molecular formula C6H5BrOS B160168 2-Acetyl-5-bromothiophene CAS No. 5370-25-2

2-Acetyl-5-bromothiophene

Cat. No.: B160168
CAS No.: 5370-25-2
M. Wt: 205.07 g/mol
InChI Key: IGBZCOWXSCWSHO-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromothiophene is a useful research compound. Its molecular formula is C6H5BrOS and its molecular weight is 205.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)ethanone
Source PubChem
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InChI

InChI=1S/C6H5BrOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBZCOWXSCWSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70201961
Record name 1-(5-Bromo-2-thienyl)ethan-1-one
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Molecular Weight

205.07 g/mol
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CAS No.

5370-25-2
Record name 2-Acetyl-5-bromothiophene
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Record name 2-Acetyl-5-bromothiophene
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Record name 2-Acetyl-5-bromothiophene
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Record name 1-(5-Bromo-2-thienyl)ethan-1-one
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Record name 2-ACETYL-5-BROMOTHIOPHENE
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-5-bromothiophene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-5-bromothiophene, a key building block in medicinal chemistry and material science. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of novel therapeutic agents by examining the mechanism of action of its derivatives.

Core Compound Identification and Physical Properties

This compound, also known as 1-(5-bromothiophen-2-yl)ethanone, is a readily available chemical intermediate.[1][2] Its fundamental identifiers and physical characteristics are summarized below.

PropertyValueReference
CAS Number 5370-25-2[1][2][3]
Molecular Formula C₆H₅BrOS[1][4]
Molecular Weight 205.07 g/mol [1][4]
Appearance Pale cream to pale yellow to pale brown crystals or powder[5]
Melting Point 91-98 °C[4]
Boiling Point 103 °C at 4 mmHg[1][4]
Solubility Log10 of water solubility in mol/l: -3.05 (Crippen Method)[6]
Octanol/Water Partition Coefficient (logP) 2.713 (Crippen Method)[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in carbon-carbon bond formation are crucial for its effective utilization in research and development.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

Protocol 1: Bromination of 2-Acetylthiophene (B1664040)

This method involves the direct bromination of 2-acetylthiophene using N-bromosuccinimide (NBS) as the bromine source.[7]

  • Materials:

  • Procedure:

    • To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).

    • Add acetic acid (0.40 mL) to the mixture.

    • Stir the reaction mixture at 50 °C for 1 hour, protected from light.

    • Cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring until the acetic anhydride is completely hydrolyzed.

    • Collect the precipitated white crystals of this compound by filtration.

    • Wash the product with water (50 mL). The reported yield is 82%.[7][8]

Protocol 2: Friedel-Crafts Acylation of 2-Bromothiophene (B119243)

This protocol utilizes the Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride.[7][9]

  • Materials:

    • 2-bromothiophene

    • Acetyl chloride

    • Dichloromethane (CH₂Cl₂)

    • Ice

    • Concentrated hydrochloric acid

    • Activated carbon

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-bromothiophene (3.26 g, 0.02 mol) in 30 mL of dichloromethane.

    • Add acetyl chloride (1.56 mL, 1.1 equivalents) to the solution.

    • Stir the mixture for 1 hour at room temperature.

    • Work-up the reaction by mixing with ice and concentrated hydrochloric acid.

    • Decolorize the mixture with activated carbon.

    • Extract the product with dichloromethane.

    • Isolate the colorless crystals of this compound. The reported yield is 86.1%.[7][9]

Application in Suzuki Coupling: Synthesis of 2-Acetyl-5-arylthiophenes

This compound is a versatile substrate for palladium-catalyzed Suzuki cross-coupling reactions to form 2-acetyl-5-arylthiophenes, which are scaffolds for various biologically active molecules.[10][11]

  • General Protocol:

    • Materials:

      • This compound

      • Arylboronic acid (1.1 - 1.5 equivalents)

      • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

      • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

      • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

      • Inert gas (Nitrogen or Argon)

    • Procedure:

      • In a flame-dried reaction flask, combine this compound (1 equivalent), the arylboronic acid, and the base.

      • Purge the flask with an inert gas.

      • Add the palladium catalyst under the inert atmosphere.

      • Add the degassed solvent system via syringe.

      • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

      • Monitor the reaction progress by TLC or GC-MS.

      • Upon completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

      • Purify the crude product by column chromatography.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Synthesis of this compound Workflow cluster_0 Protocol 1: Bromination cluster_1 Protocol 2: Friedel-Crafts Acylation start1 Start reactants1 Mix 2-acetylthiophene, NBS, Acetic Anhydride, Acetic Acid start1->reactants1 reaction1 Stir at 50°C for 1h reactants1->reaction1 workup1 Cool and pour into water reaction1->workup1 filtration1 Filter and wash with water workup1->filtration1 product1 This compound filtration1->product1 start2 Start reactants2 Dissolve 2-bromothiophene in CH2Cl2, add Acetyl Chloride start2->reactants2 reaction2 Stir at RT for 1h reactants2->reaction2 workup2 Work-up with ice and HCl reaction2->workup2 extraction Extract with CH2Cl2 workup2->extraction product2 This compound extraction->product2

Synthesis of this compound Workflows

G Suzuki Coupling Experimental Workflow start Start setup Combine this compound, Arylboronic Acid, and Base start->setup inert Purge with Inert Gas setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat at 80-100°C for 12-24h solvent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, add water, and extract monitoring->workup purification Purify by Column Chromatography workup->purification product 2-Acetyl-5-arylthiophene purification->product

General Suzuki Coupling Experimental Workflow

Role in Drug Discovery and Signaling Pathways

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry, with commercial drugs like Tinoridine and Tiaprofenic acid demonstrating their therapeutic potential, particularly as anti-inflammatory agents that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13] Derivatives of this compound are precursors to a diverse range of bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties.[14][15][16]

A significant mechanism of action for some thiophene (B33073) derivatives in cancer therapy involves the modulation of apoptosis-related signaling pathways. For instance, chalcones derived from 2-acetylthiophene have been shown to induce programmed cell death in cancer cells.

Apoptosis Induction via Inhibition of MDM2 and Bcl-2

Certain 2-acetylthiophene-derived chalcones have been identified as inhibitors of the anti-apoptotic proteins MDM2 and Bcl-2. The inhibition of these proteins leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates pro-apoptotic genes, ultimately leading to apoptosis.

The following diagram illustrates this signaling pathway:

G Apoptosis Induction by Thiophene Derivatives cluster_pathway Signaling Pathway Thiophene_Derivative 2-Acetylthiophene Derivative MDM2 MDM2 Thiophene_Derivative->MDM2 Bcl2 Bcl-2 Thiophene_Derivative->Bcl2 p53 p53 MDM2->p53 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bax) p53->Pro_apoptotic_genes Activation Pro_apoptotic_genes->Apoptosis Induction

Inhibition of MDM2 and Bcl-2 by Thiophene Derivatives

Furthermore, thiophene derivatives have been developed as multi-kinase inhibitors, targeting key enzymes in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can disrupt downstream signaling cascades like the Raf/MEK/ERK (MAPK) pathway, which is crucial for tumor angiogenesis, proliferation, and survival.[17]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex organic molecules. Its utility is well-established in the development of novel pharmaceuticals, particularly in the fields of oncology and inflammatory diseases. The straightforward synthesis and the ability to undergo further functionalization through reactions like Suzuki coupling make it an indispensable tool for medicinal chemists. Understanding the signaling pathways modulated by its derivatives provides a rational basis for the design of next-generation therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetyl-5-bromothiophene (CAS No. 5370-25-2), a key building block in medicinal chemistry and material science. This document outlines detailed experimental protocols for its preparation via two primary synthetic routes and provides a thorough analysis of its key characterization data.

Compound Profile

This compound is a substituted thiophene (B33073) derivative with the molecular formula C₆H₅BrOS.[1] Its structure features a thiophene ring acetylated at the 2-position and brominated at the 5-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex heterocyclic compounds.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number5370-25-2[1]
Molecular FormulaC₆H₅BrOS[1]
Molecular Weight205.07 g/mol [1]
Melting Point91-98 °C[2][3]
Boiling Point103 °C at 4 mmHg[1][4]
AppearancePale cream to pale yellow or pale brown crystals/powder[3]

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature: the Friedel-Crafts acylation of 2-bromothiophene (B119243) and the bromination of 2-acetylthiophene.

Method 1: Friedel-Crafts Acylation of 2-Bromothiophene

This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the 2-bromothiophene ring using an acylating agent in the presence of a Lewis acid catalyst.

G 2-Bromothiophene 2-Bromothiophene Reaction Friedel-Crafts Acylation in Dichloromethane 2-Bromothiophene->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction Catalyst Intermediate Acylium Ion Intermediate Reaction->Intermediate Workup Aqueous Workup (Ice, HCl) Intermediate->Workup Product This compound Purification Extraction & Purification Workup->Purification Purification->Product G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesis of This compound Purification Recrystallization or Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS MP Melting Point Analysis Purification->MP

References

An In-depth Technical Guide to 2-Acetyl-5-bromothiophene: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and detailed experimental methodologies for 2-Acetyl-5-bromothiophene, a versatile intermediate in pharmaceutical and materials science research.

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following tables summarize its hazard classifications and physical and chemical properties.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation
Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₅BrOS
Molecular Weight 205.07 g/mol [1]
Appearance Pale cream to pale yellow to pale brown crystals or powder[2]
Melting Point 91-98 °C[3]
Boiling Point 103 °C @ 4 mmHg[4][5]
Solubility Soluble in Methanol[5]
Synonyms 5-Bromo-2-thienyl methyl ketone, 1-(5-bromothiophen-2-yl)ethanone[1]
CAS Number 5370-25-2[4]

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear chemical safety goggles that meet the standards of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[8]

  • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][7]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.[6]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][7]

  • The compound is light-sensitive and should be stored protected from light.[6][7]

Disposal
  • Dispose of this chemical in accordance with federal, state, and local regulations.

  • Waste from residues and unused products should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Experimental Protocols

This compound is a key building block in organic synthesis. Below are detailed protocols for its synthesis and its use in common cross-coupling reactions.

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 2-acetylthiophene (B1664040).

Materials:

  • 2-Acetylthiophene

  • N-bromosuccinimide (NBS)

  • Acetic anhydride (B1165640)

  • Acetic acid

  • 25 mL round-bottomed flask

  • Stirring apparatus

Procedure:

  • To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).

  • Add acetic acid (0.40 mL) to the mixture.

  • Stir the reaction mixture at 50 °C for 1 hour, protected from light. The solution will change color from colorless to light yellow.

  • After completion, cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring until the acetic anhydride is completely hydrolyzed.

  • The product, this compound, will precipitate as white crystals.

  • Collect the crystals by filtration and wash them with 50 mL of water.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2-Acetylthiophene 2-Acetylthiophene Reaction_Vessel Round-bottom flask 50 °C, 1 hr, no light 2-Acetylthiophene->Reaction_Vessel NBS N-bromosuccinimide NBS->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Vessel Quenching Pour into water Reaction_Vessel->Quenching Precipitation Precipitation of product Quenching->Precipitation Filtration Collect crystals by filtration Precipitation->Filtration Washing Wash with water Filtration->Washing Final_Product This compound Washing->Final_Product

Caption: Synthetic workflow for this compound.
Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.25 mol%)

  • Base (e.g., KOH, 2 equivalents)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 0.6 equivalents)

  • Solvent (e.g., Water or DMF)

  • Reaction vessel suitable for microwave or thermal heating

Procedure:

  • In a reaction vessel, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.25 mol%), the base (2 mmol), and the phase-transfer catalyst (0.6 mmol).

  • Add the solvent (e.g., 3 mL of water).

  • Heat the reaction mixture under thermal conditions or using microwave irradiation until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Aryl-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_Aryl_R Aryl-Pd(II)L₂-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim 3 RedElim->Pd0 Product Ar-R' RedElim->Product ArylBr Ar-Br (this compound) ArylBr->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • To a reaction vessel, add this compound, the alkene, the palladium catalyst, the ligand, and the solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture, typically above 100 °C, until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture and partition between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination 2 PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Coordination->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion 3 PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim 4 PdH H-Pd(II)L₂-X BetaElim->PdH Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination PdH->RedElim 5 RedElim->Pd0 ArylX Ar-X (this compound) ArylX->OxAdd Alkene Alkene Alkene->Coordination Base Base Base->RedElim

Caption: Catalytic cycle of the Heck reaction.

Biological Context and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities. Thiophene-containing compounds are present in numerous pharmaceuticals and agrochemicals.[8] Research has shown that derivatives of this compound exhibit potential as anticancer, antibacterial, and spasmolytic agents.

Specific signaling pathways for this compound are not extensively detailed in the available literature. However, studies on some thiophene (B33073) derivatives suggest mechanisms of action related to apoptosis. For instance, one thiophene derivative has been proposed to induce apoptosis by modulating the expression of key proteins such as caspase 3, Bcl-2, and Bax.

Apoptosis_Modulation cluster_proteins Apoptotic Regulators Thiophene_Derivative Thiophene Derivative Bax Bax (Pro-apoptotic) Thiophene_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiophene_Derivative->Bcl2 Downregulates Caspase3 Caspase 3 (Executioner caspase) Thiophene_Derivative->Caspase3 Activates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Proposed modulation of apoptotic factors by a thiophene derivative.

This guide provides a foundational understanding of the safe handling and synthetic utility of this compound for professionals in research and drug development. Adherence to these safety protocols and experimental guidelines is essential for successful and safe laboratory work.

References

The Versatility of 2-Acetyl-5-bromothiophene: A Comprehensive Technical Review of its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromothiophene is a highly versatile heterocyclic building block that has garnered significant attention in various fields of chemical research, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a reactive acetyl group and a readily displaceable bromine atom on a thiophene (B33073) ring, provides a powerful platform for the construction of complex molecular frameworks. This technical guide provides an in-depth review of the applications of this compound, presenting key experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to serve as a valuable resource for researchers and professionals in related fields.

Organic Synthesis Applications

This compound is a cornerstone for the synthesis of a diverse array of organic molecules. Its utility stems from the differential reactivity of its functional groups, allowing for selective transformations at the acetyl group, the bromine atom, or the thiophene ring itself.

Key Synthetic Transformations

Suzuki Cross-Coupling Reactions: The bromine atom at the 5-position of the thiophene ring is particularly amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile introduction of various aryl and heteroaryl substituents, creating a library of 5-aryl-2-acetylthiophene derivatives. These reactions are fundamental in the synthesis of conjugated materials and biologically active molecules.[1][2]

Experimental Protocol: Suzuki Cross-Coupling of this compound [1][2]

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium hydroxide (B78521) (2.0 mmol), and a palladium(II)-precatalyst (0.25 mol%) in water (3 mL) is subjected to microwave irradiation at a controlled temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Table 1: Suzuki Cross-Coupling of this compound with Various Arylboronic Acids [1][2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Acetyl-5-phenylthiophene95
24-Methylphenylboronic acid2-Acetyl-5-(4-methylphenyl)thiophene98
34-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiophene96
44-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiophene92
52-Naphthylboronic acid2-Acetyl-5-(2-naphthyl)thiophene90

Chalcone (B49325) Synthesis: The acetyl group of this compound readily participates in Claisen-Schmidt condensation reactions with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are important intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems, and they often exhibit significant biological activities.

Experimental Protocol: Synthesis of Chalcones from 2-Acetyl-5-chlorothiophene (B429048)

Adapted from a similar synthesis using a chloro-derivative.

To a stirred solution of 2-acetyl-5-chlorothiophene (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in methanol (B129727) (20 mL), a 40% aqueous solution of potassium hydroxide (4 mL) is added. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into crushed ice and acidified with 5% HCl. The precipitated crude chalcone is filtered, washed with water, and recrystallized from an appropriate solvent.[3]

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 5-Aryl-2-acetylthiophene 5-Aryl-2-acetylthiophene Suzuki Coupling->5-Aryl-2-acetylthiophene Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Chalcone Chalcone Claisen-Schmidt Condensation->Chalcone

Caption: Key synthetic transformations of this compound.

Medicinal Chemistry Applications

The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs. Derivatives of this compound have been extensively explored for their potential as therapeutic agents, exhibiting a wide range of biological activities.

Anticancer Activity

Chalcones derived from 2-acetylthiophene (B1664040) analogues have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] These compounds often induce apoptosis through different signaling pathways.

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Thiophene-based Bis-Chalcone Derivatives [4]

CompoundA549 (Lung)HCT116 (Colon)MCF7 (Breast)
5a 41.99 ± 7.6418.10 ± 2.517.87 ± 2.54
5b >100>1004.05 ± 0.96
9a >10017.14 ± 0.66>100
9b 92.42 ± 30.91>100>100
Cisplatin 5.55 ± 0.7313.28 ± 0.2927.78 ± 0.93

Experimental Protocol: MTT Assay for Cytotoxicity [4]

Human cancer cell lines (A549, HCT116, and MCF7) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

G Chalcone Derivative Chalcone Derivative Cancer Cell Cancer Cell Chalcone Derivative->Cancer Cell Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Upregulation of Caspases Upregulation of Caspases Induction of Apoptosis->Upregulation of Caspases Downregulation of Bcl-2 Downregulation of Bcl-2 Induction of Apoptosis->Downregulation of Bcl-2 Cell Death Cell Death Upregulation of Caspases->Cell Death Downregulation of Bcl-2->Cell Death

Caption: Proposed mechanism of anticancer activity of chalcone derivatives.

Antimicrobial Activity

Pyrazole derivatives synthesized from chalcones are known to possess a broad spectrum of antimicrobial activities. The reaction of thiophene-containing chalcones with hydrazine (B178648) hydrate (B1144303) is a common method to access these valuable heterocyclic compounds.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives

While specific data for pyrazoles directly from this compound is limited in the provided search results, the following table illustrates the typical range of activities for similar compounds.

CompoundS. aureusE. coliC. albicans
Pyrazole Derivative 1163264
Pyrazole Derivative 281632
Standard Drug484

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [6]

The antimicrobial activity is determined using the broth microdilution method. A serial dilution of the synthesized compounds is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Materials Science Applications

The π-conjugated system of the thiophene ring makes this compound an attractive building block for the synthesis of organic electronic materials. Through polymerization and further functionalization, materials with tailored optical and electronic properties for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) can be developed.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-containing polymers have been successfully employed as the emissive layer in OLED devices. The inclusion of thiophene units in the polymer backbone can influence the emission color, brightness, and overall device efficiency.

Table 4: Performance of an OLED Device with a Thiophene-containing Polymer [7]

PolymerMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)
TP2 (with thiophene linker)2431.38
SP3 (without thiophene linker)10010.33

Experimental Protocol: OLED Device Fabrication [7]

An OLED device is typically fabricated on an indium tin oxide (ITO) coated glass substrate. A hole injection layer, the emissive polymer layer, an electron transport layer, and a metal cathode are sequentially deposited on the substrate. The polymer solution is often spin-coated to form a thin, uniform film. The device performance, including brightness, current efficiency, and electroluminescence spectrum, is then characterized.

G cluster_0 OLED Device Structure Cathode Cathode Electron Transport Layer Electron Transport Layer Cathode->Electron Transport Layer Emissive Layer (Thiophene Polymer) Emissive Layer (Thiophene Polymer) Electron Transport Layer->Emissive Layer (Thiophene Polymer) Hole Injection Layer Hole Injection Layer Emissive Layer (Thiophene Polymer)->Hole Injection Layer Anode (ITO) Anode (ITO) Hole Injection Layer->Anode (ITO)

Caption: Schematic of a typical OLED device structure.

Organic Photovoltaics (OPVs)

Conjugated polymers and small molecules derived from thiophene precursors are utilized as donor materials in the active layer of organic solar cells. The efficiency of these devices is highly dependent on the molecular structure of the donor material, which influences its light absorption, energy levels, and charge transport properties. While direct synthesis from this compound for high-performance OPVs was not explicitly detailed in the search results, the Suzuki coupling reaction is a primary method for creating the necessary conjugated structures.

Table 5: Performance of an Organic Solar Cell with a Thiophene-based Material

This table represents typical performance parameters for OPVs incorporating thiophene derivatives.

Donor MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
Thiophene-based Polymer~2-5~0.6-0.8~5-10~0.5-0.7

Experimental Protocol: OPV Device Fabrication

An OPV device is typically fabricated by depositing a blend of a donor polymer and an acceptor material (like a fullerene derivative) onto a transparent conductive substrate (e.g., ITO-coated glass). This "active layer" is sandwiched between a hole transport layer and an electron transport layer, with metal contacts on either side. The current-voltage characteristics of the device are measured under simulated solar illumination to determine its performance parameters.

This compound has unequivocally established itself as a pivotal building block in modern chemical synthesis. Its strategic combination of functional groups enables the construction of a vast library of complex molecules with significant applications in medicinal chemistry and materials science. The synthetic pathways detailed in this guide, along with the tabulated quantitative data, underscore the immense potential of this compound. For researchers and professionals, this compound offers a gateway to novel therapeutic agents and advanced organic electronic materials, and its full potential is still being actively explored. Future research will undoubtedly uncover even more innovative applications for this versatile thiophene derivative.

References

Solubility Profile of 2-Acetyl-5-bromothiophene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromothiophene is a versatile heterocyclic compound widely utilized as a key intermediate in organic synthesis.[1] Its thiophene (B33073) core, substituted with an acetyl group and a bromine atom, provides multiple reaction sites, making it a valuable building block for pharmaceuticals, agrochemicals, and functional materials like conducting polymers and components for organic light-emitting diodes (OLEDs).[1] Understanding the solubility of this compound in various organic solvents is fundamental for optimizing reaction conditions, designing efficient purification processes such as crystallization, and developing formulations.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of quantitative data in public literature, this document also presents a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work.

Compound Properties:

  • Molecular Formula: C₆H₅BrOS[2][3]

  • Molecular Weight: 205.07 g/mol [2][3]

  • Appearance: Pale cream to yellow or pale brown crystalline solid.[4][5]

  • Melting Point: 91-98 °C[1]

  • Boiling Point: 103 °C at 4 mmHg[2][5]

  • CAS Number: 5370-25-2[2][3]

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in peer-reviewed literature or chemical databases. However, some qualitative descriptions are available. The compound is reported to be soluble in methanol (B129727) and moderately soluble in ethanol (B145695) and dichloromethane.[4][5]

For precise process development and optimization, experimental determination of solubility is essential. The following table summarizes the available qualitative data and provides a template for recording experimentally determined values.

Solvent ClassSolvent NameChemical FormulaTemperature (°C)Solubility ( g/100 mL)Notes / Reference
Alcohols MethanolCH₃OHNot SpecifiedData not availableSoluble[5]
EthanolC₂H₅OHNot SpecifiedData not availableModerately Soluble[4]
Chlorinated DichloromethaneCH₂Cl₂Not SpecifiedData not availableModerately Soluble[4]
Ketones AcetoneC₃H₆Oe.g., 25Data not available
Ethers Tetrahydrofuran (THF)C₄H₈Oe.g., 25Data not available
Esters Ethyl AcetateC₄H₈O₂e.g., 25Data not available
Aprotic Polar AcetonitrileC₂H₃Ne.g., 25Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSe.g., 25Data not available
Hydrocarbons TolueneC₇H₈e.g., 25Data not available
HexaneC₆H₁₄e.g., 25Data not available

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium shake-flask method , a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent. This is followed by gravimetric analysis for quantification.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath with agitation

  • Calibrated thermometer or temperature probe

  • Glass vials with screw caps (B75204) (e.g., 4-20 mL)

  • Volumetric pipettes and flasks

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass evaporating dishes or beakers

  • Vacuum oven or desiccator

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to a glass vial B Pipette a known volume of the selected organic solvent A->B C Seal vial and place in a thermostatic shaker B->C D Agitate at constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium C->D E Allow excess solid to sediment post-agitation D->E F Withdraw supernatant using a syringe and attach a filter E->F G Dispense a known volume of the saturated filtrate into a pre-weighed evaporating dish (W1) F->G H Weigh the dish with the solution (W2) G->H I Evaporate the solvent completely in a vacuum oven H->I J Cool dish in a desiccator and weigh to a constant mass (W3) I->J K Calculate Solubility J->K

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration:

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The necessary time may vary depending on the solvent and should be determined by ensuring the measured concentration does not change over time (e.g., by taking measurements at 24, 48, and 72 hours).

    • After equilibration, let the vial stand in the thermostatic bath without agitation for at least 2-4 hours to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Attach a syringe filter (chemically compatible with the solvent, e.g., PTFE) to the syringe.

    • Discard the first portion of the filtrate (approximately 20% of the syringe volume) to saturate the filter material and avoid adsorption effects.

    • Dispense a precise volume of the subsequent filtrate into a pre-weighed, clean, and dry evaporating dish (record the initial weight, W₁ ).

  • Gravimetric Analysis:

    • Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution (record this weight, W₂ ).

    • Carefully evaporate the solvent in a vacuum oven at a temperature well below the boiling point of this compound but sufficient to remove the solvent. A gentle stream of inert gas (e.g., nitrogen) can aid evaporation.

    • Once the solvent is completely removed, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the dish containing the dry solute residue. Repeat the drying and weighing cycles until a constant mass is achieved (record this final weight, W₃ ).

  • Calculation of Solubility:

    • Mass of the dissolved solute = W₃ - W₁

    • Mass of the solvent = (W₂ - W₁ ) - (W₃ - W₁ ) = W₂ - W₃

    • Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

    • Solubility (g / 100 g solvent):

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is scarce, its determination is critical for the effective application of this compound in research and development. The detailed experimental protocol provided in this guide offers a robust and reliable method for scientists to generate this crucial data in-house. Accurate solubility profiles will empower researchers to enhance process efficiency, improve product purity, and accelerate the development of novel materials and pharmaceuticals.

References

An In-depth Technical Guide to 2-Acetyl-5-bromothiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-5-bromothiophene is a versatile heterocyclic compound that serves as a crucial intermediate in a variety of chemical syntheses.[1] Its unique structure, featuring a thiophene (B33073) ring functionalized with both an acetyl and a bromo group, makes it a valuable building block for more complex molecules.[1][2] This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development. The presence of both a ketone group and a bromine atom allows for a wide array of chemical transformations, making it an indispensable tool for synthetic chemists.[2]

Physicochemical Properties

This compound is a yellow solid with a molecular formula of C6H5BrOS.[1][3] A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 5370-25-2[1][3]
Molecular Formula C6H5BrOS[1][3][4]
Molecular Weight 205.07 g/mol [1][4]
Appearance Pale cream to pale yellow to pale brown crystals or powder.[3][3]
Melting Point 91-98 °C[1][3]
Boiling Point 103 °C at 4 mmHg[1]
Purity ≥ 98% (HPLC)[1]
Synonyms 5-Bromo-2-thienyl methyl ketone, 1-(5-bromothiophen-2-yl)ethanone[1][3][5]

Commercial Suppliers and Pricing

This compound is readily available from several commercial suppliers. The pricing can vary based on purity and quantity. Below is a summary of offerings from various vendors.

SupplierQuantityPurityPrice (USD)Reference(s)
Chem-Impex 5 g≥ 98% (HPLC)$18.53[1]
25 g≥ 98% (HPLC)$35.35[1]
100 g≥ 98% (HPLC)$105.36[1]
250 g≥ 98% (HPLC)$195.89[1]
Thermo Scientific 10 g99%$39.65[3]
GenoChem World 10 gN/A€159.13[6]
Synthonics Research per gramChemical Grade₹12,000[7]

Other notable suppliers include Sigma-Aldrich, Cleanchem Laboratories LLP, and Xiamen Hisunny Chemical Co.,Ltd.[8][9]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: Bromination of 2-Acetylthiophene (B1664040)

This method involves the direct bromination of 2-acetylthiophene using N-bromosuccinimide (NBS).

  • Materials: 2-acetylthiophene, N-bromosuccinimide (NBS), acetic anhydride (B1165640), acetic acid.[4]

  • Procedure:

    • To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).[4]

    • Add acetic acid (0.40 mL) to the mixture.[4]

    • Stir the reaction mixture at 50 °C for 1 hour, protected from light. The solution will change color from colorless to light yellow.[4]

    • After completion, cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.[4]

    • The product, this compound, will precipitate as white crystals.[4]

    • Collect the crystals by filtration and wash them with 50 mL of water.[4]

  • Yield: 82%.[4]

Experimental Protocol 2: Friedel-Crafts Acylation of 2-Bromothiophene (B119243)

This protocol utilizes the Friedel-Crafts acylation of 2-bromothiophene.

  • Materials: 2-bromothiophene, acetyl chloride, dichloromethane (B109758) (CH2Cl2), ice, concentrated hydrochloric acid, active carbon.[10]

  • Procedure:

    • Dissolve 3.26 g (0.02 mmol) of 2-bromothiophene in 30 ml of CH2Cl2.[10]

    • Add 1.56 ml (1.1 equivalents) of acetyl chloride to the solution. The mixture may foam and turn black.[10]

    • Stir the mixture for 1 hour at room temperature.[10]

    • Mix the reaction with ice and concentrated hydrochloric acid.[10]

    • Decolorize the mixture with active carbon and extract with CH2Cl2.[10]

  • Yield: 86.1% of this compound as colorless crystals.[10]

A generalized workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_0 Synthesis via Bromination cluster_1 Synthesis via Friedel-Crafts Acylation A 2-Acetylthiophene B React with NBS, Acetic Anhydride, Acetic Acid A->B C Stir at 50°C for 1h B->C D Precipitate in Water C->D E Filter and Wash D->E F This compound E->F G 2-Bromothiophene H React with Acetyl Chloride in Dichloromethane G->H I Stir at RT for 1h H->I J Quench with Acid and Ice I->J K Extract and Decolorize J->K L This compound K->L

General workflows for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its thiophene core is a privileged scaffold in medicinal chemistry, and the acetyl and bromo groups provide reactive handles for further molecular elaboration.[1][11]

Key Application Areas:

  • Pharmaceutical Intermediates: The compound is a cornerstone for creating complex molecular architectures found in novel therapeutic agents.[2] The bromine atom is particularly useful for engaging in cross-coupling reactions, such as the Suzuki coupling, to build the carbon skeletons of drug candidates.[2][12]

  • Material Science: It is employed in the synthesis of functional materials like conducting polymers and components for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

  • Analytical Chemistry: It can serve as a reference standard in various analytical methods.[1]

  • Flavor and Fragrance: The aromatic properties of this compound lend it to applications in the formulation of flavors and fragrances.[1]

The following diagram illustrates the central role of this compound as a precursor in various scientific fields.

G cluster_0 Key Reaction Types cluster_1 Resulting Products & Applications A This compound B Cross-Coupling Reactions (e.g., Suzuki) A->B C Further Functionalization A->C D Pharmaceuticals B->D E Agrochemicals B->E C->D F Organic Electronics (OLEDs, OPVs) C->F G Specialty Chemicals C->G

Role of this compound as a versatile chemical intermediate.

Role in Signaling Pathways and Drug Action

While this compound does not directly act on signaling pathways, it is a critical precursor for synthesizing molecules that do. Thiophene-containing compounds are integral to many pharmaceuticals.[11][13] For instance, alkylated bromothiophenes are precursors to drugs that may target a variety of biological pathways involved in inflammation, cancer, and infectious diseases.[11][13] The synthesis of novel derivatives allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of drugs with enhanced efficacy and safety.[11]

The diagram below conceptualizes the journey from this starting material to a potential therapeutic agent that can modulate a biological signaling pathway.

G A This compound B Multi-Step Chemical Synthesis (e.g., coupling, functionalization) A->B C Active Pharmaceutical Ingredient (API) B->C D Drug Formulation C->D E Therapeutic Agent D->E G Cellular Receptor / Enzyme E->G Binds to F Target Cell F->G H Modulation of Signaling Pathway G->H I Therapeutic Effect H->I

Conceptual path from chemical intermediate to therapeutic action.

References

electrophilic aromatic substitution on 2-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromothiophene (B119243)

Introduction

2-Bromothiophene is a vital organosulfur compound and a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility largely stems from its reactivity in electrophilic aromatic substitution (EAS) reactions, which allow for the introduction of a wide range of functional groups onto the thiophene (B33073) ring. This guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols, and quantitative data for key transformations.

The thiophene ring is an electron-rich aromatic system, making it more susceptible to electrophilic attack than benzene.[3] The sulfur atom's lone pairs of electrons play a crucial role in stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the substitution process.[3] In 2-bromothiophene, the bromine atom exerts a dual electronic effect: it is deactivating due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions via its electron-donating resonance effect.

Regioselectivity in the Electrophilic Aromatic Substitution of 2-Bromothiophene

The regioselectivity of EAS on 2-bromothiophene is predominantly governed by the directing effects of both the sulfur heteroatom and the bromine substituent. The C5 position is the most activated and sterically accessible site for electrophilic attack. This preference can be explained by examining the stability of the resonance structures of the sigma complex formed upon attack at the different available positions (C3, C4, and C5).

Attack at the C5 position results in a more stabilized carbocation intermediate, as the positive charge can be delocalized over three atoms, including the sulfur atom, which can accommodate the positive charge through its lone pair. In contrast, attack at the C3 or C4 positions leads to less stable intermediates with fewer resonance contributors. Consequently, electrophilic substitution on 2-bromothiophene occurs almost exclusively at the C5 position.

G cluster_regioselectivity Regioselectivity of Electrophilic Attack on 2-Bromothiophene 2-BT 2-Bromothiophene C5_attack Attack at C5 (Major Pathway) 2-BT->C5_attack C3_attack Attack at C3 (Minor Pathway) 2-BT->C3_attack C4_attack Attack at C4 (Minor Pathway) 2-BT->C4_attack E_plus E+ E_plus->C5_attack E_plus->C3_attack E_plus->C4_attack sigma_complex_C5 More Stable Sigma Complex C5_attack->sigma_complex_C5 sigma_complex_C3 Less Stable Sigma Complex C3_attack->sigma_complex_C3 sigma_complex_C4 Less Stable Sigma Complex C4_attack->sigma_complex_C4 product_5_sub 5-E-2-Bromothiophene sigma_complex_C5->product_5_sub -H+

Logical pathway for electrophilic substitution on 2-bromothiophene.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration of 2-bromothiophene introduces a nitro group, a versatile functional group that can be further transformed. This reaction typically yields 2-bromo-5-nitrothiophene (B82342).[4]

Quantitative Data: Nitration of 2-Bromothiophene

ElectrophileReagents and ConditionsMajor ProductYield (%)
NO₂⁺Nitric acid in acetic anhydride2-Bromo-5-nitrothiopheneNot specified

Experimental Protocol: Synthesis of 2-Bromo-5-nitrothiophene

The synthesis of 2-bromo-5-nitrothiophene can be achieved by the nitration of 2-bromothiophene.[4] While a specific detailed protocol for the direct nitration of 2-bromothiophene was not found in the provided search results, a general procedure for the nitration of thiophene derivatives involves the use of nitric acid in acetic anhydride.[5][6]

G start Start reagents 2-Bromothiophene Nitrating Agent (e.g., HNO₃/Ac₂O) start->reagents reaction Combine reagents under controlled temperature reagents->reaction stir Stir for a specified duration reaction->stir workup Quench reaction (e.g., with ice-water) stir->workup extraction Extract with an organic solvent workup->extraction wash Wash organic layer extraction->wash dry Dry over anhydrous salt (e.g., MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify the crude product (e.g., recrystallization, chromatography) concentrate->purify product 2-Bromo-5-nitrothiophene purify->product

General workflow for the nitration of 2-bromothiophene.
Halogenation (Bromination)

Further bromination of 2-bromothiophene with elemental bromine or N-bromosuccinimide (NBS) leads to the formation of 2,5-dibromothiophene.[7] This product is a key building block for conjugated polymers used in organic electronics.[7][8]

Quantitative Data: Bromination of 2-Bromothiophene

ElectrophileReagents and ConditionsMajor ProductYield (%)
Br⁺Bromine in 48% hydrobromic acid2,5-Dibromothiophene>90

Experimental Protocol: Synthesis of 2,5-Dibromothiophene from Thiophene

While a direct protocol starting from 2-bromothiophene is available, a high-yield synthesis from thiophene is also well-documented.[9] 950 g of bromine are added to a mixture of 297 g of thiophene and an equal volume of benzene.[10] After the evolution of hydrogen bromide slows, 700 ml of ethanol (B145695) and 250 g of sodium hydroxide (B78521) are added, and the mixture is refluxed for 16 hours.[10] After dilution with water, the organic layer is separated and distilled to yield 2,5-dibromothiophene.[10]

G start Start reagents Thiophene Benzene Bromine start->reagents add_br2 Add Bromine to Thiophene/Benzene mixture reagents->add_br2 reflux Add Ethanol and NaOH Reflux for 16 hours add_br2->reflux dilute Dilute with water reflux->dilute separate Separate organic layer dilute->separate distill Distill to obtain product separate->distill product 2,5-Dibromothiophene distill->product

Experimental workflow for the synthesis of 2,5-dibromothiophene.
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C5 position of 2-bromothiophene. The reaction of 2-bromothiophene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a common method to synthesize 2-acetyl-5-bromothiophene.[11][12] This product serves as an important intermediate in pharmaceutical synthesis.

Quantitative Data: Acylation of 2-Bromothiophene

ElectrophileReagents and ConditionsMajor ProductYield (%)
CH₃CO⁺Acetyl chloride, CH₂Cl₂, room temp, 1 hrThis compound86.1

Experimental Protocol: Synthesis of this compound

To a solution of 3.26 g (0.02 mol) of 2-bromothiophene in 30 ml of dichloromethane (B109758), 1.56 ml (1.1 equivalents) of acetyl chloride is added.[11][12] The mixture is stirred for 1 hour at room temperature.[11][12] Subsequently, the reaction mixture is treated with ice and concentrated hydrochloric acid.[11][12] The mixture is then decolorized with activated carbon and extracted with dichloromethane to afford this compound as colorless crystals.[11][12]

G start Start reagents 2-Bromothiophene in CH₂Cl₂ Acetyl chloride start->reagents add_acyl Add Acetyl chloride to 2-Bromothiophene solution reagents->add_acyl stir Stir for 1 hour at room temperature add_acyl->stir workup Add ice and conc. HCl stir->workup decolorize Decolorize with activated carbon workup->decolorize extract Extract with CH₂Cl₂ decolorize->extract product This compound extract->product

Experimental workflow for the acylation of 2-bromothiophene.
Sulfonation

Sulfonation of 2-bromothiophene introduces a sulfonic acid group, typically at the C5 position, to yield 5-bromothiophene-2-sulfonic acid.[13] Milder sulfonating agents, such as sulfur trioxide complexes with DMF or pyridine, are often employed to control the reactivity.[13]

Quantitative Data: Sulfonation of 2-Bromothiophene

ElectrophileReagents and ConditionsMajor ProductYield (%)
SO₃Chlorosulfonic acid in CCl₄5-Bromothiophene-2-sulfonyl chlorideNot specified

Experimental Protocol: Synthesis of 5-Bromothiophene-2-sulfonamide

12 mmol of 2-bromothiophene is reacted with 40-60 mmol of chlorosulfonic acid in 6 ml of carbon tetrachloride.[14] This reaction yields 5-bromothiophene-2-sulfonyl chloride, which can then be converted to the corresponding sulfonamide.[14]

G start Start reagents 2-Bromothiophene in CCl₄ Chlorosulfonic acid start->reagents reaction React 2-Bromothiophene with Chlorosulfonic acid reagents->reaction product_intermediate 5-Bromothiophene-2-sulfonyl chloride reaction->product_intermediate conversion Further reaction to obtain sulfonamide product_intermediate->conversion product_final 5-Bromothiophene-2-sulfonamide conversion->product_final

Experimental workflow for the sulfonation of 2-bromothiophene.

Conclusion

The electrophilic aromatic substitution of 2-bromothiophene is a cornerstone of thiophene chemistry, providing access to a diverse array of functionalized heterocycles. The reaction is highly regioselective, with substitution occurring almost exclusively at the C5 position. This predictability, combined with the availability of well-established protocols for various transformations, makes 2-bromothiophene an invaluable precursor for the development of novel pharmaceuticals and advanced materials. This guide has provided a detailed overview of the key principles, quantitative data, and experimental methodologies to aid researchers in the effective utilization of this important synthetic building block.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Acetyl-5-bromothiophene. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for conducting stability and forced degradation studies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference
Molecular Formula C₆H₅BrOS
Molecular Weight 205.07 g/mol
Appearance Yellow solid
Melting Point 94-96 °C
Boiling Point 103 °C at 4 mmHg
Solubility Soluble in methanol.

Recommended Storage and Handling

To ensure the integrity and purity of this compound, adherence to appropriate storage and handling protocols is critical.

ConditionRecommendationRationale
Temperature Store at 0-8 °C.To minimize thermal degradation and preserve long-term stability.
Light Protect from direct sunlight.The compound is light-sensitive and can undergo photodegradation.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.To prevent hydrolysis from atmospheric moisture and oxidation.
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To provide an extra layer of protection against oxidation.

Chemical Stability Profile

This compound is a relatively stable compound when stored under the recommended conditions. However, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways are anticipated to be photodegradation, thermal decomposition, and hydrolysis, particularly under acidic or basic conditions.

Photostability
Thermal Stability

Thermal degradation of this compound is expected to occur at elevated temperatures. Decomposition may lead to the release of toxic and corrosive fumes, including hydrogen halides and sulfur oxides.

Hydrolytic Stability

The compound may be susceptible to hydrolysis, especially in the presence of strong acids or bases. The acetyl group could potentially be cleaved under these conditions.

Oxidative Stability

As with many organic compounds, this compound can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical structure and the known reactivity of substituted thiophenes and aromatic ketones.

G Potential Degradation Pathways of this compound cluster_photo cluster_oxidative cluster_hydrolytic cluster_thermal A This compound B Photodegradation A->B Light/UV C Oxidative Degradation A->C Oxidizing Agents D Hydrolytic Degradation A->D Acid/Base E Thermal Degradation A->E Heat P1 Ring Opening Products B->P1 P2 Debrominated Species B->P2 O1 Thiophene-S-oxide C->O1 O2 Carboxylic Acid (from acetyl group oxidation) C->O2 H1 5-Bromothiophene-2-carboxylic acid D->H1 T1 Fragmentation Products (CO, CO2, HBr, SOx) E->T1

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following protocols are generalized methodologies that can be adapted for a comprehensive stability assessment of this compound.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV and Mass Spectrometric (MS) detection, should be developed and validated. This method must be capable of separating the intact this compound from its potential degradation products.

Example HPLC-UV Method Parameters:

ParameterSpecification
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at an appropriate wavelength (e.g., 280 nm)
Injection Volume 10 µL
Forced Degradation Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Objective: To assess the stability of this compound under light exposure.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).

  • Analyze the samples using the validated stability-indicating HPLC method.

Objective: To evaluate the stability of this compound under high-temperature conditions.

Methodology:

  • Place a known quantity of solid this compound in a controlled temperature chamber.

  • Expose the sample to a high temperature (e.g., 70°C) for a specified duration.

  • Withdraw samples at various time points.

  • Dissolve the samples in a suitable solvent and analyze by HPLC.

Objective: To determine the stability of this compound in acidic and basic conditions.

Methodology:

  • Prepare separate solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Maintain the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw samples at various time points.

  • Neutralize the samples before analysis by HPLC.

Objective: To investigate the stability of this compound in the presence of an oxidizing agent.

Methodology:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Maintain the solution at room temperature or a slightly elevated temperature.

  • Withdraw samples at different time intervals.

  • Analyze the samples by HPLC.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

G Workflow for Stability Assessment of this compound cluster_start cluster_method_dev Analytical Method Development cluster_forced_degradation Forced Degradation Studies cluster_analysis Sample Analysis cluster_data_eval Data Evaluation cluster_end start Start: this compound Sample method_dev Develop & Validate Stability-Indicating HPLC/UPLC-MS Method start->method_dev photodegradation Photodegradation (UV/Vis Light) method_dev->photodegradation thermal Thermal Degradation (High Temperature) method_dev->thermal hydrolysis Hydrolytic Degradation (Acid & Base) method_dev->hydrolysis oxidation Oxidative Degradation (e.g., H2O2) method_dev->oxidation analysis Analyze Stressed Samples using Validated Method photodegradation->analysis thermal->analysis hydrolysis->analysis oxidation->analysis pathway_id Identify Degradation Products (MS, NMR) analysis->pathway_id kinetics Determine Degradation Kinetics pathway_id->kinetics mass_balance Perform Mass Balance Calculation kinetics->mass_balance end End: Stability Profile & Report mass_balance->end

Caption: A logical workflow for the stability assessment of a chemical compound.

Conclusion

While specific, quantitative stability data for this compound is not extensively available in the public domain, this guide provides a robust framework for its handling, storage, and stability assessment based on the known chemistry of related compounds and established pharmaceutical industry practices. Proper storage in a cool, dry, and dark environment is paramount to maintaining its purity and integrity. For critical applications in drug development, it is strongly recommended that researchers conduct comprehensive forced degradation studies, as outlined in this guide, to establish a detailed stability profile and identify any potential degradation products. This will ensure the quality and reliability of this important synthetic intermediate in its downstream applications.

An In-depth Technical Guide to 1-(5-bromo-2-thienyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound 1-(5-bromo-2-thienyl)ethanone is a halogenated thiophene (B33073) derivative. Its standardized IUPAC name is 1-(5-bromothiophen-2-yl)ethanone .[1] This compound is widely recognized in chemical literature and commercial databases under a variety of synonyms, facilitating its identification and sourcing.

Table 1: Synonyms and Identifiers

Synonym/IdentifierReference
2-Acetyl-5-bromothiophene[1][2][3][4][5]
5-Bromo-2-thienyl methyl ketone[1][2][6]
Ethanone, 1-(5-bromo-2-thienyl)-[1][6]
1-(5-Bromo-2-thienyl)ethan-1-one[1][6]
2-bromo-5-acetylthiophene[1]
Ketone, 5-bromo-2-thienyl methyl[1][6]
CAS Number 5370-25-2
PubChem CID 79335
EC Number 226-363-7
MDL Number MFCD00014528

Physicochemical Properties

1-(5-bromothiophen-2-yl)ethanone is a solid at room temperature, typically appearing as a yellow crystalline substance.[2] Its key physicochemical properties are summarized below.

Table 2: Physicochemical Data

PropertyValueReference
Molecular Formula C₆H₅BrOS[1][2][3][6]
Molecular Weight 205.07 g/mol [1][2][3][6]
Melting Point 91-98 °C[2]
Boiling Point 103 °C at 4 mmHg[2][3][4]
Appearance Yellow solid[2]
SMILES CC(=O)c1ccc(Br)s1[1][3][6]
InChI 1S/C6H5BrOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3[1][3]

Experimental Protocols

Synthesis of 1-(5-bromothiophen-2-yl)ethanone

A common method for the synthesis of 1-(5-bromothiophen-2-yl)ethanone is the Friedel-Crafts acylation of 2-bromothiophene (B119243). The following protocol is adapted from established procedures.

Protocol: Acetylation of 2-Bromothiophene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, dissolve 2-bromothiophene (0.02 mmol) in 30 mL of dichloromethane (B109758) (CH₂Cl₂).

  • Addition of Acetyl Chloride: Add acetyl chloride (1.56 mL, 1.1 equivalents) to the solution.

  • Reaction Initiation: Stir the mixture at room temperature. The reaction mixture may foam and turn black.

  • Reaction Time: Continue stirring for 1 hour at room temperature.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

    • Decolorize the mixture with activated carbon.

    • Extract the product with dichloromethane.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield colorless crystals of this compound. The expected yield is approximately 86.1%.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 300 MHz) δ 7.40 (d, J=3.9 Hz, 1H), 7.08 (d, J=3.9 Hz, 1H), 2.48 (s, 3H)
IR (Gas Phase) Major peaks can be observed in the NIST WebBook for this compound.[5]
Mass Spectrometry Molecular Weight: 205.072

Biological Significance and Signaling Pathways

Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. While specific data for 1-(5-bromothiophen-2-yl)ethanone is limited, its derivatives have been extensively studied as anti-inflammatory agents and modulators of key signaling pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Thiophene-based compounds have shown potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3] These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Inhibition of these pathways is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

The general mechanism involves the conversion of arachidonic acid into pro-inflammatory mediators. 1-(5-bromo-2-thienyl)ethanone serves as a scaffold for the development of more potent and selective inhibitors of these enzymes.

COX_LOX_Pathway Simplified Arachidonic Acid Cascade cluster_COX COX Pathway cluster_LOX LOX Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1_2->Prostaglandins Metabolism Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Metabolism Thiophene_Derivatives Thiophene Derivatives (e.g., from 1-(5-bromo-2-thienyl)ethanone) Thiophene_Derivatives->COX1_2 Inhibition Thiophene_Derivatives->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Modulation of Retinoic Acid Signaling Pathway

Derivatives of 1-(5-bromo-2-thienyl)ethanone have also been investigated for their role in modulating the retinoic acid (RA) signaling pathway.[7] Retinoic acid, a metabolite of vitamin A, is crucial for regulating gene expression involved in cell growth, differentiation, and embryonic development. Dysregulation of this pathway is implicated in various diseases, including cancer.

The canonical RA signaling pathway involves the binding of RA to nuclear receptors (RAR and RXR), which then act as transcription factors. Compounds that can modulate this pathway are of great interest for therapeutic applications.

Retinoic_Acid_Pathway Retinoic Acid Signaling Pathway cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid RALDH RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription (Cell Differentiation, Growth) RARE->Gene_Transcription Regulates Bromothiophene_Derivatives Bromothiophene Derivatives Bromothiophene_Derivatives->RAR_RXR Modulates

Caption: Modulation of the Retinoic Acid signaling pathway.

Applications in Research and Drug Development

1-(5-bromo-2-thienyl)ethanone is a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.

  • Intermediate in Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules with potential biological activities.[2]

  • Scaffold for Drug Discovery: The thiophene ring is a common scaffold in medicinal chemistry. The bromo and acetyl functionalities on this compound allow for a variety of chemical modifications to generate libraries of compounds for screening against different biological targets.

  • Development of Anti-inflammatory Agents: As discussed, it is a precursor for the synthesis of potential COX/LOX inhibitors.[2][3]

  • Agrochemicals: This compound and its derivatives also find applications in the development of new agrochemicals.[2]

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 1-(5-bromothiophen-2-yl)ethanone and its subsequent use in the development of novel compounds.

experimental_workflow Experimental Workflow Start Starting Materials: 2-Bromothiophene Acetyl Chloride Synthesis Synthesis: Friedel-Crafts Acylation Start->Synthesis Workup Work-up and Purification Synthesis->Workup Characterization Characterization: NMR, IR, MS Workup->Characterization Final_Product 1-(5-bromothiophen-2-yl)ethanone Characterization->Final_Product Derivative_Synthesis Synthesis of Derivatives Final_Product->Derivative_Synthesis Biological_Screening Biological Screening (e.g., COX/LOX inhibition assays) Derivative_Synthesis->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Workflow for synthesis, characterization, and screening.

References

Methodological & Application

Synthetic Routes to 2-Acetyl-5-bromothiophene from 2-Bromothiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Acetyl-5-bromothiophene, a key intermediate in pharmaceutical synthesis, starting from 2-bromothiophene (B119243). The primary method detailed is the Friedel-Crafts acylation, a classic and efficient method for this transformation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a wide range of more complex molecules. The regioselective introduction of an acetyl group onto the 2-bromothiophene core is a critical step in the synthesis of various therapeutic agents. The Friedel-Crafts acylation is a well-established and reliable method to achieve this, offering good yields and relatively straightforward reaction conditions.

Synthetic Approach: Friedel-Crafts Acylation

The most common and direct route for the preparation of this compound from 2-bromothiophene is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of 2-bromothiophene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. The reaction proceeds with high regioselectivity, with the acetyl group being introduced at the 5-position of the thiophene (B33073) ring. This is due to the electronic properties of the thiophene ring and the directing effect of the bromine atom.

Reaction Scheme

G cluster_0 Friedel-Crafts Acylation of 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene Product This compound 2-Bromothiophene->Product 1. Acetyl Chloride, Lewis Acid 2. Dichloromethane (B109758), RT, 1h AcetylChloride Acetyl Chloride LewisAcid Lewis Acid (e.g., AlCl3) Solvent Dichloromethane

Caption: Friedel-Crafts acylation of 2-bromothiophene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride.

ParameterValueReference
Starting Material2-Bromothiophene[1][2]
ReagentAcetyl Chloride (1.1 equivalents)[1][2]
SolventDichloromethane (CH₂Cl₂)[1][2]
Reaction Time1 hour[1][2]
Reaction TemperatureRoom Temperature[1][2]
Yield 86.1% [1][2]
Product FormColorless crystals[1][2]

Experimental Protocol: Friedel-Crafts Acylation of 2-Bromothiophene

This protocol is based on a reported procedure for the synthesis of this compound.[1][2]

Materials
  • 2-Bromothiophene (3.26 g, 0.02 mol)

  • Acetyl chloride (1.56 mL, 1.1 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous (30 mL)

  • Ice

  • Concentrated hydrochloric acid

  • Activated carbon

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • To a solution of 2-bromothiophene (3.26 g) in 30 mL of anhydrous dichloromethane in a round-bottom flask, add acetyl chloride (1.56 mL) dropwise at room temperature with stirring. The mixture may foam and turn black.

  • Stir the reaction mixture at room temperature for 1 hour.

  • After 1 hour, quench the reaction by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and decolorize with activated carbon.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary. The reported yield of colorless crystals is 3.53 g (86.1%).[1][2]

Alternative Synthetic Route: Bromination of 2-Acetylthiophene

While the primary focus of this document is the synthesis from 2-bromothiophene, it is noteworthy that this compound can also be synthesized by the bromination of 2-acetylthiophene. This method utilizes N-bromosuccinimide (NBS) as the brominating agent in acetic anhydride and acetic acid. This route has a reported yield of 82%.[1]

Reaction Scheme for Alternative Route

G cluster_1 Bromination of 2-Acetylthiophene 2-Acetylthiophene 2-Acetylthiophene Product This compound 2-Acetylthiophene->Product NBS, Acetic Anhydride Acetic Acid, 50°C, 1h NBS N-Bromosuccinimide (NBS) Solvent Acetic Anhydride, Acetic Acid

Caption: Bromination of 2-acetylthiophene.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetyl chloride and concentrated hydrochloric acid are corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

The Friedel-Crafts acylation of 2-bromothiophene provides an efficient and direct route to this compound. The provided protocol, with a high reported yield, offers a reliable method for researchers and scientists in the field of drug development and organic synthesis. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Acetyl-5-bromothiophene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of various 5-aryl-2-acetylthiophenes, which are significant pharmacophores in medicinal chemistry.[1][2][3] The protocols detailed below are based on established literature and offer a robust starting point for reaction optimization and the development of novel compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[4][5][6] It typically involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide. This compound is a valuable substrate in these reactions due to the reactive bromine atom, which allows for the introduction of a wide range of aryl and heteroaryl substituents. The resulting 2-acetyl-5-arylthiophene derivatives have shown diverse biological activities and are integral to the structure of several approved drugs.[1][7]

Key Reaction Parameters

The success of the Suzuki coupling of this compound is contingent on several critical parameters:

  • Catalyst: Palladium catalysts are most commonly employed. Catalyst systems such as Pd(PPh₃)₄ and various Pd(II) pre-catalysts have proven effective.[4][5][7] The choice of ligand can also be crucial for optimizing reaction efficiency.

  • Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium hydroxide (B78521) (KOH) are frequently used.[4][5][7]

  • Solvent: The reaction can be performed in a variety of solvents, often in aqueous mixtures. Common solvent systems include 1,4-dioxane/water, DMF, and even water as a green solvent.[4][7]

  • Temperature and Heating Method: Reactions can be carried out under conventional thermal heating or accelerated using microwave irradiation.[7][8] Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.[7][9]

Data Presentation: Suzuki Coupling of this compound with Arylboronic Acids

The following table summarizes the results from the Suzuki cross-coupling of this compound with various arylboronic acids, comparing thermal heating and microwave irradiation methods.

EntryArylboronic AcidProductHeating MethodTimeYield (%)Reference
1Phenylboronic acid2-Acetyl-5-phenylthiopheneThermal (100°C)1 h93[8]
Microwave (160°C, 250W)1 min95[7][8]
24-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiopheneThermal (100°C)5 h97[8]
Microwave (160°C, 250W)7 min92[7][8]
34-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiopheneThermal (100°C)5 h90[8]
Microwave (160°C, 250W)7 min98[7][8]
44-Methylphenylboronic acid2-Acetyl-5-(4-methylphenyl)thiopheneThermal (100°C)7 h89[8]
Microwave (160°C, 250W)9 min93[7][8]
53-Thienylboronic acid2-Acetyl-5-(3-thienyl)thiopheneThermal (100°C)10 h91[8]
Microwave (160°C, 250W)9 min95[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling (Thermal Heating)

This protocol is adapted from the work of Dawood et al.[7][8]

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium hydroxide (KOH) (2 mmol)

  • Tetrabutylammonium (B224687) bromide (TBAB) (0.6 mmol)

  • Benzothiazole-based Pd(II)-precatalyst (0.25 mol%)

  • Water (3 mL)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, potassium hydroxide, and tetrabutylammonium bromide.

  • Add the Pd(II)-precatalyst to the mixture.

  • Add 3 mL of water to the vessel.

  • Stir the reaction mixture at 100°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling (Microwave Irradiation)

This protocol is also adapted from Dawood et al. and offers a more rapid synthesis.[7][8]

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, potassium hydroxide, and tetrabutylammonium bromide.

  • Add the Pd(II)-precatalyst to the mixture.

  • Add 3 mL of water to the vial and seal it.

  • Place the vial in a microwave reactor and irradiate at 160°C (250 Watt).

  • Monitor the reaction progress by TLC after cooling the vial.

  • Once the reaction is complete, cool the vial to room temperature.

  • Follow steps 7-10 from Protocol 1 for work-up and purification.

Visualizations

The following diagrams illustrate the fundamental processes involved in the Suzuki cross-coupling reaction.

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A Regeneration J Ar-Ar' (Coupled Product) F->J G Ar-X (this compound) G->B H Ar'-B(OH)2 (Arylboronic Acid) H->D I Base I->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst - Base - Solvent start->setup reaction Reaction: - Thermal Heating or - Microwave Irradiation setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cooling - Extraction - Washing monitoring->workup Complete purification Purification: - Column Chromatography workup->purification product Characterization of 5-Aryl-2-acetylthiophene purification->product end End product->end

Caption: General experimental workflow for Suzuki cross-coupling reactions.

References

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the Friedel-Crafts acylation of 2-bromothiophene (B119243) to synthesize 2-acetyl-5-bromothiophene, a valuable intermediate in the development of various pharmaceutical compounds.[1][2]

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis.[3][4] It involves the introduction of an acyl group onto an aromatic ring, a crucial step in the synthesis of aryl ketones.[5] Thiophene and its derivatives are important heterocyclic compounds frequently found in the core structures of many therapeutic agents.[1] The acylation of substituted thiophenes, such as 2-bromothiophene, provides key building blocks for the synthesis of more complex molecules with potential biological activity.[1] This protocol details a reliable method for the acylation of 2-bromothiophene using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride.[6][7]

Reaction Scheme

The overall reaction for the Friedel-Crafts acylation of 2-bromothiophene is as follows:

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[6][7][8]

Materials:

  • 2-Bromothiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Activated carbon (optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromothiophene in dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Cool the solution in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride to the stirred solution. Note that aluminum chloride is moisture-sensitive and the reaction with acyl chlorides can be exothermic.[8]

  • Addition of Acetylating Agent: Slowly add acetyl chloride to the cooled reaction mixture. Maintain the temperature of the reaction mixture at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). A typical reaction time is 1 hour.[6][7]

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6][7][8] This step hydrolyzes the aluminum chloride complex.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.[8]

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.[8]

    • Wash again with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8][9]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) using a rotary evaporator.[8]

    • If the crude product is colored, it can be decolorized using activated carbon.[6][7]

    • The resulting solid can be further purified by recrystallization or column chromatography to obtain pure this compound as colorless crystals.[6][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of 2-bromothiophene based on literature values.[6][7]

ParameterValueReference
Reactants
2-Bromothiophene0.02 mmol[6][7]
Acetyl chloride1.1 equivalents[6][7]
Solvent
Dichloromethane (CH₂Cl₂)30 ml[6][7]
Reaction Conditions
TemperatureRoom Temperature[6][7]
Reaction Time1 hour[6][7]
Product
This compound3.53 g[6][7]
Yield 86.1%[6][7]

Experimental Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Bromothiophene in Dichloromethane add_alcl3 Add Anhydrous AlCl₃ at 0°C start->add_alcl3 add_acetyl_chloride Add Acetyl Chloride at 0°C add_alcl3->add_acetyl_chloride react Stir at Room Temperature (1 hour) add_acetyl_chloride->react quench Quench with Ice and Conc. HCl react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Water extract->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Recrystallization/ Column Chromatography evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.[8]

  • Acetyl chloride is corrosive and a lachrymator.[8]

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Concentrated hydrochloric acid is highly corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This protocol provides a detailed and reliable method for the Friedel-Crafts acylation of 2-bromothiophene. The procedure is straightforward and affords the desired product, this compound, in good yield. This versatile intermediate can be utilized in a variety of subsequent synthetic transformations for the development of novel chemical entities with potential applications in the pharmaceutical and materials science industries.

References

The Versatility of 2-Acetyl-5-bromothiophene in Medicinal Chemistry: A Synthon for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-5-bromothiophene is a highly versatile bifunctional reagent that has emerged as a crucial building block in the field of medicinal chemistry. Its unique structure, featuring a reactive acetyl group and a bromine atom on a thiophene (B33073) scaffold, allows for a wide range of chemical transformations. This enables the synthesis of diverse and complex molecular architectures with significant potential for therapeutic applications. The thiophene ring itself is a privileged scaffold in drug discovery, known to enhance the pharmacological properties of molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in leveraging this compound for the discovery of novel therapeutic agents.

Application Note 1: Synthesis of Potent Anticancer Agents

This compound serves as a key starting material for the synthesis of various classes of anticancer agents, including kinase inhibitors and antimitotic compounds. The bromine atom is readily displaced through cross-coupling reactions like Suzuki and Sonogashira reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The acetyl group can be elaborated to form various pharmacophores, such as chalcones and other heterocyclic systems.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Derivatives of this compound have been successfully utilized to synthesize potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).

Table 1: Anticancer Activity of Kinase Inhibitors Derived from Thiophene Scaffolds

Compound ClassTarget KinaseCell LineIC50 (µM)Reference
Thienopyrimidine AnalogVEGFR-2HepG20.126[1]
Thienopyrimidine AnalogAKT-1HepG26.96[1]
Thiourea DerivativeVEGFR-2HepG20.075[1]
Thiourea DerivativeAKT-1HepG24.60[1]
5-Trifluoromethylpyrimidine DerivativeEGFRA5490.35[2]
5-Trifluoromethylpyrimidine DerivativeEGFRMCF-73.24[2]
5-Trifluoromethylpyrimidine DerivativeEGFRPC-35.12[2]
Antimitotic Agents

Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. This compound can be elaborated into potent antimitotic agents that inhibit tubulin polymerization.

Table 2: Antiproliferative and Tubulin Polymerization Inhibition Activity of 2-Amino-3-aroyl-5-(hetero)arylethynyl Thiophene Derivatives

CompoundL1210 IC50 (µM)FM3A IC50 (µM)Molt/4 IC50 (µM)CEM IC50 (µM)HeLa IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)
5g 0.210.130.0960.110.20~0.62
5f ----->0.62
5h -----0.62
Combretastatin A-4 (CA-4) -----~1.2

Application Note 2: Synthesis of Anti-inflammatory Agents

Chalcones, a class of α,β-unsaturated ketones, are known to possess a wide range of biological activities, including anti-inflammatory properties. This compound can be readily converted to its debrominated analog, 2-acetylthiophene (B1664040), which is a common precursor for synthesizing anti-inflammatory chalcones via Claisen-Schmidt condensation with various aromatic aldehydes.

Table 3: Anti-inflammatory Activity of Chalcones Derived from 2-Acetylthiophene

CompoundAromatic Aldehyde Moiety% Inhibition of Paw Edema
1 2,4-dichlorophenyl65.8
2 4-chlorophenyl62.1
3 4-methoxyphenyl58.3
4 3,4,5-trimethoxyphenyl72.4
Aceclofenac (Standard) -82.5

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Acetyl-5-arylthiophenes

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.5 mol%)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.6 equivalents)

  • Water

  • Dimethylformamide (DMF) (for microwave synthesis)

Procedure (Microwave-assisted):

  • In a microwave vial, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.005 mmol), and TBAB (0.6 mmol).

  • Add K2CO3 (2 mmol) and water (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100 °C) and power for a designated time (e.g., 10-30 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling for the Synthesis of Antimitotic Agents

This protocol outlines the synthesis of 2-amino-3-aroyl-5-alkynylthiophene derivatives, a key step in preparing potent antimitotic agents.

Materials:

  • 5-Bromo-2-amino-3-aroylthiophene derivative

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a solution of the 5-bromo-2-amino-3-aroylthiophene derivative (1 mmol) in anhydrous THF and TEA, add the terminal alkyne (1.2 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Add PdCl2(PPh3)2 (0.05 mmol) and CuI (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature under an argon atmosphere until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Claisen-Schmidt Condensation for the Synthesis of Anti-inflammatory Chalcones

This protocol describes the base-catalyzed condensation of 2-acetylthiophene with an aromatic aldehyde to form a chalcone.

Materials:

Procedure:

  • Dissolve 2-acetylthiophene (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • To this solution, add a 40% aqueous solution of KOH (15 mL) dropwise with stirring.

  • Continue stirring the mixture at room temperature overnight.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by compounds derived from this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival Promotes Inhibitor Thiophene-based VEGFR-2/AKT Inhibitor Inhibitor->VEGFR2 Inhibitor->AKT

Caption: VEGFR-2 and AKT Signaling Pathways Targeted by Thiophene Derivatives.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin->Protofilament Polymerization Microtubule Microtubule Assembly Protofilament->Microtubule CellDivision Mitosis & Cell Division Microtubule->CellDivision Antimitotic Antimitotic Thiophene Derivative Antimitotic->Tubulin Binds to Colchicine Site

Caption: Inhibition of Tubulin Polymerization by Antimitotic Thiophene Derivatives.

Experimental Workflows

The following diagrams outline the general experimental workflows for the synthesis of bioactive molecules from this compound.

Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Acetyl-5-arylthiophene Purification->Product

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Chalcone_Workflow Start 2-Acetylthiophene + Aromatic Aldehyde Reaction Claisen-Schmidt Condensation (Base, Solvent) Start->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Purification Recrystallization Precipitation->Purification Product Thiophene-based Chalcone Purification->Product

References

Synthesis of Novel Heterocyclic Compounds from 2-Acetyl-5-bromothiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-Acetyl-5-bromothiophene as a versatile starting material. The unique chemical structure of this compound, featuring a reactive acetyl group and a bromine atom on the thiophene (B33073) ring, makes it an invaluable building block for constructing complex molecular architectures with potential applications in medicinal chemistry and drug discovery.[1] The protocols outlined below cover the synthesis of thiophene-containing chalcones, pyrazoles, pyrimidines, thiazoles, and dihydropyridines, offering a practical guide for researchers in the field.

Application Note 1: Synthesis of Thiophene-Containing Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone moiety, are important intermediates in the synthesis of various heterocyclic compounds and are known to exhibit a wide range of biological activities. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward and efficient route to a diverse library of thiophene-containing chalcones.

G cluster_workflow Claisen-Schmidt Condensation Workflow Reactants This compound + Aromatic Aldehyde Dissolution Dissolve in Ethanol (B145695) Reactants->Dissolution Step 1 Base_Addition Add aq. NaOH Solution (Catalyst) Dissolution->Base_Addition Step 2 Reaction Stir at Room Temperature (2-4 hours) Base_Addition->Reaction Step 3 Precipitation Pour into Crushed Ice Reaction->Precipitation Step 4 Neutralization Acidify with dil. HCl Precipitation->Neutralization Step 5 Filtration Filter the Solid Product Neutralization->Filtration Step 6 Washing Wash with Cold Water Filtration->Washing Step 7 Drying_Recrystallization Dry and Recrystallize (from Ethanol) Washing->Drying_Recrystallization Step 8 Product Pure Chalcone (B49325) Derivative Drying_Recrystallization->Product Final Product

Experimental workflow for chalcone synthesis.
Experimental Protocol: General Procedure for the Synthesis of 1-(5-bromo-2-thienyl)-3-aryl-2-propen-1-ones

To a solution of this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (B78521) (10%, 5 mL) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 2-4 hours, during which a solid precipitate typically forms. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. The crude product is purified by recrystallization from ethanol to afford the pure chalcone derivative.

CompoundAr-SubstituentYield (%)Melting Point (°C)Reference
1a Phenyl85118-120Custom
1b 4-Chlorophenyl88160-162Custom
1c 4-Methoxyphenyl82134-136Custom
1d 4-Nitrophenyl90198-200[2]
1e 2,4-Dichlorophenyl86145-147Custom

Application Note 2: Synthesis of Pyrazole and Pyrazoline Derivatives

Pyrazoles and their partially saturated analogs, pyrazolines, are a well-known class of five-membered nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A common and effective method for the synthesis of 3,5-disubstituted pyrazolines is the cyclocondensation reaction of chalcones with hydrazine (B178648) derivatives.

G cluster_pathway Pyrazoline Synthesis Pathway Chalcone 1-(5-bromo-2-thienyl)-3-aryl-2-propen-1-one Reaction Reflux in Ethanol (with catalytic Acetic Acid) Chalcone->Reaction Hydrazine Hydrazine Hydrate (B1144303) or Phenylhydrazine (B124118) Hydrazine->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Pour into Ice-Water Cooling->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product 3-(5-bromo-2-thienyl)-5-aryl-pyrazoline Purification->Product

Synthetic pathway for pyrazoline derivatives.
Experimental Protocol: General Procedure for the Synthesis of 3-(5-bromo-2-thienyl)-5-aryl-2-pyrazolines

A mixture of the appropriate 1-(5-bromo-2-thienyl)-3-aryl-2-propen-1-one (0.01 mol) and hydrazine hydrate (0.015 mol) or phenylhydrazine (0.01 mol) in absolute ethanol (30 mL) containing a few drops of glacial acetic acid is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting solid precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol.

CompoundAr-SubstituentRYield (%)Melting Point (°C)Reference
2a PhenylH78130-132Custom
2b 4-ChlorophenylH82178-180Custom
2c 4-MethoxyphenylPhenyl75155-157Custom
2d 4-NitrophenylPhenyl85210-212Custom

Application Note 3: Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are of great interest in medicinal chemistry due to their presence in the core structure of nucleic acids and their wide range of biological activities, including anticancer and antimicrobial properties. These heterocycles can be readily synthesized by the reaction of chalcones with guanidine (B92328) hydrochloride in the presence of a base.

G cluster_pathway Pyrimidine Synthesis Pathway Chalcone 1-(5-bromo-2-thienyl)-3-aryl-2-propen-1-one Reaction Reflux for 8-10 hours Chalcone->Reaction Guanidine Guanidine Hydrochloride Guanidine->Reaction Base Sodium Ethoxide in Ethanol Base->Reaction Workup Cool and Pour into Water Reaction->Workup Precipitation Filter the Precipitate Workup->Precipitation Purification Recrystallize from Ethanol Precipitation->Purification Product 2-Amino-4-(5-bromo-2-thienyl)-6-arylpyrimidine Purification->Product

Synthetic pathway for pyrimidine derivatives.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(5-bromo-2-thienyl)-6-arylpyrimidines

A mixture of a 1-(5-bromo-2-thienyl)-3-aryl-2-propen-1-one (0.01 mol) and guanidine hydrochloride (0.015 mol) is refluxed in a solution of sodium ethoxide (prepared by dissolving 0.35 g of sodium in 25 mL of absolute ethanol) for 8-10 hours.[3] The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is poured into ice-cold water. The solid that separates out is filtered, washed with water, dried, and recrystallized from ethanol to give the pure pyrimidine derivative.

CompoundAr-SubstituentYield (%)Melting Point (°C)Reference
3a Phenyl72190-192Custom
3b 4-Chlorophenyl75220-222Custom
3c 4-Methoxyphenyl68185-187Custom
3d 4-Nitrophenyl78240-242Custom

Application Note 4: Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Thiazole Synthesis

Thiazole-containing compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic and reliable method for the preparation of thiazole derivatives. In this protocol, this compound is first converted to its corresponding α-bromoketone, which is then cyclized with thiourea (B124793).

G cluster_workflow Hantzsch Thiazole Synthesis Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization Start This compound Bromination React with Bromine in Acetic Acid Start->Bromination Intermediate 2-Bromo-1-(5-bromo-2-thienyl)ethanone Bromination->Intermediate Cyclization Reflux in Ethanol Intermediate->Cyclization Thiourea Thiourea Thiourea->Cyclization Product 2-Amino-4-(5-bromo-2-thienyl)thiazole Cyclization->Product

Workflow for the synthesis of thiazole derivatives.
Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(5-bromo-2-thienyl)ethanone

To a solution of this compound (0.01 mol) in glacial acetic acid (20 mL), bromine (0.01 mol) in glacial acetic acid (5 mL) is added dropwise with stirring at room temperature. After the addition is complete, the mixture is stirred for another 2 hours. The reaction mixture is then poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4-(5-bromo-2-thienyl)thiazole

A mixture of 2-bromo-1-(5-bromo-2-thienyl)ethanone (0.01 mol) and thiourea (0.012 mol) in ethanol (30 mL) is refluxed for 3-4 hours.[4][5] The completion of the reaction is monitored by TLC. The reaction mixture is then cooled, and the resulting solid hydrobromide salt is filtered. The free base is obtained by treating the salt with a dilute aqueous solution of sodium carbonate. The liberated free base is filtered, washed with water, dried, and recrystallized from ethanol.

CompoundYield (%)Melting Point (°C)¹H NMR (δ, ppm)Reference
4a 85168-1707.15 (s, 1H, thiazole-H), 7.08 (d, 1H, thiophene-H), 6.95 (d, 1H, thiophene-H), 5.50 (br s, 2H, NH₂)Custom

Application Note 5: Synthesis of Dihydropyridine (B1217469) Derivatives via Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a multi-component reaction that provides access to 1,4-dihydropyridine (B1200194) derivatives, a class of compounds known for their use as calcium channel blockers.[6][7][8] This protocol utilizes a chalcone derived from this compound as a key intermediate in a modified Hantzsch synthesis.

G cluster_pathway Hantzsch Dihydropyridine Synthesis Chalcone 1-(5-bromo-2-thienyl)-3-aryl-2-propen-1-one Reaction Reflux in Acetic Acid Chalcone->Reaction Ketoester Ethyl Acetoacetate (B1235776) Ketoester->Reaction Ammonia_Source Ammonium (B1175870) Acetate (B1210297) Ammonia_Source->Reaction Workup Cool and Pour into Water Reaction->Workup Filtration Filter the Solid Workup->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Dihydropyridine Derivative Purification->Product

Synthetic pathway for dihydropyridine derivatives.
Experimental Protocol: General Procedure for the Synthesis of Dihydropyridine Derivatives

A mixture of a 1-(5-bromo-2-thienyl)-3-aryl-2-propen-1-one (0.01 mol), ethyl acetoacetate (0.01 mol), and ammonium acetate (0.06 mol) in glacial acetic acid (20 mL) is refluxed for 5-6 hours. The reaction is monitored by TLC. After cooling, the reaction mixture is poured into a beaker containing crushed ice and water, and the mixture is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol.

CompoundAr-SubstituentYield (%)Melting Point (°C)Reference
5a Phenyl65215-217Custom
5b 4-Chlorophenyl70230-232Custom
5c 4-Methoxyphenyl62205-207Custom

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and melting points provided are representative and may vary depending on the specific reaction conditions and purity of reagents.

References

Application Notes and Protocols: 2-Acetyl-5-bromothiophene as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Acetyl-5-bromothiophene as a foundational building block for the synthesis of advanced organic electronic materials. Its unique bifunctionality, featuring a reactive bromine atom and a modifiable acetyl group, allows for the construction of a diverse range of π-conjugated polymers and small molecules suitable for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

Introduction to this compound in Organic Electronics

This compound is a key intermediate in organic synthesis.[1][2] The bromine atom serves as an excellent leaving group for various cross-coupling reactions, enabling the extension of the π-conjugated system.[2] The acetyl group offers a site for further functionalization, such as through Knoevenagel or Horner-Wadsworth-Emmons reactions, to fine-tune the electronic properties of the final material.[2][3][4][5] This versatility makes it a valuable precursor for creating donor-acceptor (D-A) copolymers and other functional organic semiconductors.[6][7]

Synthetic Pathways and Key Reactions

The following sections outline key synthetic transformations involving this compound for the development of organic electronic materials.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[2] It can be employed to couple this compound with various aryl or heteroaryl boronic acids to synthesize 2-acetyl-5-arylthiophenes, which can serve as monomers for polymerization or as final small molecule semiconductors.[2]

Suzuki_Coupling start This compound reaction Suzuki Coupling start->reaction boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction product 2-Acetyl-5-arylthiophene reaction->product

Caption: Suzuki coupling of this compound.

Experimental Protocol: Suzuki Cross-Coupling [2]

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3, KOH), solvent (e.g., water, DMF, toluene), and tetrabutylammonium (B224687) bromide (TBAB) if using an aqueous system.[2]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.01-0.05 mmol). If using an aqueous system, add a phase-transfer catalyst like TBAB (0.6 mmol).[2]

  • Solvent and Reaction Conditions: Add the degassed solvent (e.g., 3 mL of water). The reaction can be carried out under thermal heating or microwave irradiation.[2] For thermal heating, reflux the mixture for 4-24 hours. For microwave-assisted synthesis, heat the mixture at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

The acetyl group can be transformed to create more extended π-systems, which is crucial for tuning the electronic and optical properties of the resulting materials.

2.2.1. Knoevenagel Condensation

The Knoevenagel condensation reacts the acetyl group with an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form a new carbon-carbon double bond.[4][5] This is a common strategy to introduce strong electron-withdrawing groups, facilitating the synthesis of n-type or donor-acceptor materials.[3]

Knoevenagel_Condensation start 2-Acetyl-5-arylthiophene reaction Knoevenagel Condensation start->reaction methylene Active Methylene Compound (Z-CH2-Z') methylene->reaction base Weak Base (e.g., Piperidine, β-alanine) base->reaction product α,β-Unsaturated Product reaction->product

Caption: Knoevenagel condensation of a 2-acetylthiophene (B1664040) derivative.

Experimental Protocol: Knoevenagel Condensation [3]

  • Materials: 2-Acetyl-5-arylthiophene, active methylene compound (e.g., N,N-diethyl thiobarbituric acid), weak base catalyst (e.g., β-alanine), and solvent (e.g., dichloroethane-ethanol mixture).[3]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-Acetyl-5-arylthiophene (1.0 mmol) and the active methylene compound (2.0 mmol) in the solvent.

  • Reaction Conditions: Add the basic catalyst and reflux the mixture for 20 hours under an inert atmosphere.[3]

  • Work-up and Purification: After cooling, purify the product, which may involve precipitation, filtration, and washing, or Soxhlet extraction.[3]

2.2.2. Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes a phosphonate (B1237965) carbanion to convert the acetyl group into a vinylene group, typically with high E-selectivity.[2] This reaction is instrumental in creating vinylene-linked conjugated polymers and small molecules.

HWE_Reaction start 2-Acetyl-5-arylthiophene reaction HWE Reaction start->reaction phosphonate Phosphonate Ylide phosphonate->reaction base Base (e.g., NaH, BuLi) base->reaction product Thienylvinylene Derivative reaction->product

Caption: Horner-Wadsworth-Emmons reaction on a 2-acetylthiophene derivative.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Materials: 2-Acetyl-5-arylthiophene, phosphonate reagent, strong base (e.g., NaH, n-BuLi), and anhydrous solvent (e.g., THF, DME).

  • Ylide Formation: In a dry, inert atmosphere, add the phosphonate reagent to a suspension of the base in the anhydrous solvent at 0 °C and stir until the ylide is formed.

  • Reaction: Cool the ylide solution and add a solution of the 2-Acetyl-5-arylthiophene dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

The functionalized thiophene (B33073) monomers derived from this compound can be polymerized to form conjugated polymers for organic electronic devices. Stille and Suzuki polycondensations are common methods.

Polymerization monomer1 Dihalogenated Monomer reaction Stille or Suzuki Polycondensation monomer1->reaction monomer2 Organotin or Boronic Ester Monomer monomer2->reaction catalyst Pd Catalyst catalyst->reaction polymer Conjugated Polymer reaction->polymer

Caption: General scheme for Stille or Suzuki polycondensation.

Experimental Protocol: Stille Polycondensation (Representative)

  • Materials: Dihalogenated monomer, distannyl co-monomer, palladium catalyst (e.g., Pd(PPh3)4), and anhydrous toluene.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the dihalogenated monomer (1.0 mmol), the distannyl co-monomer (1.0 mmol), and the palladium catalyst (0.01-0.03 mmol) in anhydrous toluene.

  • Polymerization: Heat the mixture to reflux (around 110 °C) and stir for 24-48 hours.

  • Work-up and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into methanol. Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone (B3395972), hexane, and finally chloroform (B151607) to isolate the desired polymer fraction.

Applications in Organic Electronic Devices

Materials derived from this compound are promising for use as the active layer in OTFTs and OPVs.

The performance of OTFTs is largely determined by the charge carrier mobility of the semiconductor. Thiophene-based polymers and small molecules often exhibit good hole mobilities.

OTFT_Structure cluster_0 Bottom-Gate, Top-Contact OTFT Gate Gate Electrode (e.g., doped Si) Dielectric Gate Dielectric (e.g., SiO2) Gate->Dielectric Semiconductor Organic Semiconductor Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

Caption: Structure of a bottom-gate, top-contact OTFT.

Experimental Protocol: OTFT Fabrication (Representative)

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide layer as the substrate, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate by sonication in acetone and isopropanol, followed by oxygen plasma treatment.

  • Active Layer Deposition: Dissolve the synthesized polymer or small molecule in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit the active layer onto the substrate by spin-coating at 1000-3000 rpm. Anneal the film at a temperature optimized for the specific material (e.g., 100-200 °C).

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of gold) on top of the semiconductor layer through a shadow mask by thermal evaporation.

Table 1: Representative Performance of Thiophene-Based Polymers in OTFTs

Polymer ClassHole Mobility (cm²/V·s)On/Off RatioReference Material
Diketopyrrolopyrrole (DPP)-Thiophene Copolymers0.1 - 10+10⁵ - 10⁸PDPP-T, PDBF-co-TT
Benzodithiophene (BDT)-Thiophene Copolymers0.01 - 1.010⁵ - 10⁷PBDTS-ID, PBDTS-DTNT
Thieno[3,2-b]thiophene-based Polymersup to 0.53> 10⁶PDBF-co-TT

Note: This table presents typical performance ranges for classes of materials analogous to those that can be synthesized using derivatives of this compound. Actual performance will depend on the specific molecular structure, device architecture, and processing conditions.

In OPVs, donor-acceptor blends are used to facilitate charge separation upon light absorption. Thiophene-based copolymers are widely used as the donor material.

OPV_Structure cluster_1 Conventional OPV Structure Substrate Glass/ITO HTL Hole Transport Layer (e.g., PEDOT:PSS) Substrate->HTL ActiveLayer Active Layer (Donor:Acceptor Blend) HTL->ActiveLayer ETL Electron Transport Layer (e.g., LiF) ActiveLayer->ETL Cathode Cathode (e.g., Al) ETL->Cathode

Caption: Structure of a conventional bulk heterojunction OPV.

Experimental Protocol: OPV Fabrication (Representative)

  • Substrate Preparation: Start with a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at approximately 140 °C.

  • Active Layer Deposition: Prepare a blend solution of the synthesized donor polymer and an acceptor material (e.g., PC71BM) in a solvent like chlorobenzene (B131634) or dichlorobenzene. Spin-coat the active layer on top of the HTL in an inert atmosphere (e.g., a glovebox).

  • Cathode Deposition: Deposit the cathode, typically a low work function metal like aluminum or calcium followed by aluminum, by thermal evaporation through a shadow mask.

  • Device Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

Table 2: Representative Performance of Thiophene-Based Copolymers in OPVs

Polymer ClassPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
BDT-Thiophene Copolymers2.7 - 10+0.7 - 0.98 - 180.4 - 0.7
DPP-Thiophene Copolymers4 - 90.6 - 0.810 - 170.5 - 0.7
Thieno-thiophene Copolymersup to 4.38~0.6~12~0.6

Note: This table presents typical performance ranges for classes of materials analogous to those that can be synthesized using derivatives of this compound. Actual performance will depend on the specific molecular structure, acceptor material, device architecture, and processing conditions.[6][7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel organic semiconductors. Its dual reactivity allows for the construction of a wide array of π-conjugated systems through established synthetic routes such as Suzuki coupling, Knoevenagel condensation, and Horner-Wadsworth-Emmons reactions. The resulting materials have significant potential for application in high-performance organic electronic devices, including OTFTs and OPVs. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of new functional materials derived from this promising precursor.

References

Application Notes and Protocols: Laboratory Scale-Up Synthesis of 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromothiophene is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials.[1][2] Its functionalized thiophene (B33073) ring serves as a versatile scaffold for constructing more complex molecules.[1] This document provides detailed protocols for two common and effective laboratory-scale methods for synthesizing this compound: the Friedel-Crafts acylation of 2-bromothiophene (B119243) and the bromination of 2-acetylthiophene (B1664040).

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₅BrOS[3][4][5][6]
Molecular Weight205.07 g/mol [3][4][5]
Melting Point92-96 °C[5][7]
Boiling Point103 °C at 4 mmHg[5]
IUPAC Name1-(5-bromothiophen-2-yl)ethanone[3]
CAS Number5370-25-2[4][5][6]

Spectral Data Summary

TechniqueKey Peaks/Shifts
¹H NMR (300 MHz, CDCl₃)δ 7.40 (d, J=3.9 Hz, 1H), 7.08 (d, J=3.9 Hz, 1H), 2.48 (s, 3H)[7]
Mass Spectrometry (MS)m/z Top Peak: 191, m/z 2nd Highest: 189, m/z 3rd Highest: 206[3]
Infrared (IR) SpectroscopyAvailable data from KBr wafer and ATR-Neat techniques.[3]

Protocol 1: Friedel-Crafts Acylation of 2-Bromothiophene

This method involves the electrophilic aromatic substitution of 2-bromothiophene with acetyl chloride using a Lewis acid catalyst.[8][9] This approach is a classic and effective way to introduce an acyl group onto an aromatic ring.

Reaction Scheme:
Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromothiophene163.043.26 g0.021.0
Acetyl Chloride78.501.56 mL (1.73 g)0.0221.1
Dichloromethane (B109758) (CH₂Cl₂)-30 mL--
Ice-As needed--
Concentrated Hydrochloric Acid-As needed--
Activated Carbon-As needed--
Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve 3.26 g (0.02 mmol) of 2-bromothiophene in 30 ml of dichloromethane (CH₂Cl₂).

  • Addition of Reagent: To the solution, add 1.56 ml (1.1 equivalents) of acetyl chloride. The mixture may foam and turn black.[7][10]

  • Reaction: Stir the mixture for 1 hour at room temperature.[7][10]

  • Work-up: Quench the reaction by mixing with ice and concentrated hydrochloric acid.[7][10]

  • Decolorization and Extraction: Decolorize the mixture with activated carbon and then extract with CH₂Cl₂.[7][10]

  • Isolation: The resulting product, this compound, should be obtained as colorless crystals.[7][10]

  • Yield: This procedure can yield approximately 3.53 g (86.1%).[7][10]

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Dissolve 2-bromothiophene in Dichloromethane react1 Add Acetyl Chloride prep1->react1 react2 Stir at Room Temperature for 1 hour react1->react2 workup1 Quench with Ice and Concentrated HCl react2->workup1 workup2 Decolorize with Activated Carbon workup1->workup2 workup3 Extract with Dichloromethane workup2->workup3 workup4 Obtain Colorless Crystals workup3->workup4

Caption: Workflow for the Friedel-Crafts Acylation of 2-Bromothiophene.

Protocol 2: Bromination of 2-Acetylthiophene

This protocol utilizes N-bromosuccinimide (NBS) as a brominating agent to introduce a bromine atom onto the 2-acetylthiophene ring.

Reaction Scheme:
Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetylthiophene126.171.08 mL (1.26 g)10 mmol
N-Bromosuccinimide (NBS)177.981.78 g10 mmol
Acetic Anhydride (B1165640)102.093.78 mL40 mmol
Acetic Acid60.050.40 mL-
Water18.02150 mL-
Experimental Protocol
  • Reaction Setup: In a dry 25 mL round-bottomed flask, sequentially add 1.08 mL (10 mmol) of 2-acetylthiophene, 1.78 g (10 mmol) of N-bromosuccinimide (NBS), and 3.78 mL (40 mmol) of acetic anhydride.[7]

  • Initiation: Add 0.40 mL of acetic acid to the mixture.[7]

  • Reaction: Stir the reaction mixture at 50 °C for 1 hour, protecting it from light. The solution's color will change from colorless to light yellow.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[7]

  • Precipitation: Pour the cooled mixture into 100 mL of water with continuous stirring until the acetic anhydride is fully hydrolyzed. The product, this compound, will precipitate as white crystals.[7]

  • Isolation and Purification: Collect the crystals by filtration and wash them with 50 mL of water.[7]

  • Yield: The final yield of this procedure is approximately 82%.[7]

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Combine 2-Acetylthiophene, NBS, and Acetic Anhydride prep2 Add Acetic Acid prep1->prep2 react1 Stir at 50°C for 1 hour (Protect from light) prep2->react1 workup1 Cool to Room Temperature react1->workup1 workup2 Pour into Water with Stirring workup1->workup2 workup3 Collect Precipitated Crystals by Filtration workup2->workup3 workup4 Wash Crystals with Water workup3->workup4

Caption: Workflow for the Bromination of 2-Acetylthiophene.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acetyl chloride, generating a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks this electrophile.

G Acetyl Chloride Acetyl Chloride Acylium Ion Complex Acylium Ion Complex Acetyl Chloride->Acylium Ion Complex + Lewis Acid Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) 2-Bromothiophene 2-Bromothiophene Sigma Complex (Intermediate) Sigma Complex (Intermediate) 2-Bromothiophene->Sigma Complex (Intermediate) + Acylium Ion Complex This compound This compound Sigma Complex (Intermediate)->this compound - H+, - Lewis Acid

Caption: Simplified Mechanism of Friedel-Crafts Acylation.

Conclusion

Both the Friedel-Crafts acylation of 2-bromothiophene and the bromination of 2-acetylthiophene are reliable methods for the laboratory-scale synthesis of this compound, with reported yields in the range of 82-86%. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The provided protocols offer detailed guidance for researchers to successfully synthesize this important chemical intermediate.

References

Application Notes and Protocols: Synthesis of Conducting Polymers Using 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing conducting polymers derived from 2-acetyl-5-bromothiophene. This versatile building block, featuring both a reactive bromine atom and a functional acetyl group, offers unique opportunities for creating tailored polymeric materials for applications in organic electronics, sensors, and functionalized scaffolds in drug development.

While the direct homopolymerization of this compound can be challenging due to the electron-withdrawing nature of the acetyl group, several effective strategies can be employed. These include copolymerization with more electron-rich thiophene (B33073) derivatives and chemical modification of the acetyl group to facilitate polymerization. This document details protocols for these advanced synthetic approaches.

Challenges in Direct Polymerization

The direct polymerization of this compound is often hindered by the acetyl group, which deactivates the thiophene ring towards electrophilic attack, a key step in many polymerization mechanisms. This deactivation can lead to low molecular weight polymers or failed reactions under standard oxidative polymerization conditions.

Experimental Protocols

This section outlines detailed protocols for the synthesis of conducting polymers incorporating this compound.

Protocol 1: Copolymerization of this compound with 3-Hexylthiophene (B156222) via Stille Coupling

This protocol describes the synthesis of a random copolymer, a common strategy to incorporate functional monomers into a conducting polymer backbone.

Materials:

  • This compound

  • 2,5-Dibromo-3-hexylthiophene (B54134)

  • Hexamethylditin

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous and deoxygenated toluene

  • Methanol (B129727)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Stannylation of 2,5-Dibromo-3-hexylthiophene:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous toluene.

    • Add hexamethylditin (1.05 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).

    • Heat the mixture to reflux (approximately 110 °C) and stir for 12-16 hours.

    • Monitor the reaction by GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and precipitate the product by adding methanol.

    • Filter the crude product and purify by column chromatography to yield 2,5-bis(trimethylstannyl)-3-hexylthiophene.

  • Stille Copolymerization:

    • In a separate flame-dried Schlenk flask under argon, dissolve the purified 2,5-bis(trimethylstannyl)-3-hexylthiophene (0.5 eq) and this compound (0.5 eq) in anhydrous toluene.

    • Add Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.08 eq).

    • Heat the mixture to reflux and stir for 24-48 hours.

    • Monitor the increase in molecular weight by GPC.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

    • Filter the polymer, wash with methanol and acetone, and dry under vacuum.

Expected Outcome:

A random copolymer of 3-hexylthiophene and this compound. The final properties will depend on the ratio of the two monomers.

Protocol 2: Modification of the Acetyl Group and Subsequent Homopolymerization

This protocol involves the conversion of the acetyl group to a more polymerization-friendly functional group (e.g., an acetal) prior to polymerization, followed by deprotection.

Materials:

  • This compound

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Magnesium turnings

  • 1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [Ni(dppp)Cl₂]

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Protection of the Acetyl Group:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and ethylene glycol (1.2 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-(5-bromo-2-thienyl)-2-methyl-1,3-dioxolane.

  • GRIM Polymerization of the Protected Monomer:

    • In a flame-dried Schlenk flask under argon, activate magnesium turnings with a small amount of iodine.

    • Add anhydrous THF and a solution of the protected monomer in THF.

    • Stir the mixture at room temperature until the Grignard reagent formation is complete (indicated by the consumption of magnesium).

    • In a separate Schlenk flask, add Ni(dppp)Cl₂ (0.01 eq) and anhydrous THF.

    • Slowly add the prepared Grignard reagent to the Ni(dppp)Cl₂ solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by adding a small amount of HCl in methanol.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum.

  • Deprotection of the Polymer:

    • Disperse the dried polymer in a mixture of THF and aqueous HCl (e.g., 1 M).

    • Stir the mixture at room temperature for 4-6 hours.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Precipitate the polymer by adding methanol.

    • Filter, wash with water and methanol, and dry under vacuum to yield poly(2-acetylthiophene).

Expected Outcome:

A homopolymer of 2-acetylthiophene. The molecular weight and conductivity will depend on the success of the polymerization and deprotection steps.

Data Presentation

The following table summarizes representative data for polythiophenes functionalized with electron-withdrawing groups, providing a baseline for expected properties. Actual values for polymers derived from this compound may vary.

PolymerMonomer(s)Polymerization MethodMolecular Weight (Mn) (kDa)Polydispersity Index (PDI)Electrical Conductivity (S/cm)
P3HT (Reference)2-bromo-3-hexylthiopheneGRIM15 - 301.5 - 2.510⁻³ - 10⁰ (doped)
Copolymer (Hypothetical)This compound & 2,5-dibromo-3-hexylthiophene (1:1)Stille Coupling5 - 151.8 - 3.010⁻⁵ - 10⁻² (doped)
Poly(2-acetylthiophene) (Hypothetical)2-(5-bromo-2-thienyl)-2-methyl-1,3-dioxolaneGRIM & Deprotection3 - 102.0 - 3.510⁻⁶ - 10⁻³ (doped)

Visualizations

Logical Workflow for Copolymerization via Stille Coupling

Stille_Copolymerization_Workflow cluster_monomer1 Monomer 1 Preparation cluster_copolymerization Copolymerization cluster_workup Workup and Purification M1_start 2,5-Dibromo-3-hexylthiophene M1_reaction Stannylation M1_start->M1_reaction M1_reagents Hexamethylditin, Pd₂(dba)₃, P(o-tol)₃ M1_reagents->M1_reaction M1_product 2,5-bis(trimethylstannyl) -3-hexylthiophene M1_reaction->M1_product Copoly_reaction Stille Coupling M1_product->Copoly_reaction M2_start This compound M2_start->Copoly_reaction Copoly_reagents Pd₂(dba)₃, P(o-tol)₃ Copoly_reagents->Copoly_reaction Copoly_product Random Copolymer Copoly_reaction->Copoly_product Precipitation Precipitation in Methanol Copoly_product->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying Final_Polymer Purified Copolymer Drying->Final_Polymer

Caption: Workflow for the synthesis of a random copolymer using Stille coupling.

Signaling Pathway for GRIM Polymerization with Protection/Deprotection

GRIM_Polymerization_Pathway cluster_protection Step 1: Protection cluster_polymerization Step 2: Polymerization cluster_deprotection Step 3: Deprotection Start_Monomer This compound Protection Acetal Protection Start_Monomer->Protection Protect_Reagents Ethylene glycol, p-TsOH Protect_Reagents->Protection Protected_Monomer Protected Monomer Protection->Protected_Monomer Grignard_Formation Grignard Reagent Formation (Mg, THF) Protected_Monomer->Grignard_Formation Polymerization_Step GRIM Polymerization (Ni(dppp)Cl₂) Grignard_Formation->Polymerization_Step Protected_Polymer Protected Polymer Polymerization_Step->Protected_Polymer Deprotection Acetal Deprotection Protected_Polymer->Deprotection Deprotect_Reagents Aqueous HCl Deprotect_Reagents->Deprotection Final_Polymer Poly(2-acetylthiophene) Deprotection->Final_Polymer

Caption: Pathway for homopolymer synthesis via a protection-polymerization-deprotection strategy.

Application Notes and Protocols: Functionalization of the Acetyl Group on 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the acetyl group on 2-acetyl-5-bromothiophene. This versatile building block is a valuable starting material in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The functionalization of the acetyl moiety opens up numerous avenues for creating diverse molecular scaffolds.

I. Overview of Acetyl Group Functionalization

The acetyl group of this compound offers several handles for chemical modification, allowing for the synthesis of a variety of derivatives. The primary transformations discussed in these notes include:

  • Condensation Reactions: Formation of α,β-unsaturated ketones (chalcones) via Claisen-Schmidt condensation and subsequent cyclization to form pyrazolines.

  • Oxidation-Rearrangement: Conversion of the acetyl group to a thioamide and subsequently to an amide or carboxylic acid via the Willgerodt-Kindler reaction.

  • Reduction Reactions: Reduction of the carbonyl to a secondary alcohol or complete reduction to an ethyl group.

  • Alpha-Halogenation: Introduction of a halogen at the α-position to the carbonyl, creating a versatile intermediate for further nucleophilic substitution.

  • Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to form substituted alkenes.

These reactions provide access to a diverse array of compounds with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

II. Condensation Reactions: Synthesis of Chalcones and Pyrazolines

A. Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from this compound and various aromatic aldehydes.[1][2] This reaction is typically base-catalyzed and proceeds in high yields.

Protocol 1: General Procedure for the Synthesis of (E)-1-(5-bromo-2-thienyl)-3-(aryl)prop-2-en-1-one (Chalcones)

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde, 2-chlorobenzaldehyde)

  • Ethanol (B145695) or Methanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-40%)

  • Glacial Acetic Acid (for neutralization)

  • Deionized water

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol or methanol.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the crude chalcone.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure chalcone.

Quantitative Data for Chalcone Synthesis

AldehydeBaseSolventTime (h)Yield (%)Reference
4-NitrobenzaldehydeNaOHMethanol485[3]
BenzaldehydeKOH (40%)Methanol2479[4]
2-ChlorobenzaldehydeKOH (40%)Methanol2475[4]
4-MethoxybenzaldehydeNaOH (10%)EthanolOvernight63[5]
3,4-DimethoxybenzaldehydeSOCl₂/EthanolEthanolOvernight63[6]

Mechanism of Claisen-Schmidt Condensation

Claisen_Schmidt ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation base Base (OH⁻) base->enolate alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde Aromatic Aldehyde aldehyde->alkoxide chalcone Chalcone alkoxide->chalcone Protonation & Dehydration water H₂O water->alkoxide dehydration Dehydration Chalcone_Pyrazoline_Workflow start This compound + Aromatic Aldehyde reaction1 Claisen-Schmidt Condensation (Base, Alcohol, RT) start->reaction1 workup1 Pour into ice water, Acidify, Filter, Dry reaction1->workup1 purification1 Recrystallization (Ethanol/Ethyl Acetate) workup1->purification1 chalcone Chalcone Derivative purification1->chalcone reaction2 Cyclocondensation (Hydrazine, Reflux) chalcone->reaction2 workup2 Pour into ice water, Filter, Dry reaction2->workup2 purification2 Recrystallization (Ethanol) workup2->purification2 pyrazoline Pyrazoline Derivative purification2->pyrazoline Willgerodt_Kindler ketone This compound + Morpholine enamine Enamine ketone->enamine Condensation thiation Thiation Intermediate enamine->thiation Reaction with Sulfur sulfur Sulfur (S₈) sulfur->thiation thioamide Thioamide thiation->thioamide Rearrangement & Tautomerization rearrangement Rearrangement Reduction_Workflow start This compound reduction1 Reduction with NaBH₄ (Methanol, RT) start->reduction1 reduction2 Wolff-Kishner Reduction (Hydrazine, KOH, High Temp) start->reduction2 workup1 Quench with acid, Extract, Dry reduction1->workup1 alcohol 1-(5-Bromo-2-thienyl)ethanol workup1->alcohol workup2 Dilute with water, Extract, Wash, Dry reduction2->workup2 alkane 2-Bromo-5-ethylthiophene workup2->alkane Alpha_Halogenation ketone This compound enol Enol Intermediate ketone->enol Enolization acid H⁺ acid->enol oxonium Oxonium Intermediate enol->oxonium Nucleophilic Attack bromine Br₂ bromine->oxonium haloketone α-Haloketone oxonium->haloketone Deprotonation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Acetyl-5-bromothiophene, a key intermediate in pharmaceutical and material sciences.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Friedel-Crafts Acylation of 2-Bromothiophene (B119243)

This is a common and direct method for synthesizing this compound. However, several factors can affect the yield and purity of the product.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation of 2-bromothiophene can stem from several factors related to reagents, reaction conditions, and work-up procedures.

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture. Any presence of water in the reagents or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and high-purity reagents. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, which can render the catalyst inactive. Therefore, a stoichiometric amount is often necessary.[1]

    • Solution: Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity of the reaction.

    • Solution: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, allowing the reaction to proceed at room temperature or with gentle heating may be necessary to drive it to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

  • Impure Starting Materials: Impurities in the 2-bromothiophene or the acylating agent (acetyl chloride or acetic anhydride) can interfere with the reaction.

    • Solution: Use freshly distilled 2-bromothiophene and high-purity acylating agents.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?

A2: The Friedel-Crafts acylation of 2-bromothiophene is generally selective for the 5-position due to the directing effect of the bromine atom and the inherent reactivity of the thiophene (B33073) ring. However, side products can form under certain conditions.

  • Isomer Formation: While acylation at the 5-position is favored, small amounts of other isomers may form. The stability of the intermediate carbocation favors substitution at the position alpha to the sulfur atom.[2][3]

    • Solution: The choice of Lewis acid can influence regioselectivity. Stronger Lewis acids like AlCl₃ tend to provide higher selectivity. Maintaining a lower reaction temperature can also enhance selectivity for the kinetically favored product.

  • Polyacylation: Although the acetyl group is deactivating, preventing further acylation, it is still a possibility if the reaction conditions are too harsh.[4]

    • Solution: Use a molar ratio of 2-bromothiophene to the acylating agent that does not excessively favor the acylating agent.

Q3: The reaction mixture turned dark or formed a tar-like substance. What is the cause and how can I prevent it?

A3: The formation of dark, tarry materials is often due to the polymerization of the thiophene ring, which can be initiated by the Lewis acid.

  • High Reaction Temperature: Elevated temperatures can promote polymerization side reactions.

    • Solution: Maintain the recommended reaction temperature and ensure efficient stirring to dissipate heat. Slow, dropwise addition of the acylating agent can also help control the reaction temperature.

  • Excess Lewis Acid: A large excess of a strong Lewis acid can increase the likelihood of polymerization.

    • Solution: Use the appropriate stoichiometric amount of the Lewis acid.

Route 2: Bromination of 2-Acetylthiophene (B1664040)

An alternative route involves the bromination of 2-acetylthiophene, typically using N-bromosuccinimide (NBS).

Q1: The bromination is not selective, and I am getting a mixture of products. How can I control the reaction?

A1: Achieving selective monobromination of 2-acetylthiophene requires careful control of the reaction conditions.

  • Over-bromination: The product, this compound, can potentially undergo further bromination.

    • Solution: Use a stoichiometric amount of NBS (or a slight excess of 2-acetylthiophene). The slow, portion-wise, or dropwise addition of NBS can help prevent localized high concentrations of the brominating agent, thus favoring monobromination.[5]

  • Side-chain Bromination: Bromination can potentially occur on the acetyl methyl group.

    • Solution: This reaction is typically favored under radical conditions (e.g., with light or a radical initiator). Performing the reaction in the dark can help minimize side-chain bromination.[5]

Q2: The reaction is slow or incomplete. What can I do to improve the conversion?

A2: A slow or incomplete reaction can be due to several factors.

  • Insufficient Activation: The acetyl group is deactivating, making the thiophene ring less reactive towards electrophilic substitution.

    • Solution: While NBS is a common reagent, the choice of solvent can play a role. Acetic acid is often used as a solvent and can help to facilitate the reaction. Gentle heating may also be required to drive the reaction to completion.

  • Impure NBS: The quality of the N-bromosuccinimide can affect its reactivity.

    • Solution: Use high-purity NBS. If it has been stored for a long time, it may be beneficial to recrystallize it.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the Friedel-Crafts acylation of 2-bromothiophene, yields of around 86% have been reported.[6] The bromination of 2-acetylthiophene can also provide good yields, often in the range of 82%.

Q2: How can I purify the final product?

A2: The purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually poured into a mixture of ice and acid (for Friedel-Crafts) or water to precipitate the crude product.

  • Filtration: The solid product is collected by filtration and washed with water.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as acetone (B3395972) or ethanol, to obtain a pure product.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica (B1680970) gel column chromatography can be employed.

Q3: What are some common side products to look out for?

A3: In the Friedel-Crafts acylation, potential side products include isomers of the desired product and poly-acylated thiophenes. In the bromination of 2-acetylthiophene, di-brominated products and side-chain brominated compounds are possible impurities.

Q4: Can I use acetic anhydride (B1165640) instead of acetyl chloride for the Friedel-Crafts acylation?

A4: Yes, acetic anhydride can be used as the acylating agent. The reaction mechanism is similar, involving the formation of an acylium ion.

Data Presentation

Synthetic Route Starting Materials Catalyst/Reagent Solvent Reported Yield Reference
Friedel-Crafts Acylation2-Bromothiophene, Acetyl chloride-Dichloromethane86.1%[6]
Bromination2-Acetylthiophene, N-BromosuccinimideAcetic acidAcetic anhydride82%

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Bromothiophene

This protocol is adapted from a reported synthesis with high yield.[6]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3.26 g (0.02 mol) of 2-bromothiophene in 30 ml of dichloromethane.

  • Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add 1.56 ml (1.1 equivalents) of acetyl chloride to the solution.

  • Reaction: Stir the mixture at room temperature for 1 hour. The mixture may foam and turn black.

  • Work-up: Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Purification: Decolorize the mixture with activated carbon and extract with dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield this compound as colorless crystals.

Protocol 2: Bromination of 2-Acetylthiophene

This protocol is a general procedure for the bromination of 2-acetylthiophene.

  • Reaction Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stirrer and protected from light, add 1.08 mL (10 mmol) of 2-acetylthiophene, 1.78 g (10 mmol) of N-bromosuccinimide (NBS), and 3.78 mL of acetic anhydride.

  • Addition of Catalyst: Add 0.40 mL of acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at 50 °C for 1 hour. The solution will change color from colorless to light yellow.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring until the acetic anhydride is completely hydrolyzed.

  • Isolation: The product, this compound, will precipitate as white crystals. Collect the product by filtration and wash it with water.

Visualizations

experimental_workflow_friedel_crafts cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 2-Bromothiophene in Dichloromethane add_reagent Add Acetyl Chloride at 0°C prep->add_reagent Cool stir Stir at Room Temperature for 1h add_reagent->stir quench Pour into Ice/ Conc. HCl stir->quench Reaction Complete extract Extract with Dichloromethane quench->extract purify Decolorize, Dry, & Concentrate extract->purify product This compound purify->product

Caption: Experimental workflow for the Friedel-Crafts acylation of 2-bromothiophene.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Friedel-Crafts Acylation inactive_catalyst Inactive Catalyst (Moisture Present?) start->inactive_catalyst insufficient_catalyst Insufficient Catalyst start->insufficient_catalyst bad_conditions Suboptimal Conditions start->bad_conditions dry Use Anhydrous Reagents/Glassware inactive_catalyst->dry stoich Use Stoichiometric Amount of Catalyst insufficient_catalyst->stoich optimize Optimize Temperature & Reaction Time bad_conditions->optimize

References

troubleshooting Friedel-Crafts acylation side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning Friedel-Crafts acylation side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the common causes?

A1: Low or no yield in Friedel-Crafts acylation can stem from several factors, primarily related to the reactants, catalyst, and reaction conditions. The most common culprits are:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success is dependent on the nucleophilicity of the aromatic ring. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic attack, often preventing the reaction from proceeding under standard conditions.[1][2][3][4][5]

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][3] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions throughout the experiment.[3]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[3][4][6][7] Consequently, a stoichiometric amount, or even an excess, of the catalyst is often required.[3][4][6][7][8]

  • Incompatible Functional Groups: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation of the substrate.[3][9][10][11]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or No Reaction check_substrate Is the aromatic ring strongly deactivated? start->check_substrate check_catalyst Is the catalyst active and sufficient? check_substrate->check_catalyst No solution_substrate Consider alternative synthesis routes: - Nucleophilic aromatic substitution - Metal-catalyzed cross-coupling check_substrate->solution_substrate Yes check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous Lewis acid. Increase catalyst stoichiometry (>1 equivalent). check_catalyst->solution_catalyst No solution_conditions Optimize temperature and reaction time. Ensure anhydrous conditions. check_conditions->solution_conditions No end Problem Resolved check_conditions->end Yes solution_substrate->end solution_catalyst->end solution_conditions->end

Caption: A stepwise workflow for troubleshooting low yields.

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction. What is the likely cause?

A2: While Friedel-Crafts acylation is generally less susceptible to polysubstitution compared to Friedel-Crafts alkylation, the formation of multiple products can still occur under certain conditions.[12][13]

  • Polyacylation: The introduction of an acyl group deactivates the aromatic ring, making a second acylation less favorable.[8][9][13] However, if the starting aromatic substrate is highly activated (e.g., phenols, anisole), polyacylation may be observed, leading to di- or even tri-acylated products.[1]

  • Isomeric Products: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effect of the substituent on the ring will determine the major product.

  • Rearrangement of the Acyl Group: Unlike the carbocation rearrangements seen in Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not typically undergo rearrangement.[8][13] However, under harsh conditions or with specific substrates, side reactions leading to other products are possible.

Data on Reaction Conditions and Product Distribution

Aromatic SubstrateAcylating AgentCatalyst (equiv.)SolventTemperature (°C)Major Product(s)Reference Yield (%)
Benzene (B151609)Acetyl ChlorideAlCl₃ (1.1)CS₂0 - 5Acetophenone~90
TolueneAcetyl ChlorideAlCl₃ (1.1)CH₂Cl₂25p-Methylacetophenone~95
Anisole (B1667542)Propionyl ChlorideFeCl₃ (1.0)CH₂Cl₂25p-Methoxypropiophenone~85
NaphthaleneAcetyl ChlorideAlCl₃ (1.0)CS₂251-Acetylnaphthalene (Kinetic)Variable
NaphthaleneAcetyl ChlorideAlCl₃ (1.0)Nitrobenzene252-Acetylnaphthalene (Thermodynamic)Variable

Note: Yields are approximate and can vary based on specific experimental conditions.

Issue 3: Reaction Fails with Certain Aromatic Compounds

Q3: Can I perform a Friedel-Crafts acylation on an aromatic ring substituted with an amine group?

A3: No, Friedel-Crafts reactions cannot be performed when the aromatic ring contains a -NH₂, -NHR, or -NR₂ substituent.[9][10][11] The lone pair of electrons on the nitrogen atom of the amine reacts with the Lewis acid catalyst (e.g., AlCl₃).[9][10] This forms a complex that places a positive charge on the nitrogen, which is adjacent to the benzene ring. This positive charge is so strongly deactivating that the Friedel-Crafts reaction cannot occur.[9][10]

Logical Relationship of Substrate and Catalyst

substrate_catalyst_interaction cluster_substrates Aromatic Substrates cluster_catalyst Lewis Acid Catalyst cluster_outcomes Reaction Outcomes activated Activated Ring (e.g., Toluene) catalyst AlCl₃ activated->catalyst deactivated Deactivated Ring (e.g., Nitrobenzene) failure Reaction Failure deactivated->failure amine Amine-Substituted Ring (e.g., Aniline) complexation Catalyst Complexation (Reaction Failure) amine->complexation success Successful Acylation catalyst->success

Caption: Interaction of different substrates with the catalyst.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.[3]

Materials:

  • Anisole (1.0 equivalent)

  • Acetyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (1.2 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[3]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[3]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[3][14]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.[3][12][14]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation or recrystallization.

Reaction Mechanism of Friedel-Crafts Acylation

FC_Acylation_Mechanism step1 Step 1: Formation of Acylium Ion R-CO-Cl + AlCl₃ → [R-C=O]⁺ + [AlCl₄]⁻ step2 Step 2: Electrophilic Attack Benzene + [R-C=O]⁺ → Arenium Ion Intermediate step1->step2 step3 Step 3: Deprotonation Arenium Ion + [AlCl₄]⁻ → Product + HCl + AlCl₃ step2->step3 step4 Step 4: Product-Catalyst Complex Product + AlCl₃ → Product-AlCl₃ Complex step3->step4 step5 Step 5: Workup Product-AlCl₃ Complex + H₂O → Product + Al(OH)₃ + HCl step4->step5

Caption: The five key steps in a Friedel-Crafts acylation reaction.

References

Technical Support Center: Purification of Crude 2-Acetyl-5-bromothiophene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Acetyl-5-bromothiophene by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the crude this compound completely at an elevated temperature but have low solubility at lower temperatures, allowing for high recovery of pure crystals upon cooling. Based on available data and chemical properties, methanol (B129727) and ethanol (B145695) are recommended as primary solvents to try. A mixed solvent system, such as methanol/water or ethanol/water, can also be effective. In a mixed solvent system, the compound is dissolved in the "good" solvent (e.g., methanol or ethanol) at an elevated temperature, and the "poor" solvent (e.g., water) is added dropwise until the solution becomes slightly turbid. The solution is then reheated to clarify and allowed to cool slowly.

Q2: What are the common impurities in crude this compound?

A2: Crude this compound, particularly from a Friedel-Crafts acylation of 2-bromothiophene (B119243), may contain several impurities:

  • Unreacted starting materials: 2-bromothiophene and acetyl chloride (or acetic anhydride).

  • Isomeric byproducts: Primarily 2-acetyl-4-bromothiophene. The physical properties of isomers are often very similar, making them challenging to separate by recrystallization alone.

  • Polyacylated products: Di-acetylated bromothiophenes may form as minor byproducts.

  • Residual catalyst and reaction byproducts: Traces of the Lewis acid catalyst (e.g., aluminum chloride) and byproducts from its quenching.

Q3: My purified product is still colored (yellowish). How can I decolorize it?

A3: A persistent yellow color can be due to colored impurities. To decolorize the solution before crystallization, you can use activated charcoal. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution and swirl. Heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using an excessive amount of charcoal can lead to a significant loss of your desired product due to adsorption.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 94-96 °C . A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Data Presentation

Table 1: Solubility Characteristics of this compound in Common Solvents (Qualitative)

SolventSolubility at Room TemperatureSolubility at Boiling PointRecommended for Recrystallization
MethanolSoluble[1]Very SolubleGood (potentially in a mixed system)
EthanolModerately SolubleVery SolubleGood
IsopropanolSparingly SolubleSolublePotentially Good
HexaneInsolubleSparingly SolubleGood as an anti-solvent or for washing
TolueneSolubleVery SolublePotentially useful, but may require a co-solvent
AcetoneSolubleVery SolubleGenerally not ideal due to high solubility at room temperature
WaterInsolubleInsolubleGood as an anti-solvent in a mixed solvent system

Note: This table is based on general solubility principles and available data. Experimental verification is highly recommended to determine the optimal solvent for your specific crude product.

Experimental Protocols

Protocol for Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and start stirring.

  • Heating: Gently heat the mixture on a hot plate. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper on the hot plate. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point.

Troubleshooting Guide

// Troubleshooting paths for no crystals no_crystals [label="No Crystals Form", shape=box, fillcolor="#F1F3F4"]; scratch [label="1. Scratch inner surface of flask\n2. Add a seed crystal", fillcolor="#F1F3F4"]; too_much_solvent [label="Too much solvent used", shape=box, fillcolor="#F1F3F4"]; evaporate [label="Gently heat to evaporate\nsome solvent and re-cool", fillcolor="#F1F3F4"];

// Troubleshooting for oiling out oil_out [label="Product Oils Out", shape=box, fillcolor="#F1F3F4"]; reheat_add_solvent [label="Reheat to dissolve oil,\nadd more solvent, re-cool slowly", fillcolor="#F1F3F4"]; change_solvent [label="Consider a different\nsolvent or solvent system", fillcolor="#F1F3F4"];

start -> dissolve; dissolve -> cool; cool -> crystals_form; crystals_form -> oiling_out [label="Yes"]; oiling_out -> collect [label="No"]; collect -> end;

crystals_form -> no_crystals [label="No"]; no_crystals -> scratch; scratch -> too_much_solvent; too_much_solvent -> evaporate; evaporate -> cool;

oiling_out -> oil_out [label="Yes"]; oil_out -> reheat_add_solvent; reheat_add_solvent -> cool; reheat_add_solvent -> change_solvent [style=dashed]; } graph [overlap=false, splines=true, mindist=0.6]; node [width=2, height=0.5]; edge [arrowsize=0.7]; graph [bgcolor="#FFFFFF", size="7.6,7.6!"];

Troubleshooting workflow for recrystallization.

References

identifying byproducts in 2-bromothiophene acylation via TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the identification of byproducts in the Friedel-Crafts acylation of 2-bromothiophene (B119243) using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Friedel-Crafts acylation of 2-bromothiophene?

A1: The primary product is the 2-acylthiophene, with the electrophilic acylium ion preferentially attacking the 5-position of the 2-bromothiophene ring. This regioselectivity occurs because the cationic intermediate formed during substitution at this position is more stabilized by resonance.[1][2] The resulting major product is 2-bromo-5-acylthiophene .

Q2: What are the common byproducts to look for in this reaction?

A2: Common byproducts include:

  • Unreacted Starting Material: Residual 2-bromothiophene.

  • Isomeric Products: Small amounts of acylation at other positions (e.g., 2-bromo-3-acylthiophene or 2-bromo-4-acylthiophene), although these are generally less favored.[3]

  • Diacylated Products: While the acyl group is deactivating and makes a second substitution less likely, diacylation can occur, especially if the acylating agent is in excess.[1][4] This would result in a diacyl-bromothiophene.

  • Degradation Products: Strong Lewis acids like aluminum chloride can sometimes cause the thiophene (B33073) ring to open or polymerize, leading to a complex mixture of tars.[5]

Q3: How does TLC help identify the product and byproducts?

A3: Thin Layer Chromatography (TLC) separates compounds based on their polarity.[6] The stationary phase (typically silica (B1680970) gel) is polar.

  • Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) .

  • More polar compounds interact more strongly with the silica and travel shorter distances, resulting in a lower Rf .[6]

In this reaction, the polarity generally increases as the molecule becomes more functionalized. Therefore, you can distinguish between the starting material, product, and byproducts by their different Rf values.

Q4: Why is the Rf value of the acylated product lower than the starting material?

A4: The introduction of the acyl (ketone) group makes the molecule significantly more polar than the starting 2-bromothiophene. This increased polarity causes stronger adsorption to the polar silica gel on the TLC plate, reducing its mobility and resulting in a lower Rf value.

Q5: My TLC plate shows three spots after running the reaction mixture. What might they be?

A5: A three-spot pattern is a common outcome. A likely interpretation is:

  • Top Spot (Highest Rf): Unreacted 2-bromothiophene (least polar).

  • Middle Spot (Intermediate Rf): The desired 2-bromo-5-acylthiophene product.

  • Bottom Spot (Lowest Rf): A more polar byproduct, such as a diacylated compound, or a highly polar impurity from the reaction workup.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Only the starting material spot is visible. Reaction did not proceed. This could be due to an inactive catalyst, insufficient temperature, or presence of moisture.Ensure anhydrous conditions were maintained. Verify the quality and quantity of the Lewis acid catalyst. Consider increasing the reaction time or temperature.
Spots are streaking or appear as vertical smears. The sample is too concentrated ("overloaded").[7][8] The compound is highly acidic or basic.Dilute the sample solution before spotting it on the TLC plate.[7] If the compound is acidic/basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.
All spots are clustered near the top of the plate (High Rf). The eluent (solvent system) is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, increase the proportion of hexane.
All spots remain at the bottom of the plate (Low Rf). The eluent is not polar enough to move the compounds.[9]Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Product and starting material spots are very close (poor separation). The eluent polarity is not optimal for separation.[9]Fine-tune the solvent system. Try different solvent ratios or completely different solvent systems (e.g., dichloromethane (B109758)/hexane). Running a longer TLC plate can also improve separation.
Unexpected spots appear on the plate. Contamination of the TLC plate or spotting capillary. The reaction may have produced unexpected side products.Handle the TLC plate by the edges to avoid transferring oils from your skin.[8] Use a clean capillary for each spot. If side products are suspected, further analysis (e.g., LC-MS, NMR) is required.

Quantitative Data Summary

The Rf values are highly dependent on the specific TLC plate, eluent, and laboratory conditions. The following table provides representative values for a typical analysis.

CompoundStructurePolarityExpected Rf Value (9:1 Hexane:EtOAc)
2-Bromothiophene (Starting Material)C₄H₃BrSLow~0.75
2-Bromo-5-acetylthiophene (Product)C₆H₅BrOSMedium~0.40
Diacetyl-bromothiophene (Byproduct)C₈H₇BrO₂SHigh~0.15

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 2-Bromothiophene

This protocol describes a typical lab-scale acylation using aluminum chloride as the catalyst.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to an anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the suspension via the dropping funnel.

  • Substrate Addition: After stirring for 15 minutes, add 2-bromothiophene (1.0 equivalent) dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Procedure for TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line about 1 cm from the bottom edge. This is the origin line.[6]

  • Sample Preparation: Prepare dilute solutions (approx. 1%) of the starting material (SM) and the crude reaction mixture (Rxn) in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use separate microcapillary tubes to spot the solutions onto the origin line.[7] It is best practice to spot the starting material, the reaction mixture, and a "co-spot" (which contains both the SM and Rxn mixture in the same spot) to aid in identification.

  • Developing the Plate: Place a small amount of the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) into a developing chamber, ensuring the solvent level is below the origin line on the TLC plate.[6] Place the TLC plate vertically into the chamber and cover it.

  • Elution: Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top edge.[6] Immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp.[10] Circle the visible spots with a pencil.

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Workflow Diagram

TLC_Workflow start Start: Crude Reaction Mixture prep_plate Prepare Silica TLC Plate (Draw origin line) start->prep_plate spotting Spot Samples on Origin: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) prep_plate->spotting develop Develop Plate in Eluent Chamber spotting->develop visualize Dry and Visualize (e.g., UV Light) develop->visualize analyze Analyze Plate: - Circle Spots - Calculate Rf Values visualize->analyze interpret Interpretation: - SM: Highest Rf - Product: Mid Rf - Byproduct: Lowest Rf analyze->interpret

Caption: Experimental workflow for TLC analysis of a 2-bromothiophene acylation reaction.

References

Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling with 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Acetyl-5-bromothiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The most commonly employed reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives.

  • Stille Coupling: Reaction with organostannanes.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

Q2: I am observing low to no yield in my coupling reaction. What are the primary factors to investigate?

A2: Low or no product yield is a common issue that can often be resolved by systematically evaluating several key parameters. Start by ensuring a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the palladium catalyst.[1] Verify the quality and purity of your reagents and ensure your solvents are anhydrous and thoroughly degassed. If the issue persists, focus on optimizing the catalyst system, including the choice of palladium precursor, ligand, base, and reaction temperature.

Q3: My palladium catalyst turns black during the reaction, and the activity drops. What is happening and how can I prevent it?

A3: The formation of a black precipitate, commonly known as palladium black, indicates that the active Pd(0) catalyst is aggregating and falling out of the solution, leading to a loss of catalytic activity.[2] This can be caused by several factors, including high reaction temperatures, insufficient ligand to stabilize the Pd(0) species, or impurities in the starting materials or solvent. To mitigate this, consider the following:

  • Increase Ligand Ratio: A slight increase in the ligand-to-palladium ratio can help maintain the stability of the catalytic complex.

  • Use Robust Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) can shield the palladium center and prevent aggregation.[2]

  • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow down the decomposition process.

  • Ensure Reagent Purity: Use purified reagents and anhydrous, degassed solvents to avoid catalyst poisoning.[2]

Q4: I am seeing significant amounts of homocoupling of my coupling partner. How can this be minimized?

A4: Homocoupling, the dimerization of the nucleophilic coupling partner (e.g., boronic acid in Suzuki coupling), is a common side reaction. This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling.[3] To suppress this side reaction, ensure the reaction is performed under a strict inert atmosphere with thoroughly degassed reagents and solvents. In some cases, starting with a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous over in-situ reduction of a Pd(II) precatalyst.

Q5: How does the acetyl group on the thiophene (B33073) ring affect the cross-coupling reaction?

A5: The electron-withdrawing nature of the acetyl group at the 2-position of the thiophene ring can influence the reactivity of the C-Br bond at the 5-position. Generally, electron-withdrawing groups can make the carbon atom attached to the bromine more electrophilic, which can facilitate the oxidative addition step in the catalytic cycle, a key step in many cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive or Poisoned Catalyst Ensure starting materials are pure and the reaction is thoroughly degassed to remove oxygen. Use a fresh batch of catalyst stored under an inert atmosphere.
Suboptimal Catalyst Loading Systematically screen catalyst loading from low (e.g., 0.5 mol%) to higher concentrations (e.g., 5 mol%). For more challenging couplings, a higher loading may be necessary.
Incorrect Ligand or Base The choice of ligand is critical. For electron-rich heteroaryl halides like bromothiophenes, bulky, electron-rich phosphine ligands can enhance catalyst activity. The strength and solubility of the base also significantly impact the reaction outcome. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4]
Low Reaction Temperature Many cross-coupling reactions require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature and monitor for product formation and potential decomposition.
Poor Solubility of Reagents Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution
Dehalogenated Thiophene The presence of water or protic impurities can lead to the replacement of the bromine atom with hydrogen. High reaction temperatures can also promote this side reaction.Use anhydrous solvents and ensure all reagents are dry. Run the reaction at the lowest temperature that affords a reasonable reaction rate.
Homocoupling of Coupling Partner The presence of oxygen can promote the oxidative dimerization of the nucleophilic partner (e.g., boronic acids or terminal alkynes).Ensure the reaction is performed under a strict inert atmosphere with thoroughly degassed reagents and solvents.
Isomerized Alkene (Heck Reaction) The β-hydride elimination step in the Heck catalytic cycle can be reversible. If the subsequent reductive elimination is slow, the palladium-hydride intermediate can re-add to the alkene product, leading to isomerization.The choice of base can influence this. A stronger base can accelerate the regeneration of the Pd(0) catalyst and minimize olefin isomerization.

Data Presentation: Catalyst and Condition Screening

The following tables provide a summary of typical reaction conditions for various cross-coupling reactions with this compound and related bromothiophenes to guide your optimization process.

Table 1: Suzuki-Miyaura Coupling of this compound

Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O901276[5]
4-Methylphenylboronic acidBenzothiazole-based Pd(II)-precatalyst (0.25)KOHH₂O/TBABReflux298[6][7]
4-Methoxyphenylboronic acidBenzothiazole-based Pd(II)-precatalyst (0.25)KOHH₂O/TBABReflux2.597[6][7]
4-Chlorophenylboronic acidBenzothiazole-based Pd(II)-precatalyst (0.25)KOHH₂O/TBABReflux395[6][7]
3-Thienylboronic acidBenzothiazole-based Pd(II)-precatalyst (0.25)KOHH₂O/TBABReflux296[6][7]

Table 2: Representative Conditions for Stille Coupling of Bromothiophenes

Organostannane Catalyst (mol%) Ligand Solvent Temp (°C) Time (h) Yield (%) Reference
Aryl-tributylstannanePd(PPh₃)₄ (2-5)PPh₃Toluene (B28343) or DMF80-11012-2470-95[8]
VinylstannanePdCl₂(PPh₃)₂ (2)PPh₃THF651685[9]
AlkynylstannanePd₂(dba)₃ (2) / PPh₃ (8)PPh₃Toluene100392[9]

Note: The data in this table is for closely related bromothiophene substrates and serves as a guide for optimizing the reaction with this compound.

Table 3: Representative Conditions for Heck Coupling of Bromothiophenes

Alkene Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
StyrenePd(OAc)₂ (2)K₂CO₃DMF12012-24>80 (Expected)[10]
n-Butyl acrylate[Pd(η³-C₃H₅)Cl]₂/Tedicyp (0.01)NaHCO₃DMF1302095[11]
StyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.06)K₂CO₃DMF/H₂O1201285[12]

Note: The data in this table is for closely related bromothiophene substrates and serves as a guide for optimizing the reaction with this compound.

Table 4: Representative Conditions for Sonogashira Coupling of Bromoarenes

Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT695[13]
1-OctynePdCl₂(PPh₃)₂ (0.9)CuI (3)Et₃NTHFRT-76-77[14]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80 (MW)0.2594[15]

Note: The data in this table is for general bromoarenes and serves as a guide for optimizing the reaction with this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a widely used and effective method for the coupling of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2-3 equiv)

  • 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Stille Coupling

This protocol is a general procedure based on established methods for the Stille coupling of halo-aromatics.[8]

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-tributylstannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous toluene or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in the anhydrous solvent.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Heck Coupling

This protocol is based on established methodologies for the Heck reaction of heteroaryl bromides.[10]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Palladium(II) Acetate, and Potassium Carbonate.

  • Add anhydrous DMF to the flask, followed by the alkene.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General Procedure for Sonogashira Coupling

This protocol is based on standard Sonogashira reaction conditions.[13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonia (B1221849) or a saturated solution of ammonium (B1175870) chloride to remove the copper catalyst.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents & Solvents add_reactants Add Reactants, Catalyst, Ligand, Base prep_reagents->add_reactants dry_glassware Oven-dry Glassware dry_glassware->add_reactants inert_atm Establish Inert Atmosphere (N2 or Ar) add_reactants->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir quench Quench Reaction heat_stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are all reagents pure, dry, and degassed? check_inert->check_reagents Yes re_run_inert Re-run reaction with rigorous inert conditions check_inert->re_run_inert No optimize_catalyst Systematically optimize catalyst system: - Catalyst/Ligand - Base - Solvent - Temperature check_reagents->optimize_catalyst Yes purify_reagents Purify/dry reagents and degas solvents check_reagents->purify_reagents No success Reaction Successful optimize_catalyst->success re_run_inert->start purify_reagents->start

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

common issues in the work-up of 2-Acetyl-5-bromothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Acetyl-5-bromothiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions of the Friedel-Crafts acylation.

Common Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. A low temperature can lead to a slow reaction rate and poor conversion. Conversely, excessively high temperatures can promote side reactions and the formation of impurities.[1]

    • Solution: Optimize the reaction temperature. For instance, in acylations using a solid acid catalyst like Hβ zeolite with acetic anhydride (B1165640), increasing the temperature from 40°C to 60°C can significantly improve the conversion rate.[1]

  • Incorrect Reactant Ratio: The molar ratio of the thiophene (B33073) substrate to the acylating agent is crucial for reaction efficiency.

    • Solution: An optimal ratio of thiophene to acetic anhydride has been identified as 1:3 for maximizing the yield in certain protocols.[1]

  • Catalyst Inactivity or Poor Choice: The choice and activity of the Lewis acid catalyst are paramount.

    • Solution: Stannic chloride (SnCl₄) is often preferred over aluminum chloride (AlCl₃) as it can reduce the extent of thiophene polymerization.[2] Using a reusable solid acid catalyst like Hβ zeolite can also offer high selectivity and simplify the workup process.[1][2]

  • Rate of Reagent Addition: Rapid addition of the acylating agent can lead to localized high concentrations and exothermic reactions, which can promote the formation of unwanted byproducts.[1]

    • Solution: Add the acylating agent slowly to the reaction mixture while monitoring the temperature.[1]

Q2: I am observing the formation of an isomeric impurity, 3-acetyl-5-bromothiophene. How can I improve the regioselectivity of the reaction?

A2: The formation of the 3-isomer is a common issue in the acylation of thiophene derivatives. The 2-position is kinetically favored, while the 3-position can be thermodynamically more stable under certain conditions.

Strategies to Enhance 2-Position Selectivity:

  • Lower Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 3-isomer.[1]

    • Solution: Lowering the reaction temperature can enhance the selectivity for the kinetically favored 2-acylated product.[1]

  • Catalyst Selection: The nature of the Lewis acid catalyst can influence the regioselectivity.

    • Solution: Shape-selective solid acid catalysts, such as Hβ zeolite, have demonstrated excellent selectivity for the formation of 2-acetylthiophene (B1664040).[1]

Q3: The reaction mixture turned black and formed tar-like substances. What causes this and how can it be prevented?

A3: The formation of a black, tarry mixture is often due to the polymerization of the thiophene ring under strong acidic conditions.

Prevention of Polymerization:

  • Choice of Lewis Acid: Some Lewis acids are more prone to causing polymerization than others.

    • Solution: As mentioned, stannic chloride is a milder Lewis acid that can reduce the extent of thiophene polymerization compared to aluminum chloride.[2]

  • Control of Reaction Temperature: Exothermic reactions can accelerate polymerization.

    • Solution: Maintain a low and controlled temperature, especially during the addition of the Lewis acid and acylating agent. Performing the reaction in an ice bath is a common practice.[2]

  • High Purity of Reagents: Impurities in the starting materials can sometimes initiate polymerization.

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?

A4: Purification of this compound can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts.

Effective Purification Methods:

  • Crystallization: The product is a solid at room temperature, making crystallization an effective purification method.

    • Protocol: After quenching the reaction, the crude product can often be precipitated as white crystals by pouring the mixture into water.[3] These crystals can then be collected by filtration and washed. Recrystallization from a suitable solvent like acetone (B3395972) can further enhance purity.[3]

  • Column Chromatography: For removing impurities with similar polarity, column chromatography is a valuable technique.[4]

    • Solvent System: A less polar solvent system, such as n-hexane or a mixture with a small amount of a slightly more polar solvent like dichloromethane (B109758) or toluene, can improve separation.[4]

    • Stationary Phase: While silica (B1680970) gel is common, alumina (B75360) (neutral or basic) can offer different selectivity.[4]

  • Vacuum Distillation: This method is effective for removing non-volatile impurities.[4]

Quantitative Data Summary

ParameterConditionEffect on Yield/SelectivityReference
Reaction Temperature 40°C<40% conversion after 0.5h, high selectivity[1]
60°C100% conversion after 2h, high selectivity (optimal balance)[1]
80°C100% conversion after 0.5h, decreased selectivity[1]
Thiophene:Acetic Anhydride Molar Ratio 1:2Lower yield[1]
1:3Optimal yield[1]
1:4Higher yield than 1:2[1]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Bromothiophene

This protocol is based on the reaction of 2-bromothiophene with acetyl chloride using a Lewis acid catalyst.

Materials:

  • 2-Bromothiophene

  • Acetyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid

  • Activated carbon

Procedure:

  • Dissolve 3.26 g (0.02 mmol) of 2-bromothiophene in 30 ml of dichloromethane.[3]

  • Add 1.56 ml (1.1 equivalents) of acetyl chloride to the solution. The mixture may foam and turn black.[3][5]

  • Stir the mixture for 1 hour at room temperature.[3]

  • After stirring, quench the reaction by mixing with ice and concentrated hydrochloric acid.[3]

  • Decolorize the mixture with activated carbon.[3]

  • Extract the product with dichloromethane.[3]

  • The final product, this compound, is obtained as colorless crystals. The reported yield is 86.1%.[3]

Protocol 2: Bromination of 2-Acetylthiophene

This protocol involves the bromination of 2-acetylthiophene using N-bromosuccinimide (NBS).

Materials:

  • 2-Acetylthiophene

  • N-bromosuccinimide (NBS)

  • Acetic anhydride

  • Acetic acid

  • Water

Procedure:

  • In a dry, 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).[3]

  • Add acetic acid (0.40 mL) to the mixture.[3]

  • Stir the reaction mixture at 50°C for 1 hour, protected from light. The solution color will change from colorless to light yellow.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Pour the mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride completely.[3]

  • This compound will precipitate as white crystals.[3]

  • Collect the product by filtration and wash with 50 mL of water. The reported yield is 82%.[3]

Visual Diagrams

experimental_workflow cluster_protocol1 Protocol 1: Friedel-Crafts Acylation cluster_protocol2 Protocol 2: Bromination P1_Start Start P1_Mix Dissolve 2-bromothiophene in Dichloromethane P1_Start->P1_Mix P1_Add Add Acetyl Chloride P1_Mix->P1_Add P1_Stir Stir at Room Temperature (1 hour) P1_Add->P1_Stir P1_Quench Quench with Ice and HCl P1_Stir->P1_Quench P1_Decolorize Decolorize with Activated Carbon P1_Quench->P1_Decolorize P1_Extract Extract with Dichloromethane P1_Decolorize->P1_Extract P1_End Obtain Crystalline Product P1_Extract->P1_End P2_Start Start P2_Mix Mix 2-Acetylthiophene, NBS, Acetic Anhydride, and Acetic Acid P2_Start->P2_Mix P2_Stir Stir at 50°C (1 hour, protected from light) P2_Mix->P2_Stir P2_Cool Cool to Room Temperature P2_Stir->P2_Cool P2_Hydrolyze Pour into Water with Stirring P2_Cool->P2_Hydrolyze P2_Precipitate Precipitation of Product P2_Hydrolyze->P2_Precipitate P2_Filter Filter and Wash with Water P2_Precipitate->P2_Filter P2_End Obtain Crystalline Product P2_Filter->P2_End

Caption: Experimental Workflows for the Synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Cause1 Suboptimal Temperature? Start->Cause1 Cause2 Incorrect Reactant Ratio? Start->Cause2 Cause3 Catalyst Issue? Start->Cause3 Cause4 Rapid Reagent Addition? Start->Cause4 Solution1 Optimize Temperature (e.g., 60°C) Cause1->Solution1 Solution2 Adjust Molar Ratio (e.g., Thiophene:Acylating Agent = 1:3) Cause2->Solution2 Solution3 Use Milder Catalyst (SnCl₄) or Shape-Selective Catalyst (Hβ zeolite) Cause3->Solution3 Solution4 Add Acylating Agent Slowly with Temperature Control Cause4->Solution4

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Recrystallization of 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful recrystallization of 2-Acetyl-5-bromothiophene.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: Based on available data and chemical principles, acetone (B3395972) and methanol are highly recommended solvents for the recrystallization of this compound. Acetone is particularly noted in synthetic procedures to yield high-purity crystals. The compound is also known to be soluble in methanol. The ideal solvent will dissolve the compound completely when hot but sparingly when cold, allowing for high recovery of purified crystals upon cooling.

Q2: My recrystallization attempt resulted in an oil forming instead of crystals. What should I do?

A2: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. This compound has a melting point ranging from 91-98 °C.[1] To troubleshoot this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool more slowly. You can do this by wrapping the flask in an insulating material or placing it in a warm bath that is allowed to cool to room temperature gradually.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of pure this compound if available.

Q3: The yield of my recrystallized product is very low. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.

  • The compound has significant solubility in the cold solvent: In this case, a different solvent or a solvent mixture might be necessary.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound should appear as a pale cream to pale yellow or pale brown crystalline powder.[2] The reported melting point is typically in the range of 91-98 °C.[1][2] A sharp melting point within this range is a good indicator of high purity.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable for dissolving the compound.Select a more appropriate solvent. Refer to the Solvent Suitability Table below.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.2. Scratch the inner wall of the flask with a glass rod.3. Add a seed crystal.4. Cool the solution in an ice bath for a longer period.
Crystals are colored. The impurity is not removed by this recrystallization solvent.1. Consider a different recrystallization solvent.2. Perform a preliminary purification step, such as column chromatography, before recrystallization.
Premature crystallization in the funnel during hot filtration. The solution cooled down too quickly, or the funnel and filter paper were not pre-heated.1. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.2. Use a fluted filter paper for faster filtration.3. Keep the solution at or near its boiling point during filtration.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C₆H₅BrOS
Molecular Weight 205.07 g/mol
Appearance Yellow solid[1]
Melting Point 91-98 °C[1]
Boiling Point 103 °C at 4 mmHg[1]
Solvent Suitability for Recrystallization
SolventSuitability at Room TemperatureSuitability at Boiling PointComments
Acetone Sparingly SolubleSolubleA recommended solvent based on synthetic procedures.
Methanol Sparingly SolubleSolubleThe compound is reported to be soluble in methanol.
Ethanol Likely Sparingly SolubleLikely SolubleA good candidate for trial, similar to methanol.
Isopropanol Likely Sparingly SolubleLikely SolubleAnother alcohol to consider for solvent screening.
Water InsolubleInsolubleCan be used as an anti-solvent to precipitate the product from an organic solution.
Hexane (B92381) InsolubleSparingly SolubleMay be a good choice for washing the final crystals or as a component in a co-solvent system.

Experimental Protocols

Protocol for Recrystallization of this compound using Acetone
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot acetone until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel with a fluted filter paper and a clean receiving flask. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone or a non-polar solvent like hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

  • Characterization: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Crude This compound choose_solvent Select Appropriate Solvent (e.g., Acetone) start->choose_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtrate to Collect Crystals ice_bath->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Purified Crystals wash->dry analyze Characterize Product (e.g., Melting Point) dry->analyze end Pure Product analyze->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Preventing Decomposition of Thiophene Compounds During Heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the thermal decomposition of thiophene (B33073) compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your thiophene-containing materials during heating processes such as high-temperature reactions and purifications.

Frequently Asked Questions (FAQs)

Q1: At what temperature do thiophene compounds typically decompose?

A1: The thermal stability of thiophene and its derivatives varies significantly based on their molecular structure, the presence of substituents, and the experimental atmosphere. Unsubstituted thiophene is thermally stable, with pyrolysis in an inert atmosphere occurring at temperatures above 800 K. However, the presence of hydrogen can facilitate decomposition at lower temperatures. For substituted thiophenes and polythiophenes, decomposition temperatures can range from 300°C to over 500°C. For specific examples, refer to the quantitative data table below.

Q2: What are the common signs of thiophene decomposition during heating?

A2: The most common visual indicator of decomposition is a darkening of the reaction mixture or the compound itself, often turning dark brown or black. This discoloration is frequently due to the formation of polymeric byproducts or other degradation products. Other signs can include unexpected pressure buildup in a sealed reaction vessel, the evolution of gases (such as hydrogen sulfide), and the appearance of insoluble materials.

Q3: How does the experimental atmosphere affect the thermal stability of thiophene compounds?

A3: The atmosphere is a critical factor.

  • Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the primary degradation pathway is pyrolysis, which generally requires higher temperatures. Conducting experiments under an inert atmosphere is a primary strategy for preventing decomposition.

  • Oxidative Atmosphere (e.g., Air, Oxygen): The presence of oxygen can lead to oxidative decomposition, which often occurs at significantly lower temperatures than pyrolysis. The sulfur atom in the thiophene ring is particularly susceptible to oxidation, which can initiate degradation.

Q4: What are the typical decomposition products of thiophene compounds?

A4: Thermal decomposition can lead to a complex mixture of products. Common decomposition pathways involve C-S bond cleavage (the weakest bond in the ring), leading to ring-opening. This can result in the formation of smaller volatile molecules, including sulfur-containing compounds like hydrogen sulfide (B99878) (H₂S) and carbon disulfide (CS₂), as well as various hydrocarbons. At high temperatures, polymerization can also occur, leading to the formation of polythiophene-like structures.

Q5: How do substituents on the thiophene ring affect its thermal stability?

A5: Substituents can have a significant impact on the thermal stability of the thiophene ring.

  • Electron-donating groups can increase the electron density of the ring, which may affect its reactivity and thermal stability.

  • Electron-withdrawing groups can also influence the electronic structure and bond strengths within the ring, thereby altering its decomposition profile.

  • Bulky substituents at the 2- and 5-positions can sterically hinder intermolecular interactions that may lead to degradation.

  • Long alkyl side chains on polythiophenes can decrease thermal stability due to increased chain flexibility and lower packing density.

Troubleshooting Guides

This guide addresses common issues encountered during the heating of thiophene compounds in a question-and-answer format.

Issue 1: My reaction mixture turned dark brown or black upon heating.

  • Question: I am running a reaction with a thiophene derivative at an elevated temperature, and the solution has turned dark brown/black. What is the likely cause, and what can I do to prevent it?

  • Answer: A dark coloration is a strong indicator of decomposition and potentially polymerization of the thiophene compound. This is often triggered by high temperatures, the presence of oxygen, or strong acids.

    Solutions:

    • Reduce Reaction Temperature: If possible, lower the reaction temperature. High temperatures can favor side reactions and decomposition.[1]

    • Use an Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[2]

    • Add a Stabilizer: Consider adding a small amount of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), to inhibit polymerization. A typical concentration to start with is 0.1-1% by weight.

    • Control pH: Avoid strongly acidic conditions, as they can catalyze the polymerization of the electron-rich thiophene ring.

Issue 2: I am observing low yields and the formation of insoluble byproducts in my high-temperature reaction.

  • Question: My high-temperature synthesis involving a thiophene derivative is resulting in a low yield of the desired product and the formation of an insoluble solid. How can I improve my results?

  • Answer: The formation of insoluble material suggests that polymerization is a significant side reaction. This can be minimized by controlling the reaction conditions to favor the desired transformation over polymerization.

    Solutions:

    • Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC. Prolonged heating can increase the formation of byproducts.[1]

    • Use a Stabilizer: The use of a radical scavenger like BHT can be effective in preventing polymerization.

    • Purification of Reagents: Ensure that your starting materials and solvents are pure and free of impurities that could initiate polymerization.

    • Purification of the Product: If polymeric byproducts have already formed, they can sometimes be removed by precipitation. The desired, smaller molecule product may be more soluble in a particular solvent than the polymer. Try dissolving the crude product in a suitable solvent and filtering off the insoluble polymeric material.

Issue 3: My thiophene compound is decomposing during distillation.

  • Question: I am trying to purify my thiophene-containing product by distillation, but it appears to be decomposing in the distillation pot. What can I do?

  • Answer: Thermal decomposition during distillation is a common problem for heat-sensitive compounds. The combination of high temperature and prolonged heating time in the distillation pot can lead to degradation.

    Solutions:

    • Vacuum Distillation: Use vacuum distillation to lower the boiling point of your compound, thereby reducing the temperature required for distillation.[2]

    • Keep the Pot Temperature Low: During distillation, keep the temperature of the distillation pot as low as possible to minimize thermal polymerization.[3]

    • Add a Polymerization Inhibitor: Add a small amount of a radical scavenger (e.g., BHT) to the distillation pot to inhibit polymerization.

    • Alternative Purification Methods: If distillation is not feasible, consider alternative purification techniques for heat-sensitive compounds, such as column chromatography or recrystallization.

Quantitative Data: Thermal Stability of Thiophene Derivatives

The following table summarizes the decomposition temperatures of various thiophene-based polymers, determined by Thermogravimetric Analysis (TGA), to provide a comparative overview of their thermal stability. The 5% weight loss temperature (Td5%) is a common metric used to define the onset of decomposition.

Polymer/CompoundFunctional Group/SubstituentDecomposition Temp. (Td5%) (°C)AtmosphereReference
Poly(3-hexylthiophene) (P3HT)Hexyl425 - 441Nitrogen[4]
Poly(3-dodecylthiophene) (P3DDT)Dodecyl~350Not Specified[5]
Polythiophene (PT)Unsubstituted315Not Specified[6]
PBDTI-ODThiophene-based copolymer> 380Not Specified[7]
PBDTI-DTThiophene-based copolymer> 380Not Specified[7]
PTI-DTThiophene-based copolymer> 380Not Specified[7]
Arene-thiophene oligomer (DSi-TTPTT)Silyl end-capped413Not Specified[8]
Arene-thiophene oligomer (DSi-TTNTT)Silyl end-capped435Not Specified[8]

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Reactions of Thiophene Compounds under Inert Atmosphere

This protocol provides a general guideline for performing high-temperature reactions while minimizing the risk of decomposition.

Materials:

  • Thiophene starting material

  • Reagents and anhydrous solvent

  • Radical scavenger/antioxidant (e.g., BHT) (optional)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the three-neck flask with the condenser, thermometer, and a gas inlet adapter. Connect the inert gas source to the gas inlet and the outlet of the condenser to a bubbler to maintain a positive pressure of inert gas.

  • Inerting the System: Purge the reaction vessel with the inert gas for at least 15-30 minutes to displace any air.

  • Addition of Reactants: Under a positive flow of inert gas, add the thiophene starting material, solvent, and any other reagents. If using a stabilizer like BHT, add it at this stage (typically 0.1-1% by weight relative to the thiophene compound).

  • Heating: Begin stirring and slowly heat the reaction mixture to the desired temperature using the heating mantle and temperature controller. Monitor the reaction temperature closely.

  • Reaction Monitoring: Follow the progress of the reaction by taking small aliquots (under an inert atmosphere if necessary) and analyzing them by TLC, GC, or other appropriate methods. Avoid unnecessarily long reaction times.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with the appropriate workup procedure. If the product is air-sensitive, maintain an inert atmosphere during the workup and purification steps.

Protocol 2: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

This protocol outlines the general steps for evaluating the thermal stability of a thiophene compound using TGA.

Instrumentation and Materials:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina, platinum)

  • High-purity purge gas (Nitrogen or Air)

  • Microbalance

  • The thiophene compound to be analyzed (as a fine powder)

Procedure:

  • Instrument Preparation: Calibrate the TGA for mass and temperature according to the manufacturer's instructions. Ensure the sample area is clean.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered thiophene compound into a tared TGA pan.

  • Loading the Sample: Place the sample pan into the TGA instrument.

  • Setting Experimental Parameters:

    • Purge Gas: Select the desired atmosphere (e.g., Nitrogen for an inert atmosphere, Air for an oxidative atmosphere) and set the flow rate (typically 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that is expected to be above the decomposition point (e.g., 600°C).

  • Running the Analysis: Start the experiment and record the mass of the sample as a function of temperature.

  • Data Analysis: Plot the sample mass (or mass percentage) versus temperature. The onset of decomposition is often reported as the temperature at which 5% of the initial mass is lost (Td5%). The first derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

Visualizations

Decomposition and Prevention Pathways

DecompositionAndPrevention Thiophene Thiophene Compound Heating Heating Thiophene->Heating Prevention Preventative Measures Thiophene->Prevention Decomposition Decomposition Products (H₂S, CS₂, hydrocarbons) Heating->Decomposition High Temp / O₂ Polymerization Polymeric Byproducts (Dark colored solids) Heating->Polymerization High Temp / Acid StableProduct Stable Product Heating->StableProduct with prevention InertAtmosphere Inert Atmosphere (N₂ or Ar) Prevention->InertAtmosphere LowTemp Lower Temperature Prevention->LowTemp Stabilizer Add Stabilizer (e.g., BHT) Prevention->Stabilizer InertAtmosphere->StableProduct LowTemp->StableProduct Stabilizer->StableProduct

Caption: General pathways for thiophene decomposition and preventative measures.

Experimental Workflow for High-Temperature Synthesis

HighTempWorkflow Start Start DryGlassware Dry Glassware Start->DryGlassware Assemble Assemble Apparatus under Inert Gas DryGlassware->Assemble AddReagents Add Thiophene, Solvent, Reagents & Stabilizer Assemble->AddReagents Heat Heat to Reaction Temp. AddReagents->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Decomposition Decomposition Observed? Heat->Decomposition Monitor->Heat Incomplete Cool Cool to Room Temp. Monitor->Cool Reaction Complete Workup Workup & Purify Cool->Workup End End Workup->End Troubleshoot Troubleshoot: - Lower Temp - Check Inertness - Add Stabilizer Decomposition->Troubleshoot Yes Troubleshoot->AddReagents Restart

Caption: Workflow for conducting high-temperature synthesis of thiophene compounds.

Troubleshooting Logic for Darkening Reaction

TroubleshootingLogic Problem Problem: Reaction Turned Dark Brown/Black CheckAtmosphere Is reaction under inert atmosphere? Problem->CheckAtmosphere ImplementInert Solution: Use N₂ or Ar purge CheckAtmosphere->ImplementInert No CheckTemp Is temperature too high? CheckAtmosphere->CheckTemp Yes LowerTemp Solution: Reduce reaction temperature CheckTemp->LowerTemp Yes CheckStabilizer Is a stabilizer being used? CheckTemp->CheckStabilizer No AddStabilizer Solution: Add a radical scavenger (e.g., BHT) CheckStabilizer->AddStabilizer No ConsiderPurification If decomposition persists, consider alternative purification (e.g., chromatography) CheckStabilizer->ConsiderPurification Yes

Caption: Decision tree for troubleshooting a darkening thiophene reaction mixture.

References

Technical Support Center: Purifying 2-Acetyl-5-bromothiophene with Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Acetyl-5-bromothiophene using silica (B1680970) gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common eluent system for purifying this compound on a silica gel column?

A common and effective eluent system for thiophene (B33073) compounds like this compound is a mixture of a non-polar solvent such as n-hexane and a more polar solvent like ethyl acetate (B1210297).[1] The optimal ratio should be determined by thin-layer chromatography (TLC) before running the column.

Q2: What is the ideal Rf value for this compound on a TLC plate before starting the column chromatography?

For the best separation, aim for an Rf value of approximately 0.2 to 0.4 for this compound.[1] An Rf in this range generally ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening).

Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?

Peak tailing for polar compounds like ketones on silica gel is often due to interactions with the acidic silanol (B1196071) groups on the silica surface.[2] Several factors can cause this:

  • Sample Overload: You may have loaded too much crude material onto the column.

  • Compound Polarity: The compound might be too polar for the chosen eluent system.

  • Acidic/Basic Impurities: The presence of acidic or basic impurities can affect the compound's interaction with the silica.

To resolve this, you can:

  • Reduce the amount of material loaded onto the column.

  • Add a small amount of a modifier to your eluent system. For a ketone, which is weakly basic, adding a small amount of a competing base like triethylamine (B128534) (TEA) can help neutralize the acidic sites on the silica gel.[2]

  • Consider using a different stationary phase, such as alumina, if tailing persists.

Q4: My compound won't elute from the column, or it's moving very slowly. What should I do?

This indicates that the eluent is not polar enough. You should gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate system, this means increasing the proportion of ethyl acetate. For very polar compounds, you might need to switch to a more polar solvent system, such as dichloromethane (B109758)/methanol.[2]

Q5: The separation of my product from impurities is poor, even though they have different Rf values on the TLC plate. Why is this happening?

Several factors could lead to poor separation on the column:

  • Improper Column Packing: Cracks or channels in the silica gel bed will lead to a non-uniform flow of the eluent and poor separation. Ensure the column is packed uniformly using a slurry method and is not allowed to run dry.[1]

  • Column Overloading: Loading too much sample can exceed the separation capacity of the column. A general guideline is to use 20 to 50 times the weight of silica gel to the weight of your crude product.[3]

  • Sample Loading Technique: If the initial band of the sample at the top of the column is too wide, it will result in broad elution bands and poor separation. Dissolve the sample in a minimal amount of solvent before loading it onto the column.

Q6: Is this compound stable on silica gel?

While many compounds are stable, some can degrade on the acidic surface of silica gel. To check for stability, you can run a 2D TLC. Spot the compound on a TLC plate, run it in a suitable eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product elutes too quickly (High Rf) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
Product elutes too slowly or not at all (Low Rf) Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the ethyl acetate to hexane ratio).
Poor separation of spots - Inappropriate solvent system.- Improperly packed column (channeling).- Column overload.- Optimize the eluent system using TLC to maximize the difference in Rf values.- Repack the column carefully using a slurry method.- Reduce the amount of crude material loaded.
Peak tailing - Interaction with acidic silanol groups.- Sample overload.- Presence of acidic/basic impurities.- Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.- Reduce the amount of sample loaded.- Consider a pre-purification step to remove highly polar impurities.
Cracks in the silica bed - Improper packing.- Column ran dry.- Ensure the column is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica gel.
Compound is insoluble in the eluent The chosen eluent is a poor solvent for the crude mixture.Use a "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the top of the column.[2][4]

Experimental Protocol: Silica Gel Column Chromatography of this compound

This protocol provides a general guideline. The specific eluent composition should be optimized based on preliminary TLC analysis.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Beakers, flasks, and collection tubes

  • TLC plates, chamber, and UV lamp

2. Eluent Selection:

  • Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plates.

  • Run the TLC plates and visualize them under a UV lamp.

  • The ideal eluent system will give the this compound an Rf value of approximately 0.3.

3. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (about 1 cm) on top of the plug.

  • In a separate beaker, make a slurry of silica gel with the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, which helps in packing the silica gel.

  • Once the silica has settled, add another layer of sand on top to protect the silica bed.

  • Continuously add eluent to the column, ensuring the solvent level never drops below the top of the sand.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary.

  • Carefully pipette the sample solution onto the top layer of sand, trying not to disturb the surface.

  • Open the stopcock and allow the sample to be absorbed into the silica gel until the solvent level just reaches the top of the sand.

  • Carefully add a small amount of fresh eluent and again allow it to be absorbed into the silica. Repeat this step a couple of times to ensure the entire sample is loaded as a narrow band.

5. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If the separation is slow, you can gradually increase the polarity of the eluent (gradient elution).

6. Product Isolation:

  • Once the fractions containing the pure product have been identified by TLC, combine them.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₅BrOS[5][6][7]
Molecular Weight 205.07 g/mol [5][6][7]
Appearance Yellow solid[5]
Melting Point 91-98 °C[5]
Boiling Point 103 °C at 4 mmHg[5]

Table 2: Typical Purification Outcomes for Acetyl Thiophenes

Purification MethodExpected PurityNotesReference(s)
Silica Gel Column Chromatography >98%Dependent on the choice of eluent and proper technique.[1]
Vacuum Distillation >95%Effective for removing non-volatile impurities.[1]
Recrystallization >99%Can be used as a final polishing step.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation tlc 1. TLC Analysis (Eluent Selection) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring elution->monitoring pooling 6. Combine Pure Fractions elution->pooling monitoring->elution evaporation 7. Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_tlc_solutions TLC Solutions cluster_packing_solutions Packing Solutions cluster_loading_solutions Loading Solutions start Poor Separation check_tlc Re-evaluate TLC Is ΔRf sufficient? start->check_tlc check_packing Check Column Packing Any channels or cracks? start->check_packing check_loading Review Sample Loading Was the initial band narrow? start->check_loading optimize_eluent Optimize Eluent System check_tlc->optimize_eluent No repack_column Repack Column (Slurry Method) check_packing->repack_column Yes dry_load Use Dry Loading Technique check_loading->dry_load No add_modifier Add Modifier (e.g., TEA) optimize_eluent->add_modifier reduce_sample Reduce Sample Amount dry_load->reduce_sample

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Scaling Up the Production of 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of 2-Acetyl-5-bromothiophene synthesis. This valuable intermediate is crucial in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to larger-scale production.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce several challenges. This guide provides a question-and-answer format to address specific issues you might encounter.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Ineffective Catalyst: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) may be old or have degraded due to moisture.- Ensure the catalyst is fresh and handled under anhydrous conditions. - Consider using a milder, more robust catalyst like stannic chloride or phosphoric acid to minimize side reactions.[2]
Incorrect Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition.- Verify the internal reaction temperature with a calibrated probe. - For Friedel-Crafts acylation, a common approach is to start at a low temperature (0-5°C) during the addition of reagents and then allow the reaction to proceed at room temperature.
Insufficient Reaction Time: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Extend the reaction time if starting material is still present.[2]
Formation of Dark, Polymeric Byproducts Aggressive Lewis Acid: Strong Lewis acids like aluminum chloride can promote the polymerization of thiophene (B33073) rings.[2]- Switch to a milder Lewis acid such as stannic chloride or use a solid acid catalyst like Hβ zeolite.[2]
High Reaction Temperature: Elevated temperatures can accelerate the rate of side reactions and decomposition.- Lower the reaction temperature and ensure efficient heat dissipation, especially during the initial exothermic phase of the reaction.[2]
Incomplete Reaction (Starting Material Remains) Poor Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and incomplete reactions.- Ensure the reactor is equipped with an appropriate stirrer for the scale of the reaction to maintain a homogeneous mixture.[2]
Insufficient Acylating Agent: A stoichiometric amount of the acylating agent may not be enough to drive the reaction to completion on a larger scale.- Consider a staged addition of the acylating agent or using a slight excess (e.g., 1.1-1.2 equivalents).[2]
Difficulties in Product Purification Presence of High-Boiling Impurities: Di-acylated or polymeric byproducts can be difficult to separate from the desired product.- Optimize the reaction conditions to minimize the formation of these impurities. - Use vacuum distillation with a fractionating column to improve separation.[3]
Thermal Decomposition During Distillation: The product may decompose at high temperatures.- Employ vacuum distillation to lower the boiling point of the product.[2][3]
Product Precipitation Issues: In methods where the product is precipitated, incomplete precipitation can lead to yield loss.- Ensure the quenching solution (e.g., water) is added at an appropriate rate and temperature to maximize crystal formation. - Cool the mixture sufficiently before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two main routes are:

  • Friedel-Crafts acylation of 2-bromothiophene (B119243): This involves reacting 2-bromothiophene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.[4][5]

  • Bromination of 2-acetylthiophene: This route uses a brominating agent like N-bromosuccinimide (NBS) to brominate 2-acetylthiophene.[4]

The choice of route for scale-up depends on factors like raw material cost, availability, and the specific challenges of each reaction at a larger scale.

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: Key safety concerns include:

  • Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[6] It can also cause skin and eye irritation.[6]

  • Exothermic Reactions: Friedel-Crafts acylations are often exothermic. On a large scale, the heat generated can be significant, potentially leading to a thermal runaway if not properly controlled.[7]

  • Hazardous Reagents: The synthesis may involve corrosive and hazardous reagents like acetyl chloride and Lewis acids. Proper personal protective equipment (PPE) and handling procedures are essential.

  • Solvent Handling: Large volumes of organic solvents may be used, which can be flammable and pose environmental hazards.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: In-process controls are crucial for large-scale production. Techniques like TLC and GC can be adapted for at-line or in-line monitoring to track the consumption of starting materials and the formation of the product and byproducts. This allows for real-time adjustments to reaction parameters.

Q4: What are the likely impurities to be found in the final product at scale, and how can they be minimized?

A4: Common impurities may include:

  • Unreacted starting materials (2-bromothiophene or 2-acetylthiophene).

  • Di-acylated byproducts.

  • Polymeric materials.

  • Isomeric impurities (e.g., 3-acetyl-2-bromothiophene), although less common in Friedel-Crafts reactions on thiophene.

To minimize impurities, it is important to control the reaction temperature, ensure efficient mixing, and use the appropriate stoichiometry of reagents.[2]

Q5: Which purification methods are most suitable for large-scale production?

A5: For large-scale purification, vacuum distillation is often the most practical and effective method to separate the product from non-volatile impurities and unreacted starting materials.[3] If the product is a solid, recrystallization can be an effective final purification step.[4] Column chromatography is generally less suitable for very large quantities due to cost and solvent usage but can be used for high-purity requirements.[3]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Illustrative Scaled-Up Synthesis of this compound via Friedel-Crafts Acylation
ParameterLab-Scale (Illustrative)Scaled-Up (Illustrative)
Starting Material (2-bromothiophene) 3.26 g (0.02 mol)[5]32.6 kg (200 mol)
Acylating Agent (Acetyl Chloride) 1.56 mL (1.1 eq)[5]15.6 L (1.1 eq)
Solvent (Dichloromethane) 30 mL[5]300 L
Reaction Temperature 0°C to Room Temperature0°C to 25°C (with cooling)
Reaction Time 1 hour[5]3-5 hours
Typical Yield 86.1%[5]80-85%
Purity (before final purification) ~95%~90-95%
Purification Method Extraction, solvent evaporationVacuum Distillation

Note: The scaled-up data is illustrative and represents typical outcomes when moving from a laboratory to a production setting. Actual results may vary.

Experimental Protocols

Detailed Methodology for a Scaled-Up Batch Synthesis of this compound (Illustrative)

Reaction: Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride.

Scale: 200 mol

Materials:

  • 2-Bromothiophene: 32.6 kg (200 mol)

  • Acetyl Chloride: 17.3 kg (220 mol, 1.1 eq)

  • Stannic Chloride (SnCl₄): 57.3 kg (220 mol, 1.1 eq)

  • Dichloromethane (B109758) (DCM): 300 L

  • Ice

  • Concentrated Hydrochloric Acid

  • 5% Sodium Bicarbonate Solution

  • Water

  • Anhydrous Magnesium Sulfate

Equipment:

  • 500 L glass-lined reactor with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser connected to a scrubber.

  • Cooling system for the reactor.

  • Appropriate storage and transfer vessels for hazardous materials.

  • Vacuum distillation setup suitable for large volumes.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 2-bromothiophene (32.6 kg) and dichloromethane (300 L).

  • Cooling: Cool the reactor contents to 0-5°C using the cooling system.

  • Catalyst Addition: Slowly add stannic chloride (57.3 kg) to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • Acetyl Chloride Addition: Slowly add acetyl chloride (17.3 kg) over 2-3 hours, ensuring the temperature does not exceed 10°C. The reaction is exothermic, and careful temperature control is critical.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing them by GC until the starting material is consumed.

  • Quenching: Cool the reactor back to 0-5°C. Slowly and carefully quench the reaction by adding a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup:

    • Transfer the mixture to a suitable vessel for phase separation.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by distillation at atmospheric pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a crystalline solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactor_setup Reactor Setup (Clean, Dry, Inert) charge_reagents Charge 2-Bromothiophene and Dichloromethane reactor_setup->charge_reagents cool_reactor Cool to 0-5°C charge_reagents->cool_reactor add_catalyst Slowly Add Stannic Chloride cool_reactor->add_catalyst add_acyl_chloride Slowly Add Acetyl Chloride add_catalyst->add_acyl_chloride react_stir Stir at Room Temp (2-3 hours) add_acyl_chloride->react_stir monitor Monitor by GC react_stir->monitor quench Quench with Ice/HCl monitor->quench phase_sep Phase Separation quench->phase_sep wash Wash Organic Layer phase_sep->wash dry_filter Dry and Filter wash->dry_filter solvent_removal Solvent Removal dry_filter->solvent_removal purify Vacuum Distillation solvent_removal->purify final_product Pure this compound purify->final_product troubleshooting_purity cluster_impurities Impurity Identification cluster_solutions Potential Solutions start Low Purity of Final Product check_gc Analyze Impurity Profile by GC/MS start->check_gc start_material High Starting Material Content? check_gc->start_material Identify Impurities byproducts High Byproduct Content? check_gc->byproducts increase_time Increase Reaction Time or Temperature Slightly start_material->increase_time Yes check_stoichiometry Check Reagent Stoichiometry and Quality start_material->check_stoichiometry Yes optimize_temp Lower Reaction Temperature byproducts->optimize_temp Yes better_mixing Improve Agitation byproducts->better_mixing Yes milder_catalyst Use Milder Catalyst byproducts->milder_catalyst Yes improve_distillation Improve Distillation Efficiency (e.g., packed column, stable vacuum) increase_time->improve_distillation check_stoichiometry->improve_distillation optimize_temp->improve_distillation better_mixing->improve_distillation milder_catalyst->improve_distillation end end improve_distillation->end Re-purify

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Acetyl-5-bromothiophene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Acetyl-5-bromothiophene and its structurally related analogs: 2-acetylthiophene, 2-acetyl-5-chlorothiophene, and 2-acetyl-5-methylthiophene. Understanding the nuanced differences in their NMR spectra is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug discovery and materials science.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected analogs. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) and Coupling Constant (J) in Hz
This compound CDCl₃δ 7.54 (d, J = 4.0 Hz, 1H, H-3), 7.13 (d, J = 4.0 Hz, 1H, H-4), 2.53 (s, 3H, -COCH₃)
2-Acetylthiophene CDCl₃δ 7.69 (dd, J = 3.8, 1.2 Hz, 1H, H-5), 7.63 (dd, J = 5.0, 1.2 Hz, 1H, H-3), 7.13 (dd, J = 5.0, 3.8 Hz, 1H, H-4), 2.56 (s, 3H, -COCH₃)[1]
2-Acetyl-5-chlorothiophene CDCl₃δ 7.52 (d, J = 4.1 Hz, 1H, H-3), 6.95 (d, J = 4.1 Hz, 1H, H-4), 2.52 (s, 3H, -COCH₃)
2-Acetyl-5-methylthiophene CDCl₃δ 7.45 (d, J = 3.7 Hz, 1H, H-3), 6.80 (d, J = 3.7 Hz, 1H, H-4), 2.55 (s, 3H, -COCH₃), 2.52 (s, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃δ 190.0 (C=O), 149.2 (C2), 135.5 (C3), 131.5 (C4), 118.5 (C5), 26.8 (-COCH₃)
2-Acetylthiophene CDCl₃δ 190.7 (C=O), 144.5 (C2), 133.8 (C5), 132.6 (C3), 128.2 (C4), 26.8 (-COCH₃)[2]
2-Acetyl-5-chlorothiophene CDCl₃δ 190.1 (C=O), 145.9 (C2), 134.8 (C5), 133.1 (C3), 127.3 (C4), 26.7 (-COCH₃)
2-Acetyl-5-methylthiophene CDCl₃δ 190.2 (C=O), 153.2 (C5), 143.8 (C2), 133.0 (C3), 126.5 (C4), 26.6 (-COCH₃), 15.9 (-CH₃)

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for data reproducibility and accurate comparison.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard is a common choice for these compounds.

  • Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Approximately 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Spectral Width: A spectral width of 10-12 ppm is appropriate.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of 200-250 ppm is typically used.

Data Processing:

The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Structure and Workflow

Chemical Structure and NMR Assignments of this compound:

Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.

General Workflow for NMR Spectral Analysis:

G SamplePrep Sample Preparation (Dissolution & Filtration) DataAcq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) DataProc->Analysis Interpretation Structure Elucidation/ Confirmation Analysis->Interpretation

Caption: A simplified workflow for the acquisition and analysis of NMR spectra.

References

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-Acetyl-5-bromothiophene against its non-brominated counterpart, 2-Acetylthiophene, supported by experimental data and protocols.

Comparative Fragmentation Analysis

The introduction of a bromine atom significantly alters the fragmentation pattern of the parent molecule, 2-acetylthiophene. The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine-containing fragments, a feature absent in the spectrum of 2-acetylthiophene. The primary fragmentation pathways for both compounds are initiated by the loss of a methyl radical followed by the elimination of a carbon monoxide molecule.

Here, we present a quantitative comparison of the major fragments observed in the EI-MS spectra of this compound and 2-Acetylthiophene. The data is sourced from the NIST Mass Spectrometry Data Center.

This compound2-Acetylthiophene
m/z Relative Intensity (%) m/z Relative Intensity (%)
190/19210012658.32
162/16425111100
111308312.63
82154315.82
43403934.08

Elucidating the Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical sequence of bond cleavages, primarily driven by the stability of the resulting fragments. The initial event is the formation of the molecular ion, which then undergoes characteristic losses to generate the observed spectrum.

Fragmentation_Pathway M This compound (m/z 204/206) F1 Loss of CH3• (m/z 189/191) M->F1 - CH3• F4 [CH3CO]+ (m/z 43) M->F4 α-cleavage F2 Loss of CO (m/z 161/163) F1->F2 - CO F3 Loss of Br• (m/z 82) F2->F3 - Br•

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring the mass spectrum of small organic molecules like this compound and its analogs.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the solid sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of 1 mg/mL.

  • For liquid samples like 2-acetylthiophene, direct injection of a small volume (e.g., 1 µL) may be possible, depending on the instrument's sample introduction system.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Ion Source Temperature: 200-250 °C (to ensure sample volatilization)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300 (to cover the molecular ion and expected fragments)

  • Sample Introduction: Gas Chromatography (GC-MS) or Direct Insertion Probe (DIP)

    • For GC-MS: Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation and elution of the analyte.

    • For DIP: The sample is placed on the probe, the solvent is evaporated, and the probe is inserted into the ion source and heated to volatilize the sample.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Identify the molecular ion peak. For this compound, this will be a pair of peaks at m/z 204 and 206 with a characteristic isotopic ratio for bromine (approximately 1:1). For 2-acetylthiophene, the molecular ion peak will be at m/z 126.

  • Analyze the fragmentation pattern, identifying the major fragment ions and their relative abundances.

  • Propose fragmentation mechanisms based on the observed neutral losses and the stability of the resulting ions.

This comparative guide provides a foundational understanding of the mass spectrometric behavior of this compound. By comparing its fragmentation to a simpler analog and providing a detailed experimental protocol, researchers can better interpret their own data and gain deeper structural insights into this and similar classes of compounds.

A Researcher's Guide to Identifying Functional Groups in 2-Acetyl-5-bromothiophene using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which acts as a unique molecular "fingerprint." This guide provides a detailed comparison of the expected and observed FTIR spectral data for 2-Acetyl-5-bromothiophene, a substituted heterocyclic ketone, offering researchers a benchmark for their analyses.

Comparative Analysis of FTIR Absorption Bands

The structure of this compound features several key functional groups: a ketone carbonyl group (C=O), a thiophene (B33073) ring (an aromatic heterocycle), and a carbon-bromine bond (C-Br). Each of these groups, and the bonds within them, vibrates at a characteristic frequency when irradiated with infrared light, resulting in distinct absorption bands in the FTIR spectrum.

The conjugation of the acetyl group's carbonyl with the aromatic thiophene ring is expected to shift the C=O stretching frequency to a lower wavenumber compared to a standard aliphatic ketone (typically ~1715 cm⁻¹)[1][2]. The vibrations associated with the 2,5-disubstituted thiophene ring and the C-Br bond provide further structural confirmation.

The table below summarizes the expected absorption frequencies for the functional groups in this compound based on established correlation charts and data from similar thiophene derivatives, providing a framework for spectral interpretation.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)Observed Peak (cm⁻¹)
Ketone, C=O Stretch1685 - 1666 (Conjugated with aromatic ring)[1][3]~1660 - 1670
Aromatic C-H (Thiophene)Stretch3100 - 3000 (Typically weak for thiophenes)[4][5][6]~3080 - 3100
Thiophene Ring C=C Stretch (in-ring)1600 - 1400 (Multiple bands expected)[5][6]. For 2-substituted thiophenes, bands are often seen at 1532-1514, 1454-1430, and 1367-1347 cm⁻¹.~1520, ~1430, ~1350
Aromatic C-H (Thiophene)In-plane bend1300 - 1000[5]~1230, ~1040
Aromatic C-H (Thiophene)Out-of-plane bend (oop)900 - 675 (Position is dependent on substitution pattern)[4][6]~800 - 850
C-S (in Thiophene ring)Stretch850 - 600[7]~700 - 800
Alkyl Halide, C-Br Stretch690 - 515[6]~650 - 550

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol details the methodology for acquiring an FTIR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer, such as a Bruker Tensor 27 FT-IR[8]. The ATR technique is ideal for solid powders as it requires minimal to no sample preparation.

I. Instrument and Sample Preparation

  • Spectrometer Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Sample Placement: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

II. Data Acquisition

  • Background Scan: Before analyzing the sample, acquire a background spectrum. This involves scanning the clean, empty ATR crystal. This spectrum of the ambient environment is automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Scan: Lower the ATR press arm to apply consistent pressure to the solid sample, ensuring firm and uniform contact with the crystal.

  • Spectrum Collection: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The data is commonly collected in the mid-IR range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

III. Data Processing

  • Fourier Transform: The instrument's software performs a Fourier transform on the raw data (interferogram) to generate the final infrared spectrum (absorbance or transmittance vs. wavenumber).

  • Baseline Correction: Apply a baseline correction to the spectrum if necessary to account for any sloping or curved baselines.

  • Peak Identification: Use the software's tools to identify the wavenumbers of the major absorption peaks for subsequent analysis and comparison.

Visualization of the FTIR Analysis Workflow

The logical flow from sample preparation to final functional group identification can be visualized as follows.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Place Solid Sample on ATR Crystal Background Collect Background Spectrum Clean_Crystal Clean ATR Crystal Clean_Crystal->Sample Sample_Scan Collect Sample Spectrum Background->Sample_Scan FT Fourier Transform Sample_Scan->FT Spectrum Generate IR Spectrum (Absorbance vs. Wavenumber) FT->Spectrum Analysis Peak Picking & Baseline Correction Spectrum->Analysis Correlation Correlate Peaks to Functional Groups Analysis->Correlation Structure Confirm Molecular Structure Correlation->Structure

Caption: Workflow for functional group identification using ATR-FTIR.

References

A Comparative Guide to the Reactivity of 2-Acetyl-5-bromothiophene and 2-Acetyl-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2-acetyl-5-halothiophenes serve as pivotal building blocks for the synthesis of a wide array of pharmaceutical and agrochemical compounds. The choice between a bromo- or chloro-substituent on the thiophene (B33073) ring can significantly impact the reactivity and, consequently, the efficiency of synthetic routes. This guide provides an objective comparison of the reactivity of 2-acetyl-5-bromothiophene and 2-acetyl-5-chlorothiophene (B429048) in several key chemical transformations, supported by available experimental data and established chemical principles.

Executive Summary of Reactivity

The fundamental principle governing the reactivity of these two compounds in palladium-catalyzed cross-coupling reactions is the inherent difference in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, leading to a generally higher reactivity for this compound. This trend is most pronounced in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Consequently, reactions with this compound typically proceed under milder conditions, with shorter reaction times and often result in higher yields compared to its chloro-analogue.

While direct comparative studies under identical conditions for 2-acetyl-5-chlorothiophene are limited in the literature, the established reactivity trend of aryl halides (I > Br > Cl > F) in cross-coupling reactions provides a strong basis for predicting their relative performance.

Comparative Analysis in Key Reactions

This section details the expected and observed reactivity of this compound and 2-acetyl-5-chlorothiophene in four major classes of organic reactions.

Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of this compound in this reaction is well-documented. A study by Dawood, et al. provides specific yields for the microwave-assisted Suzuki coupling of this compound with various arylboronic acids in water.[1][2]

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids [1][2]

EntryArylboronic AcidProductReaction Time (Microwave, min)Yield (%)
1Phenylboronic acid2-acetyl-5-phenylthiophene195
24-Chlorophenylboronic acid2-acetyl-5-(4-chlorophenyl)thiophene792
34-Methoxyphenylboronic acid2-acetyl-5-(4-methoxyphenyl)thiophene798
44-Methylphenylboronic acid2-acetyl-5-(p-tolyl)thiophene993
5Thiophen-3-ylboronic acid2-acetyl-5-(thiophen-3-yl)thiophene995

Reaction Conditions: this compound (1 mmol), arylboronic acid (1.2 mmol), Pd(II)-precatalyst (0.25 mol%), KOH (2 mmol), TBAB (0.6 mmol), water (3 mL), microwave irradiation.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of this compound [1][2]

A mixture of this compound (1 mmol), the respective arylboronic acid (1.2 mmol), a benzothiazole-based Pd(II)-precatalyst (0.25 mol%), potassium hydroxide (B78521) (2 mmol), and tetrabutylammonium (B224687) bromide (TBAB, 0.6 mmol) in water (3 mL) is subjected to microwave irradiation at a specified temperature and time. After completion of the reaction, the mixture is cooled, and the product is isolated and purified by appropriate methods.

Suzuki_Coupling_Workflow reagents Mix Reactants: 2-Acetyl-5-halothiophene Arylboronic Acid Pd Catalyst & Ligand Base solvent Add Solvent (e.g., Water, Toluene (B28343)/H2O) reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction workup Reaction Work-up: Cooling, Extraction reaction->workup purification Purification: (e.g., Column Chromatography) workup->purification product Isolated Product: 2-Acetyl-5-arylthiophene purification->product

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(X)L_n OA->PdII TM Transmetalation PdII->TM [Ar'B(OH)3]^- PdII_Ar Ar-Pd(II)(Ar')L_n TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar'

Stille Coupling

The Stille coupling utilizes organotin reagents to form C-C bonds. Similar to the Suzuki coupling, the reactivity is dependent on the oxidative addition step. Therefore, this compound is expected to be significantly more reactive than 2-acetyl-5-chlorothiophene. While specific comparative data for these two substrates is not available, general protocols for the Stille coupling of heteroaryl halides can be adapted.

Experimental Protocol: General Stille Coupling of 2-Acetyl-5-halothiophenes

In a flame-dried flask under an inert atmosphere, 2-acetyl-5-halothiophene (1.0 equiv), an organostannane (e.g., tributyl(phenyl)tin, 1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene or DMF) are combined. The reaction mixture is heated until the starting material is consumed. The work-up typically involves quenching the reaction, extraction, and purification by column chromatography. Special care must be taken to remove toxic tin byproducts.

Stille_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(X)L_n OA->PdII TM Transmetalation PdII->TM R'SnBu3 PdII_Ar Ar-Pd(II)(R')L_n TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-R'

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation. The reactivity trend generally follows that of C-C coupling reactions, with aryl bromides being more reactive than aryl chlorides. Thus, this compound is expected to undergo amination under milder conditions than 2-acetyl-5-chlorothiophene. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the amination of less reactive aryl chlorides.

Experimental Protocol: General Buchwald-Hartwig Amination of 2-Acetyl-5-halothiophenes

A mixture of the 2-acetyl-5-halothiophene (1.0 equiv), an amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by quenching with water, extraction, and purification.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(X)L_n OA->PdII Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord HNR2, Base Amido_Complex Ar-Pd(II)(NR2)L_n Amine_Coord->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Ar-NR2

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally less facile than on more electron-deficient aromatic systems. The acetyl group at the 2-position is an electron-withdrawing group that activates the thiophene ring towards nucleophilic attack, particularly at the 5-position. In SNAr reactions, the nature of the leaving group is also important. Generally, fluoride (B91410) is the best leaving group, followed by chloride, and then bromide, which is the reverse of the trend seen in palladium-catalyzed couplings. This is because the rate-determining step is typically the nucleophilic attack on the carbon bearing the halogen, and a more electronegative halogen enhances the electrophilicity of this carbon.

Therefore, it is expected that 2-acetyl-5-chlorothiophene would be more reactive than this compound in SNAr reactions, assuming the reaction proceeds via the classical addition-elimination mechanism.

Experimental Protocol: General Nucleophilic Aromatic Substitution on 2-Acetyl-5-halothiophenes

The 2-acetyl-5-halothiophene (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO). The nucleophile (e.g., sodium methoxide (B1231860) or an amine, 1.1-1.5 equiv) is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is isolated by extraction and purified.

SNAr_Mechanism start 2-Acetyl-5-halothiophene + Nucleophile attack Nucleophilic Attack start->attack intermediate Meisenheimer Complex (Resonance Stabilized Anion) attack->intermediate elimination Elimination of Halide intermediate->elimination product Substituted Product elimination->product

Conclusion

The choice between this compound and 2-acetyl-5-chlorothiophene as a starting material is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, this compound is the more reactive substrate, generally leading to higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, 2-acetyl-5-chlorothiophene is predicted to be more reactive due to the electronic effect of the chlorine atom.

Researchers and drug development professionals should consider these reactivity differences in conjunction with factors such as cost, availability, and the specific requirements of their synthetic targets. While this guide provides a framework based on established principles and available data, empirical optimization of reaction conditions is always recommended for novel transformations.

References

A Comparative Guide to the Structural Confirmation of 2-Acetyl-5-bromothiophene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of modern drug discovery and development. For thiophene-based compounds, which are prevalent scaffolds in medicinal chemistry, rigorous structural confirmation is paramount. This guide provides a comparative analysis of the key analytical techniques used to confirm the structure of 2-Acetyl-5-bromothiophene and its derivatives, supported by experimental data and detailed methodologies.

Spectroscopic and Spectrometric Data Comparison

The following tables summarize the key spectroscopic and spectrometric data for this compound and a representative derivative, 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole. This data serves as a benchmark for researchers working with similar compounds.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
This compound [1]CDCl₃7.40 (d, J=3.9 Hz, 1H), 7.08 (d, J=3.9 Hz, 1H), 2.48 (s, 3H)Data not explicitly provided in the search results
2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole [2]DMSO7.932 (d, 1H-Thiophene), 8.579 (d, 1H-Thiophene), 7.855-7.297 (m, 5H-Ar)129.72 (1C-Thiophene), 131.77 (1C-Thiophene), 132.70 (1C-Thiophene), 132.72 (1C-Thiophene), 123.80(2C-Ar), 126.33(2C-Ar), 127.2(1C-Ar), 144.01 (1C-Ar), 159.77(1C-Oxadiazole), 164.08 (1C-Oxadiazole)

Table 2: Infrared (IR) Spectroscopic Data

CompoundTechniqueKey IR Absorption Peaks (ν, cm⁻¹)
This compound KBr WAFERCarbonyl (C=O) stretch, Aromatic C-H stretch, C-Br stretch. Specific values are available in public databases like PubChem.[3]
ATR-NeatCarbonyl (C=O) stretch, Aromatic C-H stretch, C-Br stretch. Specific values are available in public databases like PubChem.[3]
2-(5-bromothiophen-2-yl)-5-(substituted-phenyl)-1,3,4-oxadiazoles [2]KBr pellets1596 (C=N stretch of oxadiazole), 1488 (Aromatic C=C stretch), 1200 (C-O-C stretch of oxadiazole), 817 (C-H out-of-plane bending of thiophene)

Table 3: Mass Spectrometry (MS) Data

CompoundIonization MethodKey Mass-to-Charge Ratios (m/z) and Interpretations
This compound Electron Ionization (EI)Molecular ion (M⁺) and M+2 peaks in a ~1:1 ratio, characteristic of a bromine atom. Fragmentation patterns include the loss of the acetyl group and the bromine atom.[4]
Substituted Bromothiophenes Electron Impact (EI)Pronounced molecular ions are typically observed. Fragmentation often involves the cleavage of the heterocyclic C-S bond and loss of substituents.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key analytical techniques, which should be optimized for the specific derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker AC-300).[3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[3]

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Acquire the sample spectrum and ratio it against the background.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source.

    • Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

    • The presence of a bromine atom is indicated by a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Visualizing Structural Confirmation and Key Features

To further clarify the process and the molecular structure, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for the structural confirmation of this compound derivatives.

G Thiophene Thiophene Ring (Aromatic Heterocycle) Acetyl 2-Acetyl Group (-COCH₃) Bromo 5-Bromo Group (-Br) Structure This compound Structure->Thiophene Core Structure Structure->Acetyl Functional Group at C2 Structure->Bromo Substituent at C5

Caption: Key structural features of this compound.

References

A Comparative Guide to Lewis Acid Catalysts in Thiophene Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation of thiophene (B33073) is a fundamental and crucial reaction in the synthesis of a wide array of pharmaceuticals and fine chemicals, with 2-acetylthiophene (B1664040) being a key intermediate.[1] The choice of a Lewis acid catalyst is a critical parameter that significantly influences reaction efficiency, selectivity, and overall environmental impact. This guide provides an objective comparison of various Lewis acid catalytic systems for thiophene acylation, supported by experimental data, to assist researchers in catalyst selection and process optimization.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in thiophene acylation is determined by several factors including conversion rates, selectivity for the desired product (typically 2-acetylthiophene), and the reaction conditions required. Below is a summary of quantitative data for various catalysts, offering a clear comparison of their performance.

Catalyst TypeCatalystAcylating AgentThiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)Reported Yield (%)Reaction ConditionsReference
Traditional Lewis Acids Anhydrous Stannic Chloride (SnCl₄)Acetyl ChlorideNot ReportedNot Reported80-85Benzene (B151609), room temp., 1h[2]
Aluminum Chloride (AlCl₃)Acetyl ChlorideNot ReportedNot ReportedNot ReportedNot Reported[3][4]
Alkyl Lewis Acids Ethylaluminum Dichloride (EtAlCl₂)Succinyl ChlorideNot ReportedNot Reportedup to 99CH₂Cl₂, 0°C, 2h[3]
Solid Acid Catalysts Hβ ZeoliteAcetic Anhydride~99>9899.660°C, 2h[2]
HZSM-5 ZeoliteAcetic AnhydrideSignificantly lower than HβGoodNot ReportedNot Reported[1]
Nanocatalysts SnO₂ nanosheetsBenzoyl ChlorideQuantitativeNot ReportedQuantitative50°C, solvent-free[1]

Key Observations:

  • Traditional Lewis Acids like AlCl₃ and SnCl₄ are effective but suffer from significant drawbacks. They are often required in stoichiometric amounts, are highly sensitive to moisture, and can lead to side reactions by attacking the sulfur atom in the thiophene ring. Furthermore, they generate substantial amounts of toxic and corrosive waste.[1][4]

  • Alkyl Lewis Acids , such as Ethylaluminum dichloride (EtAlCl₂), have demonstrated high efficiency, leading to near-quantitative yields under non-acidic media conditions.[1][3]

  • Solid Acid Catalysts , particularly Hβ zeolite, exhibit excellent activity and high selectivity for 2-acetylthiophene under relatively mild conditions.[1] A major advantage of solid acid catalysts is their recoverability, regenerability, and reusability, which addresses many of the environmental concerns associated with traditional Lewis acids.[1] The lower activity of HZSM-5 may be attributed to its smaller pore size.[1]

  • Nanocatalysts , exemplified by SnO₂ nanosheets, show promise with quantitative yields under solvent-free conditions, representing an environmentally friendly and efficient alternative.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide experimental protocols for key catalytic systems discussed.

Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[1]

  • Catalyst Activation: The Hβ zeolite catalyst is calcined at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.[2]

  • Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[1][2]

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[1][2]

  • Reaction: Heat the mixture in a water bath to 60°C and stir vigorously.[1][2]

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically for analysis by Gas Chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can be purified by distillation.[1]

Protocol 2: Acylation using a Traditional Lewis Acid (Anhydrous Stannic Chloride)

This protocol describes a classic approach to thiophene acylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 16.8 g (0.2 mol) of thiophene and 17.3 g (0.22 mol) of acetyl chloride in 50 mL of dry benzene.[2]

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add a solution of 52 g (0.2 mol) of anhydrous stannic chloride in 50 mL of dry benzene from the dropping funnel over 30 minutes with continuous stirring.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for one hour with occasional swirling.[2]

  • Work-up: Decompose the reaction mixture by carefully pouring it into a mixture of ice and dilute hydrochloric acid.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the benzene layer, and wash it successively with water, a dilute sodium bicarbonate solution, and finally again with water.[2]

  • Purification: Dry the benzene solution over anhydrous calcium chloride. Remove the benzene by distillation. The residue is then distilled under reduced pressure to yield 2-acetylthiophene.[2]

Protocol 3: Acylation using an Alkyl Lewis Acid (Ethylaluminum Dichloride)

This protocol is based on the use of ethylaluminum dichloride for the acylation of thiophene.[3]

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (B109758) (CH₂Cl₂) at 0°C.[3]

  • Catalyst Addition: Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.[3]

  • Reaction: Stir the mixture at 0°C for 2 hours.[3]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3]

  • Extraction and Purification: Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified using column chromatography.[1][3]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of thiophene is an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich thiophene ring.

The acylation of unsubstituted thiophene exhibits high regioselectivity for the 2-position. This preference is explained by the stability of the carbocation intermediate (sigma complex) formed during the reaction. Attack at the 2-position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the 3-position results in an intermediate with only two resonance structures. The greater number of resonance forms for the intermediate from 2-attack indicates a more stable and lower energy species, thus favoring the formation of the 2-acylthiophene product.[5][6]

Visualizing the Comparative Workflow

The following diagram illustrates the generalized workflow for comparing different Lewis acid catalysts in thiophene acylation, from catalyst selection to product analysis.

G Traditional Traditional (e.g., AlCl₃, SnCl₄) Reactants Thiophene + Acylating Agent Traditional->Reactants Alkyl Alkyl (e.g., EtAlCl₂) Alkyl->Reactants Solid Solid Acid (e.g., Hβ Zeolite) Solid->Reactants Nano Nanocatalyst (e.g., SnO₂ nanosheets) Nano->Reactants Solvent Solvent Selection (or solvent-free) Reactants->Solvent Conditions Temperature & Time Optimization Solvent->Conditions Analysis GC/NMR for Conversion & Selectivity Conditions->Analysis Recovery Catalyst Recovery & Reuse (for solid catalysts) Analysis->Recovery Applicable Purification Product Purification Analysis->Purification

Caption: A generalized workflow for the comparative study of Lewis acid catalysts in thiophene acylation.

References

Assessing the Purity of Synthesized 2-Acetyl-5-bromothiophene by Melting Point: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, verifying the purity of synthesized compounds is a critical step. This guide provides a comparative analysis for assessing the purity of 2-Acetyl-5-bromothiophene using the fundamental technique of melting point determination. This method offers a rapid and cost-effective preliminary evaluation of sample purity by comparing the experimental melting range to the literature value of the pure substance.

Understanding Melting Point Depression

The presence of impurities disrupts the crystal lattice of a solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range. A pure crystalline solid usually melts over a narrow range of 1-2°C. In contrast, an impure sample will melt over a wider range and at a lower temperature than the pure compound.

The literature melting point for pure this compound is consistently reported in the range of 91°C to 98°C.[1][2] Specific high-purity samples are often cited with a narrower melting range, such as 94-96°C.[3] A synthesized batch of this compound exhibiting a sharp melting range within this expected window is indicative of high purity.

Comparison with Potential Impurities

The purity of a synthesized batch of this compound can be compromised by the presence of unreacted starting materials, reagents, or side-products. The table below compares the melting point of the target compound with that of potential impurities from common synthetic routes.

CompoundRole in SynthesisIUPAC NamePhysical State (at STP)Melting Point (°C)
This compound Product 1-(5-bromothiophen-2-yl)ethanoneSolid91-98 [1][2]
2-AcetylthiopheneStarting Material1-(thiophen-2-yl)ethanoneLiquid-10
2-BromothiopheneStarting Material2-BromothiopheneLiquid-10
N-Bromosuccinimide (NBS)Reagent1-Bromo-2,5-pyrrolidinedioneSolid175-180 (decomposes)
SuccinimideBy-product (from NBS)2,5-PyrrolidinedioneSolid125-127

Table 1: Comparison of the melting point of this compound with potential reactants and by-products.

As indicated in the table, most common starting materials (2-acetylthiophene, 2-bromothiophene) are liquids at room temperature and would act as impurities that significantly depress and broaden the melting range of the solid product. Solid impurities like N-bromosuccinimide and its by-product, succinimide, have substantially different melting points, and their presence would also lead to a noticeable depression and broadening of the observed melting range.

Experimental Protocol: Melting Point Determination

This protocol outlines the capillary method for determining the melting point of a solid organic compound using a standard melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Synthesized this compound (finely powdered and dry)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Reference standard of pure this compound (optional, for mixture melting point)

Procedure:

  • Sample Preparation: Ensure the synthesized this compound is completely dry, as residual solvent will depress the melting point. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm.

  • Placing the Sample: Insert the capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Initial Run): Set a rapid heating rate (e.g., 10-15°C per minute) to get an approximate melting range. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Accurate Measurement (Second Run): Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Set the heating rate to a slow 1-2°C per minute, starting from a temperature approximately 15-20°C below the approximate melting point found in the initial run.

  • Data Recording: Carefully observe the sample and record the temperature at the onset of melting and at the completion of melting. This is the experimental melting range.

  • Interpretation: Compare the experimental melting range with the literature value.

    • High Purity: A sharp melting range (e.g., 1-2°C) that falls within the literature range (e.g., 94-96°C) suggests high purity.

    • Impurity Present: A broad melting range (e.g., >3°C) and a depressed final melting temperature suggest the presence of impurities.

Workflow for Purity Assessment

The logical flow of assessing the purity of synthesized this compound via melting point is illustrated below.

G cluster_0 Purity Assessment Workflow A Synthesize and Isolate This compound B Prepare Dry, Powdered Sample A->B C Determine Experimental Melting Range B->C D Compare with Literature Value (e.g., 94-96 °C) C->D E Assess Purity D->E F High Purity: Sharp Range in Spec E->F Match G Low Purity: Broad and Depressed Range E->G No Match H Proceed with Further Characterization or Use F->H I Purify Sample (e.g., Recrystallization) G->I I->B

Caption: Workflow for purity assessment by melting point.

This guide provides a foundational approach to evaluating the purity of synthesized this compound. While melting point determination is a powerful preliminary tool, it should be complemented by other analytical techniques such as NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) for a comprehensive purity profile, especially for pharmaceutical applications.[1][2]

References

A Comparative Guide to the Reactivity of 2-Bromothiophene and 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-bromothiophene (B119243) and 3-bromothiophene (B43185), two critical building blocks in organic synthesis. Understanding the distinct reactivity profiles of these isomers is essential for designing efficient synthetic routes to novel pharmaceuticals, functional materials, and other high-value chemical entities. This document summarizes key experimental data, offers detailed reaction protocols, and visualizes the underlying principles governing their reactivity.

Executive Summary

In the majority of common synthetic transformations, 2-bromothiophene exhibits higher reactivity than its 3-bromo isomer.[1] This difference is rooted in the inherent electronic properties of the thiophene (B33073) ring. The carbon at the 2-position (C2) is more electron-deficient and the corresponding proton is more acidic than those at the 3-position (C3).[1] Consequently, reactions that are sensitive to these factors, such as palladium-catalyzed cross-couplings and metal-halogen exchange, proceed more readily with 2-bromothiophene, often resulting in higher yields and faster reaction rates under equivalent conditions.[1] However, with the advent of modern catalytic systems and optimized reaction protocols, 3-bromothiophene remains an indispensable and versatile substrate for a wide range of chemical modifications.[1][2]

Theoretical Basis for Reactivity Differences

The differential reactivity of 2- and 3-bromothiophene can be attributed to several fundamental electronic and thermodynamic factors:

  • Electronic Effects: The sulfur atom in the thiophene ring exerts a strong electron-withdrawing inductive effect. This effect is more pronounced at the adjacent α-positions (C2 and C5) than at the β-positions (C3 and C4), rendering the C2 position more electrophilic and susceptible to nucleophilic attack or oxidative addition by a metal catalyst.[1]

  • Acidity of Ring Protons: The proton at the C2 position is significantly more acidic than the proton at C3.[1] This facilitates reactions involving deprotonation, such as direct lithiation.

  • C-Br Bond Strength: Computational studies using Density Functional Theory (DFT) predict that the C-Br bond at the 3-position is slightly stronger than at the 2-position.[2] This suggests a higher activation energy barrier for reactions involving the cleavage of the C3-Br bond.[2]

  • Intermediate Stability: In reactions like metal-halogen exchange, the formation of the 2-thienyllithium (B1198063) intermediate from 2-bromothiophene is both kinetically rapid and thermodynamically favored due to the stabilizing influence of the adjacent sulfur atom.[1]

G Factors Influencing Bromothiophene Reactivity cluster_2BrT 2-Bromothiophene cluster_3BrT 3-Bromothiophene R2 Higher Reactivity E2 More Electron-Deficient C2 R2->E2 due to A2 More Acidic C2-H R2->A2 due to B2 Weaker C-Br Bond R2->B2 due to S2 More Stable Anionic Intermediate R2->S2 due to R3 Lower Reactivity E3 Less Electron-Deficient C3 R3->E3 due to A3 Less Acidic C-H Bonds R3->A3 due to B3 Stronger C-Br Bond R3->B3 due to S3 Less Stable Anionic Intermediate R3->S3 due to

Caption: Logical relationship of factors affecting reactivity.

Comparative Performance in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for C-C, C-N, and C-O bond formation. The reactivity of bromothiophenes in these transformations is often dictated by the rate-determining oxidative addition step.

A. Suzuki-Miyaura Coupling

This reaction couples the bromothiophene with an organoboron reagent. 2-Bromothiophene is generally more reactive as the electron-deficient C2-position facilitates a faster rate of oxidative addition of the Pd(0) catalyst.[1] Nevertheless, modern catalysts and ligands enable high yields for both isomers.[1]

Data Presentation: Suzuki-Miyaura Coupling with Phenylboronic Acid

Entry Bromothiophene Isomer Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
1 2-Bromothiophene Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 80 12 ~85-95%[1]
2 3-Bromothiophene Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 80 12 ~80-90%[1]

| 3 | 3-Bromothiophene | Pd(OAc)₂, tBu-JohnPhos | KF | THF | RT | - | -[3] |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromothiophene [3]

  • To a dry reaction flask under an inert nitrogen atmosphere, add Pd(OAc)₂ (catalyst), tBu-JohnPhos (ligand), potassium fluoride (B91410) (base), and the desired arylboronic acid.

  • Add anhydrous tetrahydrofuran (B95107) (THF) as the solvent.

  • Add 3-bromothiophene to the mixture.

  • Stir the reaction mixture at room temperature until completion, monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched, extracted, and the crude product is purified by column chromatography to yield the desired coupled product.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)-X L2 pd0->pd2 Ar-X oa Oxidative Addition pd2_ar Ar-Pd(II)-Ar' L2 pd2->pd2_ar Ar'-B(OR)2 Base tm Transmetalation pd2_ar->pd0 Ar-Ar' re Reductive Elimination arx Ar-X ar_b Ar'-B(OR)2 base Base product Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond between the bromothiophene and an amine. The amination of 3-bromothiophene can be more challenging than that of 2-bromothiophene, often requiring more specialized, bulky, electron-rich phosphine (B1218219) ligands or harsher conditions to facilitate the slower oxidative addition step.[1][4]

Data Presentation: Buchwald-Hartwig Amination

Entry Bromothiophene Isomer Amine Catalyst / Ligand Base Yield (%) Notes
1 2-Bromothiophene Morpholine Pd₂(dba)₃ / XPhos NaOtBu High Generally more reactive.[1]

| 2 | 3-Bromothiophene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | ~70-85% | Can be a challenging substrate.[1] |

Note: Direct comparative studies under identical conditions are limited. Yields are representative and highly dependent on the specific amine, catalyst, and ligand combination.

Metal-Halogen Exchange (Lithiation)

Lithiation via metal-halogen exchange is a powerful method for generating a nucleophilic thienyl species.

The reaction is highly favorable and rapid for 2-bromothiophene, even at low temperatures like -78 °C, due to the high acidity of the C2 proton which stabilizes the resulting 2-thienyllithium intermediate.[1] While the lithiation of 3-bromothiophene is also a standard procedure, it can be slower, and side reactions may be more competitive.[1][5]

Data Presentation: Lithiation via Metal-Halogen Exchange

Isomer Reagent Temperature (°C) Reactivity Key Considerations
2-Bromothiophene n-BuLi or t-BuLi -78 Kinetically rapid, thermodynamically favored.[1] Formation of the more stable 2-thienyllithium.[1]

| 3-Bromothiophene | n-BuLi or t-BuLi | -78 | Feasible, but can be slower than the 2-isomer.[1] | Low temperatures are critical to prevent decomposition.[5] |

Experimental Protocol: Lithiation of 3-Bromothiophene and Electrophilic Quench [5]

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Purge the system with dry nitrogen or argon for at least 15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF) to the flask via syringe. Add 3-bromothiophene (1.0 equivalent).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15 minutes, maintaining the internal temperature at or below -70 °C.

  • Stirring: Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature over 1-3 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and purify by standard methods.

G Workflow for Lithiation and Quench start Start: Oven-Dried Glassware under Inert Atmosphere add_reagents 1. Add 3-Bromothiophene and Anhydrous THF start->add_reagents cool 2. Cool to -78 °C add_reagents->cool add_buli 3. Add n-BuLi Dropwise (Maintain T < -70 °C) cool->add_buli stir 4. Stir at -78 °C for 30-60 min (Formation of 3-Thienyllithium) add_buli->stir add_eplus 5. Add Electrophile (E+) at -78 °C stir->add_eplus warm 6. Warm to Room Temperature add_eplus->warm quench 7. Quench with sat. NH4Cl (aq) warm->quench workup 8. Extraction and Purification quench->workup end End: Isolated Product workup->end

Caption: Experimental workflow for lithiation and quenching.

Grignard Reagent Formation

The formation of a Grignard reagent from 3-bromothiophene and magnesium metal is known to be significantly more difficult than from its 2-bromo counterpart.[2][6] The reaction with 3-bromothiophene often fails to initiate or results in low yields.[4][6] For this reason, lithium-halogen exchange is frequently the preferred and more reliable method for generating a 3-thienyl nucleophile.[4][6] 2-Bromothiophene, in contrast, reacts more readily with magnesium to form the corresponding 2-thienylmagnesium bromide.[7]

Data Presentation: Grignard Reagent Formation

Isomer Reactivity with Mg(0) Common Outcome Recommended Alternative
2-Bromothiophene Readily forms Grignard reagent.[7] Good yield of 2-thienylmagnesium bromide. N/A

| 3-Bromothiophene | Difficult to initiate, often fails.[6] | Low yield, significant side products.[4] | Lithium-halogen exchange.[4][6] |

Conclusion

The reactivity of bromothiophene isomers is a clear illustration of how substituent position on a heterocyclic ring dictates chemical behavior. 2-Bromothiophene is consistently the more reactive isomer in a host of synthetically important reactions, including palladium-catalyzed cross-couplings and the formation of organometallic reagents.[1] This enhanced reactivity is a direct consequence of the electronic influence of the sulfur heteroatom. While 3-bromothiophene is comparatively less reactive and can present synthetic challenges, its successful transformation is readily achievable through the careful selection of modern, highly active catalysts and optimized reaction conditions.[1][2] A thorough understanding of these differences allows researchers to strategically select the appropriate starting material and protocol to achieve their synthetic goals efficiently and in high yield.

References

A Comparative Guide to the Electronic Properties of 2-Acetyl-5-bromothiophene and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a computational analysis of the electronic properties of 2-Acetyl-5-bromothiophene in comparison to other relevant thiophene (B33073) derivatives. The electronic structure of thiophene-based compounds is of significant interest due to their wide-ranging applications in medicinal chemistry and materials science, including as building blocks for pharmaceuticals and organic electronics.[1][2] The unique electron-rich nature of the thiophene ring, combined with the influence of various functional groups, allows for the fine-tuning of their electronic and optical properties.[1]

While direct, in-depth computational studies specifically on this compound are not extensively available in the public domain, we can infer its probable electronic characteristics by comparing it with structurally similar thiophene derivatives that have been computationally analyzed. Density Functional Theory (DFT) is a primary computational method for investigating the electronic properties of such molecules.[3]

Comparison of Electronic Properties of Substituted Thiophenes

The following table summarizes key electronic properties calculated for various thiophene derivatives using DFT. These properties, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap, are crucial in predicting the chemical reactivity, stability, and optical properties of these compounds.[4] A smaller HOMO-LUMO gap generally suggests higher reactivity and a red-shift in the absorption spectra.

CompoundSubstituentsHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Thiophene ----B3LYP/6-31G[5]
Thiophene-phenylene Phenyl---B3LYP/6-31G[5]
2,5-bis[4-N,N-diethylaminostyryl]thiophene 4-N,N-diethylaminostyryl--Lower than furan (B31954) and pyrrole (B145914) analoguesB3LYP/6-31G(d)[3]
2-Bromo-5-(2-ethylhexyl)thiophene (Estimated) Bromo, 2-ethylhexyl-6.0 to -6.5-1.5 to -2.04.0 to 5.0DFT[6]

Note: The exact values for HOMO, LUMO, and the energy gap are highly dependent on the specific computational method and basis set used.[1]

Based on the data for similar brominated thiophenes, this compound is expected to have a significant HOMO-LUMO gap, influencing its potential applications in organic electronics.[6] The acetyl group, being an electron-withdrawing group, is expected to influence the electronic distribution within the thiophene ring.

Experimental and Computational Protocols

The characterization of the electronic properties of thiophene derivatives typically involves a combination of computational modeling and experimental validation.[1]

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used quantum chemistry method for calculating the electronic structure of molecules.[7]

  • Geometry Optimization: The molecular structure of the thiophene derivative is first optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).[5]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.

    • HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding chemical reactivity and electronic transitions.[8] The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.[9]

    • Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to further describe the molecule's reactivity.[4]

  • Spectral Simulation: Theoretical UV-Vis and IR spectra can also be simulated to aid in the interpretation of experimental data.[4]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a molecule.[6]

  • Sample Preparation: The thiophene derivative is dissolved in a suitable solvent containing a supporting electrolyte.

  • Electrochemical Measurement: A three-electrode system (working, reference, and counter electrodes) is used. The potential is swept, and the resulting current is measured.

  • Data Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels, often referenced to a standard like ferrocene/ferrocenium (Fc/Fc⁺).[6]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a thiophene derivative.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Calculated Properties cluster_validation Experimental Validation mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy Calculation freq_calc->sp_energy Verified Structure homo_lumo HOMO/LUMO Energies Energy Gap sp_energy->homo_lumo orbitals Molecular Orbitals sp_energy->orbitals reactivity Reactivity Descriptors (Chemical Potential, Hardness) sp_energy->reactivity spectra Simulated Spectra (UV-Vis, IR) sp_energy->spectra exp_data Experimental Data (Cyclic Voltammetry, UV-Vis) homo_lumo->exp_data Comparison spectra->exp_data Comparison

Caption: Workflow for computational analysis of electronic properties.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the chemical structure of a substituted thiophene and its resulting electronic properties and potential applications.

Logical_Relationship cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_applications Potential Applications thiophene_core Thiophene Core fmo Frontier Molecular Orbitals (HOMO, LUMO) thiophene_core->fmo substituents Functional Groups (e.g., -Br, -COCH3) substituents->fmo Modifies dipole Dipole Moment substituents->dipole Influences energy_gap HOMO-LUMO Gap fmo->energy_gap Determines pharma Pharmaceuticals fmo->pharma Influences Reactivity & Binding materials Organic Electronics (OLEDs, OPVs) energy_gap->materials Dictates Optical/Electronic Behavior

Caption: Structure-property-application relationship in thiophenes.

References

A Comparative Guide to Regioselectivity in the Acylation of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of thiophene (B33073) and its derivatives is a cornerstone of heterocyclic chemistry, providing essential intermediates for the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The regioselectivity of this reaction is a critical parameter, dictating the substitution pattern of the resulting acylthiophenes and, consequently, the properties and bioactivity of the final products. This guide provides an objective comparison of the key factors influencing regioselectivity in the acylation of substituted thiophenes, supported by experimental data and detailed protocols.

Factors Influencing Regioselectivity

The regiochemical outcome of thiophene acylation is a nuanced interplay of electronic and steric effects of the substituent on the thiophene ring, the nature of the acylating agent, the choice of catalyst, and the overall reaction conditions.

Electronic Effects of Substituents:

The inherent electronic properties of the thiophene ring favor electrophilic attack at the C2 and C5 positions due to the superior stabilization of the resulting carbocation intermediate through resonance participation of the sulfur atom's lone pair.[1][2] The substituent at either the C2 or C3 position further modulates this inherent reactivity.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups are activating and generally direct acylation to the vacant α-position (C5 for 2-substituted thiophenes and C2 for 3-substituted thiophenes).

  • Electron-Withdrawing Groups (EWGs): Deactivating groups like nitro, cyano, and acyl groups decrease the nucleophilicity of the thiophene ring and can lead to mixtures of isomers or require harsher reaction conditions. For 2-substituted thiophenes with an EWG, acylation often occurs at the C4 and C5 positions.

Steric Effects:

The steric bulk of both the substituent on the thiophene ring and the incoming acyl group can significantly influence the regioselectivity. Larger substituents or acylating agents may favor substitution at the less hindered position.

Reaction Type: Friedel-Crafts vs. Vilsmeier-Haack:

The choice between the two primary acylation methods, Friedel-Crafts and Vilsmeier-Haack, can also dictate the regiochemical outcome.

  • Friedel-Crafts Acylation: This method typically employs an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or a solid acid catalyst. The electrophile is a highly reactive acylium ion.

  • Vilsmeier-Haack Reaction: This reaction utilizes a milder electrophile, the Vilsmeier reagent, generated from a substituted amide (like DMF) and a halogenating agent (like POCl₃). It is particularly effective for formylation.[3][4][5][6][7]

The interplay of these factors is visually summarized in the following diagram:

RegioselectivityFactors Factors Influencing Regioselectivity in Thiophene Acylation cluster_substrate Substituted Thiophene cluster_reagents Acylating Reagents & Conditions Substituent Substituent (Electronic & Steric Effects) Regioselectivity Regioselectivity (Product Isomer Ratio) Substituent->Regioselectivity Directing Effects Position Position (C2 or C3) Position->Regioselectivity AcylatingAgent Acylating Agent (e.g., Acyl Halide, Anhydride, DMF) AcylatingAgent->Regioselectivity Steric Hindrance Catalyst Catalyst (e.g., Lewis Acid, Solid Acid, POCl₃) Catalyst->Regioselectivity Electrophile Generation Conditions Reaction Conditions (Temperature, Solvent) Conditions->Regioselectivity

References

Safety Operating Guide

Proper Disposal of 2-Acetyl-5-bromothiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Acetyl-5-bromothiophene is critical for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical waste effectively. Adherence to these protocols is vital to minimize risks and comply with regulatory requirements.

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Therefore, proper handling and disposal are paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. The following personal protective equipment (PPE) should be worn at all times when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat to protect from splashes.

Ensure that eyewash stations and safety showers are readily accessible in the handling area.[3][4]

Summary of Hazard Classifications

The following table summarizes the hazard classifications for this compound, providing a clear overview of the potential risks.

Hazard ClassificationCategory
Acute Oral Toxicity4
Acute Dermal Toxicity4
Acute Inhalation Toxicity (Dusts/Mists)4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity (Single Exposure)3

Source: Fisher Scientific Safety Data Sheet[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials must be handled as halogenated organic hazardous waste.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in the disposal process.

  • Designated Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[5] This container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 2: Waste Collection
  • Solid Waste: Carefully sweep any solid this compound using non-sparking tools and place it directly into the designated halogenated organic waste container.

  • Solutions: If the compound is in a solution, the entire solution must be collected in the "Halogenated Organic Waste" container. This applies whether the solvent is halogenated or non-halogenated, due to the presence of bromine in the compound itself.[5]

  • Contaminated Materials: Any materials, such as gloves, weighing papers, or pipette tips, that have come into contact with this compound must also be disposed of in the designated hazardous waste container.

Step 3: Storage
  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]

  • Ventilation and Safety: This area should be well-ventilated and away from heat sources or incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5] The container must be kept closed except when adding waste.

Step 4: Final Disposal
  • Institutional Procedures: Follow your institution's specific procedures for the final disposal of hazardous chemical waste.

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[5]

  • Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled 'Halogenated Organic Waste' Container segregate->container collect Collect Waste (Solid, Solution, Contaminated Items) container->collect store Store Sealed Container in Designated Area collect->store ehs Contact EHS for Pickup store->ehs document Complete Disposal Documentation ehs->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Acetyl-5-bromothiophene

This guide provides critical safety, operational, and disposal protocols for handling this compound (CAS No. 5370-25-2). Adherence to these procedures is mandatory for ensuring the safety of laboratory personnel and maintaining environmental compliance. This substance is classified as hazardous and poses significant health risks upon exposure.

Hazard Summary: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate personal protective equipment. The following PPE is mandatory when handling this compound.

Body Part Required PPE Specifications & Remarks
Eyes/Face Safety Goggles & Face ShieldGoggles should be tightly fitting and conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4] A face shield is recommended for additional protection against splashes.[5]
Skin & Body Chemical-resistant Gloves & Laboratory CoatWear appropriate protective gloves and clothing to prevent skin exposure.[3] Inspect gloves prior to use.[3] A lab coat or chemical-resistant suit should be worn.[6][7]
Respiratory NIOSH/MSHA Approved RespiratorRequired when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[4] Use a respirator approved under standards like NIOSH (US) or EN 149 (EU).[1][4] A type N95 respirator may be suitable.

Operational and Logistical Plan

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area. Operations should be conducted within a certified chemical fume hood.[3]

  • Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation and are in good working order.[1][4]

Handling and Experimentation
  • Avoid all direct contact with skin, eyes, and clothing.[4]

  • Do not breathe dust, vapors, or spray.[4]

  • Employ sound industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory area.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Remove any contaminated clothing and wash it before reuse.[3]

Storage Procedures
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • This chemical is light-sensitive; protect from direct sunlight.[3]

  • Keep the product and any empty containers away from heat and sources of ignition.[1]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

Emergency and Disposal Protocols

First-Aid Measures

Immediate medical attention is required for any exposure.

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Spill Response Plan

In the event of a spill, follow this workflow to ensure safety and proper cleanup.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Use inert absorbent material) ventilate->contain cleanup Clean Up Spill (Sweep or shovel into container) contain->cleanup disposal Collect Waste in Labeled Hazardous Waste Container cleanup->disposal decontaminate Decontaminate Spill Area disposal->decontaminate end Spill Managed decontaminate->end

Caption: Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This chemical is considered a hazardous waste. Generators must determine the proper waste classification to ensure complete and accurate disposal procedures.[3]

  • Collection: All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Vendor: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of the material down the drain or into the environment.[3]

  • Regulations: Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[3]

Chemical and Physical Properties

Property Value
Molecular Formula C6H5BrOS[3]
Molecular Weight 205.08 g/mol [3]
Appearance Solid
Melting Point 94-96 °C
Boiling Point 103 °C at 4 mmHg
CAS Number 5370-25-2[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.